[1'-13C]ribothymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-MWOHCMKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1'-13C]ribothymidine: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of [1'-13C]ribothymidine, an isotopically labeled nucleoside critical for advanced research in structural biology, metabolic analysis, and drug development. We delve into its fundamental properties, core applications, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of stable isotope labeling to probe complex biological systems. By explaining the causality behind experimental choices and providing validated methodologies, this guide serves as an authoritative resource for incorporating this compound into sophisticated research workflows.
Introduction: The Significance of Site-Specific Isotopic Labeling
Ribothymidine, also known as 5-methyluridine (m5U), is a modified pyrimidine nucleoside found in the T-loop of transfer RNA (tRNA), where it plays a crucial role in stabilizing the molecule's tertiary structure.[1] Its presence is nearly universal in the tRNA of eukaryotes and bacteria.[1] Beyond its structural role in tRNA, ribothymidine and its metabolites are implicated in various cellular processes, making them important targets for study.
The strategic introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific atomic position transforms the molecule into a powerful probe for biophysical and metabolic investigations. This compound features a ¹³C atom at the 1' position of the ribose sugar. This specific placement is not arbitrary; it is designed to exploit the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to their fullest extent.
The ¹³C isotope possesses a nuclear spin of ½, making it NMR-active. While the natural abundance of ¹³C is only about 1.1%, isotopic enrichment to >99% at the 1'-position creates a distinct and powerful signal. This signal allows researchers to:
-
Resolve Spectral Ambiguity: In complex biomolecules like RNA, severe resonance overlap in proton (¹H) NMR spectra often hinders unambiguous analysis. Introducing a ¹³C label at a specific site allows for the use of heteronuclear correlation experiments (like ¹H-¹³C HSQC), which disperse signals into a second dimension, dramatically improving resolution.[2][3][4]
-
Probe Molecular Structure and Dynamics: The chemical shift of the 1'-carbon is highly sensitive to the local chemical environment, including the sugar pucker conformation and the glycosidic torsion angle—critical parameters that define RNA's three-dimensional structure.[5]
-
Trace Metabolic Fates: When introduced into cells or organisms, the ¹³C label acts as a tracer, allowing scientists to follow the metabolic fate of ribothymidine through complex biochemical pathways using techniques like LC-MS.[6][7][8]
This guide will explore the practical applications of this versatile molecule, providing the technical foundation necessary for its successful implementation in a research setting.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for experimental design, sample preparation, and data interpretation.
| Property | Value | Source |
| Systematic Name | 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione-1'-¹³C | [1] |
| Synonyms | [1'-¹³C]5-Methyluridine, Ribothymidine-1'-¹³C | [9][10] |
| CAS Number | 201996-60-3 | [10][11] |
| Molecular Formula | ¹³CC₉H₁₄N₂O₆ | [10][11] |
| Molecular Weight | 259.22 g/mol | [10][11] |
| Appearance | White solid | [1] |
| Melting Point | 183-184 °C | |
| Purity (Isotopic) | Typically ≥98% ¹³C | Vendor Specific |
Core Application: High-Resolution NMR Studies of RNA Structure
The primary application of this compound is as a tool for the structural analysis of RNA and RNA-protein complexes by solution NMR spectroscopy.[12] Large biomolecules produce complex spectra with significant signal overlap, a problem that isotopic labeling is uniquely suited to solve.[13][14]
3.1. Causality: Why the 1'-Carbon Position is Crucial
Labeling the 1'-carbon of the ribose provides specific, invaluable information. The C1' atom is directly bonded to the H1' proton, the anomeric proton whose chemical shift is a sensitive reporter of nucleotide conformation. This direct ¹JCH coupling is strong and easily detectable, making it a cornerstone of many NMR experiments. By using a technique like a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, each H1' proton is correlated to its directly attached C1' carbon.[2] This spreads the crowded H1' signals across a much wider ¹³C chemical shift range, resolving ambiguity and allowing for the assignment of resonances even in large RNA molecules.[4]
Furthermore, the ¹³C chemical shift of C1' is diagnostic of the ribose sugar pucker (C2'-endo vs. C3'-endo), a fundamental determinant of the helical geometry (A-form vs. B-form) of nucleic acids.[5] This makes this compound a precise tool for defining the conformational landscape of an RNA molecule.
3.2. Experimental Workflow: Site-Specific Labeling of RNA for NMR
To study a specific ribothymidine residue within a larger RNA sequence, it must be incorporated site-specifically. This is achieved through a combination of solid-phase chemical synthesis and enzymatic ligation.
Caption: Workflow for preparing site-specifically labeled RNA for NMR analysis.
This protocol is a generalized methodology. Optimization is required based on the specific RNA sequence and length.
-
Design & Synthesis Strategy:
-
Divide the target RNA sequence into fragments suitable for solid-phase chemical synthesis. Typically, fragments are under 50 nucleotides.
-
Design the synthesis so that only one fragment contains the this compound phosphoramidite at the desired position. The other fragments will be unlabeled.
-
Causality: Chemical synthesis provides absolute control over the placement of the isotopic label, which is impossible with purely enzymatic methods like in vitro transcription.[15]
-
-
Solid-Phase RNA Synthesis:
-
Synthesize the RNA fragments using standard phosphoramidite chemistry on an automated synthesizer. For the labeled fragment, use the this compound phosphoramidite at the appropriate cycle.
-
Deprotect and cleave the RNA from the solid support using standard reagents (e.g., AMA or gaseous ammonia/methylamine).
-
-
Purification of RNA Fragments (Self-Validating Step):
-
Purify all RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by UV shadowing, excise them, and elute the RNA from the gel matrix.
-
Desalt the purified fragments using a suitable method (e.g., spin column or ethanol precipitation).
-
Trustworthiness: This PAGE purification step is critical. It removes "n-1" and other failure sequences from the synthesis, ensuring that only full-length fragments are used in the subsequent ligation, which prevents heterogeneity in the final sample.
-
-
Quality Control of Fragments:
-
Verify the mass and purity of each fragment using mass spectrometry (e.g., ESI-MS). The spectrum for the labeled fragment should show a +1 Dalton shift compared to its unlabeled counterpart, confirming successful incorporation.
-
-
Enzymatic Ligation:
-
Anneal the RNA fragments by heating to 95°C and slow cooling. If a DNA splint is used to bridge two RNA fragments, it should be added at this stage.
-
Perform the ligation reaction using T4 DNA Ligase (if using a DNA splint) or T4 RNA Ligase.
-
Causality: T4 DNA ligase is often preferred for its high efficiency in ligating RNA fragments splinted by a complementary DNA strand. This method provides greater control and yield compared to T4 RNA ligase for multi-fragment ligations.[13]
-
-
Purification of Full-Length RNA:
-
Purify the final, full-length ligated RNA product by denaturing PAGE, as described in step 3. This step is crucial to separate the correctly ligated product from unligated fragments and side products.
-
-
Final Sample Preparation for NMR:
-
Desalt the final RNA and exchange it into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5 in 99.9% D₂O).
-
Anneal the sample by heating and slow cooling to ensure proper folding.
-
Concentrate the sample to the desired NMR concentration (typically 0.5-1.0 mM).
-
Verify the final construct's mass and integrity via mass spectrometry. This final check validates the entire production process.
-
Application in Metabolic Tracing
Beyond structural biology, this compound is a valuable tool for metabolic flux analysis.[6] When cells are cultured in media containing this labeled nucleoside, it can be taken up and incorporated into various metabolic pathways.
4.1. Tracing Nucleoside Salvage Pathways
Cells can synthesize nucleotides de novo or salvage them from the environment. By providing this compound, researchers can directly trace the activity of nucleoside salvage pathways. The labeled ribose can be tracked as it is incorporated into the cellular RNA pool or catabolized.
Caption: Potential metabolic fates of this compound in the cell.
4.2. Protocol: ¹³C Labeling and LC-MS Analysis of Cellular Metabolites
-
Cell Culture: Culture cells in a standard medium. At a designated time point (e.g., 70% confluency), switch to a medium supplemented with a known concentration of this compound.
-
Time Course Sampling: Harvest cells at various time points after introducing the label (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent, such as 80% methanol.[8]
-
Causality: Rapid quenching and cold extraction are essential to halt enzymatic activity instantly, preserving the metabolic snapshot of the cell at the time of harvesting.
-
-
LC-MS/MS Analysis:
-
Separate the extracted metabolites using liquid chromatography (LC), often with a HILIC column for polar metabolites.[8]
-
Analyze the eluent by high-resolution mass spectrometry (MS).
-
Monitor the mass isotopologue distribution for ribothymidine and its downstream metabolites. The incorporation of ¹³C will result in a +1 m/z shift for singly labeled species.
-
-
Data Analysis (Self-Validating Step):
-
Quantify the fractional enrichment of ¹³C in each metabolite over time.
-
Trustworthiness: The appearance of ¹³C in downstream metabolites (e.g., rTMP, rTTP, or even other nucleotides if the ribose moiety is recycled) is direct proof of the metabolic pathway's activity. The rate of incorporation provides quantitative data on the metabolic flux.[7][16]
-
Conclusion and Future Outlook
This compound is a precision tool for modern biological research. Its true power lies in the specificity of the information it provides. For structural biologists, it is a key that unlocks the ability to resolve atomic-level details of RNA structure and interactions, which is fundamental to understanding function and for rational drug design. For cell biologists and biochemists, it serves as a tracer to map the intricate and often dysregulated metabolic networks within cells.
The methodologies described herein—combining site-specific labeling with advanced NMR and MS techniques—provide a robust framework for generating high-quality, interpretable data. As research continues to unravel the complexities of RNA biology and cellular metabolism, the demand for sophisticated probes like this compound will only grow, paving the way for new discoveries in basic science and therapeutic development.
References
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ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]
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Human Metabolome Database. Showing metabocard for Ribothymidine (HMDB0000884). Retrieved from hmdb.ca. [Link]
-
Latham, M. P., et al. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(21), e143. [Link]
-
Le, T., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(9), 8821–8871. [Link]
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Lu, K., et al. (2010). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 38(11), 3846–3855. [Link]
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MDPI. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Retrieved from mdpi.com. [Link]
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PubChem. 5-Methyluridine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Rossi, P., & Harbison, G. S. (2001). Calculation of 13C chemical shifts in rna nucleosides: structure-13C chemical shift relationships. Journal of Magnetic Resonance, 151(1), 1–8. [Link]
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Scott, D. A., et al. (2011). Isotope labeling strategies for NMR studies of RNA. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(3), 268–290. [Link]
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Wikipedia. 5-Methyluridine. Retrieved from en.wikipedia.org. [Link]
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The Synthesis of [1'-¹³C]Ribothymidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis of [1'-¹³C]ribothymidine, a crucial isotopically labeled nucleoside for advanced research in nucleic acid structure, dynamics, and metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of Isotopically Labeled Ribothymidine
Isotopically labeled compounds are indispensable tools in modern biochemical and biomedical research. The site-specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into biomolecules allows for detailed investigation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [1'-¹³C]ribothymidine, with its ¹³C label at the C1' position of the ribose moiety, provides a unique probe to study the glycosidic bond, sugar pucker conformation, and the intricate dynamics of RNA molecules. These studies are fundamental to understanding RNA function and for the rational design of novel therapeutic agents.
Core Synthetic Strategies: A Tale of Two Approaches
The synthesis of [1'-¹³C]ribothymidine can be broadly categorized into two primary strategies: chemo-enzymatic synthesis and total chemical synthesis . The choice between these approaches often depends on the availability of starting materials, desired scale, and the specific expertise of the research team.
Chemo-Enzymatic Synthesis: Harnessing Nature's Catalysts
The chemo-enzymatic approach leverages the high specificity and efficiency of enzymes for key transformations, often starting from a commercially available ¹³C-labeled precursor. This strategy typically involves the enzymatic coupling of a ¹³C-labeled ribose derivative with thymine.
A powerful chemo-enzymatic route begins with the synthesis of [1-¹³C]-D-ribose. This can be achieved through various methods, including those starting from simpler labeled precursors like [¹³C]glucose.[1] Once the labeled ribose is obtained, it is enzymatically converted to α-D-ribofuranose-1-phosphate (αR1P). This activated sugar is then coupled with thymine using a suitable nucleoside phosphorylase, such as uridine phosphorylase (UPase) or thymidine phosphorylase (TPase), to yield [1'-¹³C]ribothymidine.[2]
The elegance of this method lies in the stereospecificity of the enzymatic glycosylation, which predominantly yields the desired β-anomer.[3]
Figure 1: Chemo-enzymatic synthesis workflow for [1'-¹³C]ribothymidine.
Total Chemical Synthesis: Precision and Versatility
Total chemical synthesis offers greater flexibility in modifying both the sugar and base moieties but often requires more extensive protecting group chemistry and careful stereocontrol. A common strategy is the Silyl-Hilbert-Johnson/Vorbrüggen glycosylation.[4]
This approach involves the preparation of a suitably protected [1-¹³C]-D-ribose derivative. The hydroxyl groups of the ribose are protected, typically with acyl or silyl groups, and a leaving group is installed at the anomeric (C1') position. In parallel, the thymine base is silylated to enhance its nucleophilicity. The protected ribose derivative is then coupled with the silylated thymine in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
A critical aspect of this synthesis is controlling the stereochemistry at the anomeric center to favor the formation of the biologically active β-isomer. The choice of protecting groups on the ribose ring can significantly influence the α/β ratio of the product.[4] Following the glycosylation reaction, the protecting groups are removed to yield the final product, [1'-¹³C]ribothymidine.
Figure 2: Key steps in the total chemical synthesis of [1'-¹³C]ribothymidine.
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of [1'-¹³C]Ribothymidine
This protocol is adapted from methodologies described for the enzymatic synthesis of nucleosides.[2]
Materials:
-
[1-¹³C]-D-Ribose
-
ATP (Adenosine triphosphate)
-
Ribokinase
-
Thymine
-
Uridine Phosphorylase (UPase)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.5)
-
Purification system (e.g., HPLC)
Procedure:
-
Phosphorylation of [1-¹³C]-D-Ribose:
-
Dissolve [1-¹³C]-D-Ribose and a molar excess of ATP in the reaction buffer.
-
Add Ribokinase to the solution.
-
Incubate the reaction mixture at 37°C, monitoring the formation of [1-¹³C]-D-ribose-5-phosphate by a suitable method (e.g., TLC or HPLC).
-
-
Conversion to α-D-Ribofuranose-1-Phosphate:
-
The reaction mixture from the previous step, containing ribose-5-phosphate, is then converted to α-D-ribofuranose-1-phosphate through the action of phosphoribomutase. (Note: In some enzymatic systems, this conversion is part of a coupled reaction).
-
-
Glycosylation with Thymine:
-
To the solution containing [1'-¹³C]-α-D-ribofuranose-1-phosphate, add thymine.
-
Introduce Uridine Phosphorylase (UPase) to catalyze the glycosylation reaction.
-
Incubate the mixture at an optimal temperature for the enzyme (typically 25-37°C). Monitor the formation of [1'-¹³C]ribothymidine by HPLC.
-
-
Purification:
-
Once the reaction is complete, terminate it by heat inactivation of the enzymes or by adding a quenching agent.
-
Purify the [1'-¹³C]ribothymidine from the reaction mixture using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the collected fractions to obtain the pure product.
-
Protocol 2: Chemical Synthesis via Vorbrüggen Glycosylation
This protocol outlines a general procedure for the chemical synthesis of pyrimidine nucleosides.[4][5]
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzoyl-[1-¹³C]-β-D-ribofuranose (or other suitably protected ribose)
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dry acetonitrile
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), suspend thymine in a mixture of HMDS and a catalytic amount of TMSCl.
-
Reflux the mixture until the thymine completely dissolves, indicating the formation of bis(trimethylsilyl)thymine.
-
Remove the excess silylating agents under vacuum.
-
-
Glycosylation Reaction:
-
Dissolve the silylated thymine and the protected [1-¹³C]-ribose derivative in dry acetonitrile under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add TMSOTf dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
-
Work-up and Purification of the Protected Nucleoside:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the protected [1'-¹³C]ribothymidine.
-
-
Deprotection:
-
Dissolve the purified protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter the resin and concentrate the filtrate.
-
Purify the final product, [1'-¹³C]ribothymidine, by recrystallization or HPLC.
-
Data Presentation and Characterization
The successful synthesis of [1'-¹³C]ribothymidine must be confirmed by rigorous analytical characterization.
Table 1: Key Characterization Data for [1'-¹³C]Ribothymidine
| Analytical Technique | Expected Outcome |
| ¹H NMR | Characteristic signals for the ribose and thymine protons. The H1' proton signal will show a large one-bond coupling constant (¹JC1'-H1') of approximately 160-170 Hz due to the ¹³C label. |
| ¹³C NMR | The C1' signal will be significantly enhanced due to the isotopic enrichment. |
| High-Resolution Mass Spectrometry (HRMS) | The molecular ion peak will correspond to the calculated mass of C₁₀H₁₄N₂O₅ with one ¹³C atom, showing an increase of approximately 1 Da compared to the unlabeled compound. |
| HPLC | A single, sharp peak with a retention time matching that of an authentic ribothymidine standard. |
Conclusion
The synthesis of [1'-¹³C]ribothymidine is a challenging yet rewarding endeavor that provides researchers with a powerful tool for investigating the intricacies of RNA biology. Both chemo-enzymatic and total chemical synthesis routes offer viable pathways to this valuable compound, each with its own set of advantages and considerations. The choice of synthetic strategy will ultimately be guided by the specific needs and resources of the research laboratory. Careful execution of the chosen protocol and thorough characterization of the final product are paramount to ensuring the quality and reliability of subsequent experimental results.
References
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- ¹³C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed.
- Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA - Oxford Academic.
- Enzymatic synthesis of ribo- and 2′-deoxyribonucleosides from glycofuranosyl phosphates: An approach to facilitate isotopic labeling | Request PDF - ResearchGate.
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - NIH.
- Synthesis and incorporation of ¹³C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - NIH.
- Enzymatic synthesis and phosphorolysis of 4(2)-thioxo- and 6(5)-azapyrimidine nucleosides by E. coli nucleoside phosphorylases - Beilstein Journals.
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Introduction: The Role of Isotopic Labeling in Unraveling RNA Biology
An In-Depth Technical Guide to [1'-13C]ribothymidine: Structure, Properties, and Applications in Modern Research
In the intricate world of molecular biology and drug development, understanding the precise three-dimensional structure and dynamic behavior of ribonucleic acid (RNA) is paramount.[1] RNA molecules are central players in a vast array of cellular processes, from gene regulation to catalysis, and their functions are intrinsically linked to their complex folded architectures.[1] However, studying these large, dynamic macromolecules presents significant technical challenges, particularly for high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The limited chemical shift dispersion of the four standard ribonucleotides leads to severe spectral overlap, complicating analysis, especially for larger RNA molecules.[2]
Stable isotope labeling has emerged as a revolutionary strategy to overcome these limitations.[1][] By strategically replacing natural abundance atoms like ¹²C and ¹⁴N with their NMR-active stable isotopes, ¹³C and ¹⁵N, researchers can selectively probe specific sites within a molecule.[2][] This guide focuses on a key reagent in this field: This compound . This isotopically labeled nucleoside, where the C1' carbon of the ribose sugar is replaced with a ¹³C isotope, serves as a powerful tool for detailed structural and dynamic analysis of RNA. As a Senior Application Scientist, this whitepaper provides an in-depth exploration of the chemical nature of this compound, its synthesis, and its critical applications for researchers in structural biology and drug discovery.
PART 1: Core Chemical and Physical Properties
This compound, also known as 5-methyl-[1'-¹³C]uridine, is a modified pyrimidine nucleoside.[4] The strategic placement of the ¹³C label on the anomeric carbon of the ribose ring provides a unique spectroscopic handle without significantly altering the molecule's overall chemical behavior or its ability to be incorporated into an RNA strand.
Chemical Structure
The fundamental structure consists of a ribothymine base (5-methyluracil) linked via a β-N₁-glycosidic bond to a ribose sugar. The key modification is the isotopic enrichment at the 1'-position of this sugar ring.
Caption: Chemical structure of this compound with the ¹³C label highlighted.
Quantitative Data Summary
The incorporation of a single ¹³C isotope results in a predictable and verifiable increase in molecular weight compared to its unlabeled counterpart. This mass shift is fundamental for its characterization via mass spectrometry.
| Property | Value | Source(s) |
| CAS Number | 201996-60-3 | [4][5] |
| Molecular Formula | ¹³CC₉H₁₄N₂O₆ | [4][5] |
| Molecular Weight | ~259.22 g/mol | [4][5] |
| Synonyms | 5-methyl-[1'-¹³C]uridine, ribothymidine-1'-¹³C | [4][6] |
| Unlabeled MW | ~258.23 g/mol | [7] |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(2-¹³C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [8] |
PART 2: Synthesis and Quality Control
The production of high-purity, isotopically labeled nucleosides is a critical prerequisite for successful downstream applications. Two primary strategies are employed for synthesizing this compound and its derivatives for incorporation into RNA: chemical synthesis and enzymatic (or chemo-enzymatic) synthesis.[1][9]
Chemical Synthesis
Direct chemical synthesis offers unparalleled control for site-specific labeling. The general approach involves coupling a pre-labeled sugar moiety with the desired nucleobase.
Rationale: This bottom-up approach is the method of choice when only a single, specific position needs to be labeled. It avoids the complexities of metabolic scrambling that can occur in biological systems and ensures the highest possible isotopic enrichment at the target site.
Generalized Protocol for Chemical Synthesis:
-
Preparation of Labeled Ribose: The synthesis typically begins with a commercially available ¹³C-labeled precursor, such as D-[1-¹³C]ribose. This starting material is then subjected to a series of protection and activation steps to yield a suitable ribofuranosyl donor.
-
Preparation of the Nucleobase: The ribothymine (5-methyluracil) base is prepared and often silylated to enhance its solubility and reactivity for the subsequent coupling step.
-
Glycosylation (Coupling Reaction): The activated, labeled ribose derivative is coupled with the silylated ribothymine base under specific catalytic conditions (e.g., using Lewis acids) to form the crucial β-N-glycosidic bond. This step is stereochemically controlled to ensure the correct anomeric configuration.[10]
-
Deprotection: All protecting groups on the sugar and base moieties are removed under carefully controlled conditions to yield the final this compound product.
-
Purification and Characterization: The final product is purified using chromatographic techniques such as HPLC. Rigorous quality control is performed using:
-
Mass Spectrometry (MS): To confirm the correct molecular weight, verifying the incorporation of the ¹³C label.
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and, critically, the precise location and enrichment of the ¹³C label.
-
Enzymatic and Chemo-Enzymatic Synthesis
For producing the ribonucleoside triphosphate (rNTP) version required for in vitro transcription, enzymatic methods are highly efficient.[1][11]
Rationale: While total chemical synthesis of rNTPs is possible, enzymatic approaches leverage the high specificity and efficiency of biological catalysts. This often results in higher yields and purity of the final triphosphate product, which is essential for efficient incorporation by RNA polymerases.[12]
Generalized Protocol for Chemo-Enzymatic Synthesis of [1'-¹³C]rTTP:
-
Synthesis of [1'-¹³C]ribothymidine: The labeled nucleoside is first produced via chemical synthesis as described above.
-
Enzymatic Phosphorylation Cascade: The labeled nucleoside undergoes a series of enzymatic phosphorylation steps.
-
Step A (Monophosphate): A specific kinase enzyme phosphorylates the 5'-hydroxyl group of this compound to produce this compound 5'-monophosphate (rTMP).
-
Step B (Diphosphate): A nucleoside monophosphate kinase converts the rTMP to this compound 5'-diphosphate (rTDP).
-
Step C (Triphosphate): Finally, a nucleoside diphosphate kinase catalyzes the formation of the target molecule, this compound 5'-triphosphate (rTTP).
-
-
Purification: The final rTTP product is purified, typically by ion-exchange chromatography, to separate it from reaction components and other phosphorylation states.
PART 3: Application in Advanced NMR Spectroscopy of RNA
The primary and most impactful application of this compound is as a spectroscopic probe in NMR studies of RNA.[][13] The introduction of an isolated ¹³C-¹H spin system at the C1'-H1' position provides a powerful window into the local environment and dynamics of that specific nucleotide within a large RNA molecule.
Causality: Why is the 1'-Position Ideal?
The anomeric C1'-H1' group is structurally sensitive. Its chemical shifts and relaxation properties are influenced by the glycosidic torsion angle (χ), the sugar pucker conformation, and local stacking interactions.[14] By selectively labeling this position, researchers can filter the complex NMR spectrum to observe only the signals from this specific site, effectively eliminating overwhelming background noise from the rest of the molecule.[2] This approach is crucial for studying:
-
RNA Structure Determination: Providing unambiguous assignment of resonances and crucial distance restraints.[15]
-
RNA Dynamics: Probing conformational changes, molecular motions, and flexibility on a range of timescales.[1]
-
RNA-Ligand Interactions: Monitoring changes in the local environment of the labeled nucleotide upon binding of proteins, small molecules, or other nucleic acids.[][16]
Experimental Workflow: From Labeled RNA to Structural Insights
The following workflow outlines the use of this compound in a typical NMR-based structural biology project.
Caption: Experimental workflow for using this compound in RNA NMR studies.
Protocol Details:
-
Preparation of Labeled RNA: The [1'-¹³C]rTTP is incorporated into the target RNA sequence.
-
In Vitro Transcription (IVT): For larger RNAs, T7 RNA polymerase is used with a mix of unlabeled A, U, G, C triphosphates and the labeled [1'-¹³C]rTTP. This results in an RNA where every ribothymidine (or uridine, if rUTP is used) is labeled at the 1'-position.[11][17]
-
Solid-Phase Chemical Synthesis: For smaller RNAs or when precise placement of a single labeled nucleotide is needed, phosphoramidite chemistry is used. A this compound phosphoramidite building block is incorporated at the desired position in the sequence.[1]
-
-
RNA Purification and Sample Preparation: The synthesized RNA is rigorously purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC, to ensure homogeneity. The purified RNA is then folded into its active conformation by annealing in a suitable buffer, and prepared for NMR analysis.
-
NMR Data Acquisition: The core experiment is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.[18] This experiment correlates the chemical shifts of the labeled ¹³C1' atom with its directly attached ¹H1' proton, producing a single peak for each labeled site in the RNA.
-
Data Analysis and Interpretation:
-
Chemical Shift Perturbation: Changes in the position of the ¹H-¹³C cross-peak upon the addition of a binding partner (e.g., a protein or drug candidate) provide a sensitive readout of the binding site and local conformational changes.
-
Relaxation Studies: By measuring relaxation rates (T₁, T₂, NOE), researchers can extract information about the dynamics of the ribose sugar at the labeled site, revealing regions of flexibility or rigidity that are often crucial for function.
-
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a precision tool that enables researchers to dissect the complex relationship between RNA structure, dynamics, and function at an atomic level. Its site-specific nature allows for the simplification of complex NMR spectra, making previously intractable studies on large RNAs and their complexes feasible.[1][14] As RNA continues to emerge as a major therapeutic target and a versatile platform for new medicines, the insights gained from techniques utilizing reagents like this compound will be indispensable. Future advancements in labeling strategies, combined with developments in NMR hardware and methodologies, will continue to push the boundaries of what is possible, providing ever clearer pictures of the dynamic molecular machines that govern life.
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A Technical Guide to the Function of Ribothymidine in tRNA Thermal Stability
Abstract
Post-transcriptional modifications are critical for the structural integrity and function of transfer RNA (tRNA). Among the more than 100 known modifications, 5-methyluridine (m⁵U), or ribothymidine, located at the universally conserved position 54 in the T-loop, plays a pivotal role in stabilizing the tertiary structure of tRNA. This guide provides an in-depth technical exploration of ribothymidine's function, focusing on its contribution to the thermal stability of tRNA. We will dissect the biochemical basis of this stabilization, outline the enzymatic machinery responsible for its synthesis, present methodologies for its study, and discuss the broader implications for cellular physiology and therapeutic development. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of RNA biology, biochemistry, and molecular therapeutics.
Introduction: The Landscape of tRNA Modification
Transfer RNA molecules are not merely linear transcripts of A, C, G, and U; they are extensively decorated with a diverse array of chemical modifications.[1] These modifications are introduced post-transcriptionally and are essential for nearly every aspect of tRNA function, from folding and stability to aminoacylation and accurate decoding on the ribosome.[2] Modifications are particularly concentrated in two key regions: the anticodon loop, where they fine-tune codon recognition, and the tRNA core or "elbow" region, where the D- and T-loops interact to stabilize the molecule's L-shaped tertiary structure.[1][3]
The structural stabilization conferred by these modifications is paramount, providing resistance against thermal denaturation and degradation.[4] This is especially critical in thermophilic organisms that thrive at extreme temperatures but is also fundamental to maintaining tRNA integrity under physiological conditions in all domains of life.[5] This guide will focus specifically on one of the most conserved core modifications: ribothymidine (m⁵U) at position 54, a cornerstone of the T-loop, also known as the TΨC loop, which is a crucial recognition site for the ribosome.[6][7][8]
The T-Loop and the Central Role of Ribothymidine (m⁵U54)
The T-loop is a specialized region of the tRNA molecule that, along with the D-loop, forms the tertiary interactions necessary for the canonical L-shaped structure.[3] The universally conserved sequence TΨC (Ribothymidine-Pseudouridine-Cytidine) gives this loop its name. Ribothymidine at position 54 (m⁵U54) is a defining feature of this motif.[9] Its presence is directly linked to the structural and metabolic stability of the tRNA molecule.[4][10]
Biochemical Structure and Biosynthesis of Ribothymidine
Ribothymidine is structurally simple—a uridine base with a methyl group added at the C5 position.[10] This seemingly minor addition has profound consequences for the molecule's biophysical properties.
The synthesis of m⁵U54 is catalyzed by a class of enzymes known as tRNA (m⁵U54) methyltransferases. The specific enzyme varies across the domains of life:
-
In most bacteria and eukaryotes, such as Escherichia coli and Saccharomyces cerevisiae, the enzyme is TrmA and Trm2 (or TRMT2A in humans), respectively.[9][10][11] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor in a well-characterized catalytic mechanism.[12][13]
-
In most Gram-positive bacteria and some Gram-negative bacteria like Thermus thermophilus, the modification is installed by TrmFO , a folate/FAD-dependent methyltransferase that uses 5,10-methylenetetrahydrofolate (MTHF) as the methyl source.[14]
The enzymes responsible for this modification often exhibit a secondary chaperone-like activity, helping to correctly fold the tRNA molecule independently of their catalytic function.[10][15]
The Biophysical Mechanism of Thermal Stabilization
The primary function of ribothymidine is to enhance the thermal stability of the tRNA molecule. This is achieved through several interconnected biophysical mechanisms:
-
Enhanced Base Stacking: The C5-methyl group of ribothymidine is hydrophobic. This property promotes more favorable stacking interactions with adjacent bases in the T-loop, particularly the conserved A58, with which it can form a reverse Hoogsteen base pair.[5][16] This increased stacking energy makes the local structure more rigid and resistant to thermal unfolding.
-
Structural Rigidity: Pseudouridine (Ψ) at position 55, a neighbor to m⁵U54, is known to rigidify the sugar-phosphate backbone by promoting a C3'-endo sugar pucker conformation and forming additional hydrogen bonds via its N1-H group.[1][4] The stabilizing effect of m⁵U54 works in concert with Ψ55, creating a highly stable structural motif at the corner of the L-shaped tRNA.[15]
-
Contribution to Tertiary Interactions: The stability of the T-loop is critical for its tertiary interactions with the D-loop, specifically the G18-Ψ55 and G19-C56 base pairs.[5] By solidifying the T-loop conformation, m⁵U54 indirectly reinforces these long-range interactions that hold the entire tRNA structure together.
The cumulative effect of these mechanisms is a significant increase in the tRNA's melting temperature (Tm), the temperature at which 50% of the molecule is unfolded. The absence of m⁵U54 leads to a measurable decrease in Tm, rendering the tRNA more susceptible to heat-induced denaturation and subsequent degradation.[10][17]
Quantitative Impact and the Role in Thermophiles
The stabilizing contribution of m⁵U54 has been quantified through thermal denaturation experiments. These studies compare native, fully modified tRNAs with their unmodified counterparts generated by in vitro transcription.
A landmark study using proton NMR to monitor the melting of tRNAMet from different sources demonstrated the direct impact of the modification at position 54.[17] The findings highlight a clear hierarchy of stabilization, which is even more pronounced in thermophilic organisms that further modify ribothymidine to 2-thioribothymidine (m⁵s²U) for enhanced stability at extreme temperatures.[5][18]
| tRNA Source Organism | Modification at Position 54 | Relative Melting Temperature (Tm) | Change in Tm vs. Uridine | Reference |
| E. coli mutant | Uridine (U) | T | - | [17] |
| E. coli wild-type | Ribothymidine (m⁵U) | T + 6°C | +6°C | [17] |
| T. thermophilus | 2-Thioribothymidine (m⁵s²U) | T + 13°C | +13°C | [17] |
| T. thermophilus | m⁵s²U (calorimetry) | >85°C | >3°C vs m⁵U | [5] |
Table 1: Summary of quantitative data on the impact of modifications at tRNA position 54 on thermal stability. The baseline melting temperature (T) is that of the tRNA containing an unmodified uridine.
In extreme thermophiles like Thermus thermophilus, which can grow at temperatures up to 83°C, tRNA stability is a major challenge.[5] These organisms have evolved a robust network of tRNA modifications to cope with the heat. The 2-thiolation of m⁵U54 to form m⁵s²U54 is a key adaptation, as the thiocarbonyl group dramatically enhances stacking interactions and further increases the tRNA melting temperature, making it essential for protein synthesis and survival at high temperatures.[5][19]
Methodologies for Studying tRNA Thermal Stability
Assessing the contribution of ribothymidine to tRNA stability requires precise experimental techniques. A typical workflow involves comparing the melting profiles of tRNAs with and without the m⁵U54 modification.
Experimental Protocol: Thermal Denaturation Assay via UV Spectrophotometry
This protocol describes the most common method for determining the melting temperature (Tm) of a tRNA sample. The principle relies on the hyperchromic effect: as the tRNA unfolds, the ordered stacking of its bases is disrupted, leading to an increase in the absorbance of UV light at 260 nm.
1. Materials and Reagents:
-
Purified tRNA (modified and unmodified samples, >95% purity)
-
Melting Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂ (Note: Ionic strength and Mg²⁺ concentration are critical variables that strongly influence Tm)
-
Nuclease-free water
-
UV-transparent quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer equipped with a temperature controller (peltier)
2. Procedure:
-
Sample Preparation: Dilute the purified tRNA samples in Melting Buffer to a final concentration of 0.2-0.5 A₂₆₀ units/mL (approximately 10-25 µg/mL). Prepare a buffer blank using only the Melting Buffer.
-
Instrument Setup:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Program the temperature controller to ramp the temperature from a starting point where the tRNA is fully folded (e.g., 25°C) to a point where it is fully denatured (e.g., 95°C).
-
Set a slow ramp rate, typically 0.5°C to 1.0°C per minute. Causality Insight: A slow ramp rate is crucial to ensure the system remains at thermal equilibrium at each measurement point, yielding an accurate Tm.
-
Set the data collection interval to every 0.5°C or 1.0°C.
-
-
Data Acquisition:
-
Place the cuvettes containing the samples and the buffer blank into the spectrophotometer.
-
Equilibrate the samples at the starting temperature for 10-15 minutes to ensure a stable baseline.
-
Initiate the temperature ramp and data collection. The instrument will record A₂₆₀ as a function of temperature.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer blank from the sample readings at each temperature point to correct for buffer absorbance changes.
-
Normalize the absorbance data. Set the minimum absorbance (folded state) to 0 and the maximum absorbance (unfolded state) to 1.
-
Plot the normalized absorbance versus temperature to generate the melting curve. The curve will have a sigmoidal shape.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition. It is most accurately determined by calculating the first derivative of the melting curve (dA/dT) and finding the temperature at which the derivative is maximal.
-
-
Interpretation: Compare the calculated Tm values for the tRNA containing ribothymidine (m⁵U54) and the unmodified tRNA (U54). A higher Tm for the modified sample directly quantifies the thermal stabilization provided by the m⁵U54 modification.
Implications for Drug Development
The enzymes that modify tRNA, including TrmA/Trm2, are essential for maintaining a healthy and functional tRNA pool. In many pathogenic bacteria, tRNA stability is critical for survival, especially under stress conditions. Therefore, tRNA modifying enzymes represent a promising class of novel antimicrobial targets.
-
Targeting Bacterial TrmA/TrmFO: Developing small molecule inhibitors that specifically target bacterial TrmA or TrmFO could destabilize the pathogen's tRNA pool. This would lead to impaired protein synthesis and an inability to cope with thermal or other forms of stress, ultimately reducing bacterial fitness and viability.[20][21]
-
Synergistic Therapies: An inhibitor of tRNA modification could be used in combination with other antibiotics. By weakening the bacterium's ability to mount a stress response, such an inhibitor could potentiate the effects of traditional antibiotics that target the ribosome or other aspects of protein synthesis.
-
Human Disease: Deficiencies in human tRNA modification enzymes, including TRMT2A, are linked to various diseases. For instance, hypomodification of m⁵U54 can lead to tRNA instability and the generation of tRNA-derived small RNAs (tsRNAs), which are implicated in cellular stress responses and disease progression.[11][22] Understanding these pathways provides opportunities for developing diagnostics and targeted therapies.
Conclusion
Ribothymidine (m⁵U54) is far more than a simple decoration on the tRNA molecule. It is a functionally critical modification that serves as a lynchpin for the structural and thermal stability of tRNA across all domains of life. Through enhanced base stacking and reinforcement of the T-loop structure, m⁵U54 provides a quantifiable increase in the melting temperature of tRNA, ensuring its integrity under physiological and stress conditions. The study of this modification, from its biosynthesis by enzymes like TrmA to its biophysical effects, not only deepens our fundamental understanding of RNA biology but also opens new avenues for the development of novel therapeutics targeting the essential tRNA maturation pathways.
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Al-Hadid, Q., et al. (2014). Fig. 1. Mechanism and substrates of TrmA. (A) The proposed catalytic... ResearchGate. [Link]
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- 7. tRNA recognises ribosome by A T psi C loop B DHU loop class 12 biology NEET_UG [vedantu.com]
- 8. Majority of unusual bases are found in tRNA, T `psi` C loop is [allen.in]
- 9. Dual function of the tRNA(m(5)U54)methyltransferase in tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
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The Multifaceted Role of Ribothymidine in Mammalian tRNA Function: From Structural Keystone to Translational Modulator
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the physical adaptors between the messenger RNA (mRNA) codon and the corresponding amino acid. Their function is critically dependent on a precise three-dimensional structure and a host of post-transcriptional modifications. Among the most conserved of these is 5-methyluridine (m⁵U), commonly known as ribothymidine (T). Located almost invariably at position 54 in the "T-loop," this seemingly simple methylation plays a profound and multifaceted role. This guide provides a technical exploration of ribothymidine's function in mammalian tRNA, delving into its biosynthesis, its critical contribution to tRNA structure and stability, and its nuanced role in modulating the efficiency and fidelity of translation. We will further detail authoritative experimental methodologies for its study, providing researchers with a validated framework for investigation.
The Biogenesis of Ribothymidine in tRNA
The formation of ribothymidine is a post-transcriptional event, occurring after the primary tRNA transcript is synthesized. It involves the enzymatic methylation of a specific uridine residue.
1.1. The Enzymatic Pathway
In mammals, the enzyme responsible for synthesizing ribothymidine at position 54 (m⁵U54) is TRMT2A (tRNA Methyltransferase 2A). This enzyme catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the C5 position of the uridine base. This reaction is crucial for the maturation of nearly all elongator tRNAs.[1] The absence or knockdown of TRMT2A results in tRNAs that lack this specific modification, providing a powerful tool for studying its functional consequences.[2]
Caption: Biosynthesis of Ribothymidine (m⁵U54) in Mammalian tRNA.
The Structural Importance of Ribothymidine
The canonical 'L-shaped' tertiary structure of tRNA is essential for its journey through the ribosome during translation.[3] Ribothymidine acts as a structural linchpin, stabilizing this conformation through key tertiary interactions.
2.1. Stabilizing the tRNA Core The T-loop (or TΨC loop) and the D-loop fold together to form the "corner" of the L-shaped tRNA molecule.[4] Ribothymidine at position 54 is critical for this interaction. The methyl group of m⁵U54 facilitates hydrophobic and van der Waals interactions that lock the T-loop and D-loop together.[5][6] This stabilization is not merely a minor adjustment; it is a fundamental contribution to the overall structural integrity of the molecule.
2.2. Enhancing Thermal Stability The causality behind this structural role is evident in thermal denaturation experiments. Proton magnetic resonance studies have shown that tRNAs lacking ribothymidine (containing only a standard uridine at position 54) have a significantly lower melting temperature.[7] Specifically, the melting temperature of a uridine-containing tRNA was found to be 6°C lower than its ribothymidine-containing counterpart, demonstrating that this single methylation provides substantial thermal stability to the entire molecule.[7][8] This increased stability is crucial for maintaining tRNA integrity in the cellular environment and during the dynamic process of translation.
Caption: Location and structural role of m⁵U54 in tRNA.
Ribothymidine's Role in Translational Dynamics
Beyond its static structural role, ribothymidine is an active participant in the dynamic process of protein synthesis. It influences tRNA's interaction with the ribosome and modulates the rate and accuracy of translation.
3.1. Anchoring tRNA to the Ribosome The universally conserved TΨC sequence is a primary recognition site for the ribosome.[9] This sequence in the T-loop tethers the tRNA molecule to the ribosomal A-site, ensuring its correct positioning for peptide bond formation. The presence of ribothymidine is integral to the structure of this binding motif.
3.2. Modulating Translational Efficiency and Fidelity Studies on mammalian tRNAPhe with varying levels of ribothymidine have demonstrated a direct correlation between m⁵U content and the efficiency of protein synthesis.[10][11] As shown in the table below, increasing ribothymidine content leads to a higher maximum velocity (Vmax) of polypeptide synthesis in vitro, without significantly altering the Michaelis constant (Km).[12] This indicates that ribothymidine helps the translational machinery operate more quickly once the tRNA is bound, possibly by facilitating smoother translocation of the tRNA-mRNA complex through the ribosome.[11][12]
More recent findings suggest a model where m⁵U54 rigidifies the T-loop, which helps maintain the crucial link between the mRNA and the peptide sequence during translocation.[2] The absence of m⁵U54 leads to a more flexible tRNA, which can desensitize the ribosome to translocation inhibitors and, in humans, may reduce overall translational fidelity.[2][13]
Table 1: Quantitative Impact of Ribothymidine on tRNA Properties
| Property | Effect of Ribothymidine (m⁵U) Presence | Reference |
|---|---|---|
| Thermal Stability (Tm) | Increases melting temperature by ~6°C compared to unmodified Uridine. | [7][8] |
| Translational Efficiency (Vmax) | Increases the apparent maximum velocity of polypeptide synthesis. | [10][11] |
| Substrate Binding (Km) | No significant change in the apparent Michaelis constant. | [11][12] |
| Translational Fidelity | Contributes to maintaining high fidelity during translation. |[2][13] |
3.3. Crosstalk with Other tRNA Modifications The world of tRNA modifications is highly interconnected. The synthesis of m⁵U54 does not occur in a vacuum. Mass spectrometry analyses have revealed that the absence of m⁵U54 in knockout models leads to altered modification patterns at other positions within the tRNA molecule, particularly in the anticodon loop.[2] This suggests that m⁵U54 acts as a key modulator of tRNA maturation, influencing the installation of other modifications that are critical for decoding.[1][2]
Experimental Methodologies
Studying the role of ribothymidine requires robust and validated protocols for tRNA isolation, modification analysis, and functional assessment.
4.1. Protocol 1: Isolation of Total tRNA from Mammalian Tissue
-
Principle: This protocol leverages acidic phenol-chloroform extraction to denature proteins (including RNases) and separate nucleic acids based on their hydrophobicity and size. Small RNAs like tRNA remain in the aqueous phase, while larger RNAs, DNA, and proteins are partitioned away. Subsequent chromatographic steps purify the tRNA from other small RNAs. This method is adapted from established procedures for large-scale mammalian tRNA isolation.[14]
-
Materials:
-
Mammalian tissue (e.g., liver, placenta)
-
Liquid nitrogen
-
Extraction Buffer: 0.01 M Sodium Acetate (pH 5.0), 0.1 M NaCl
-
Water-saturated Phenol (pH ~4.5)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol
-
70% Ethanol (ice-cold)
-
DEAE-cellulose or similar anion-exchange chromatography column
-
Elution Buffers (e.g., NaCl gradient in Tris-HCl)
-
RNase-free water
-
-
Step-by-Step Methodology:
-
Homogenization: Flash-freeze ~5-10 grams of fresh tissue in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis & Extraction: Immediately transfer the powder to 5 volumes of ice-cold Extraction Buffer. Add an equal volume of acidic, water-saturated phenol. Homogenize vigorously for 15-20 minutes at 4°C.
-
Phase Separation: Add 0.5 volumes of chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube. Avoid the interphase.
-
Re-extraction: Add another volume of phenol:chloroform to the aqueous phase, vortex, and centrifuge as before. Repeat this step until the interphase is clean.
-
RNA Precipitation: Transfer the final aqueous phase to a new tube. Add 0.7-1.0 volumes of isopropanol, mix, and incubate at -20°C for at least 2 hours (or overnight) to precipitate total nucleic acids.
-
Pelleting and Washing: Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the pellet with 10 mL of ice-cold 70% ethanol.
-
Drying and Resuspension: Briefly air-dry the pellet to remove residual ethanol. Resuspend in a suitable volume of RNase-free water.
-
Chromatographic Purification: Apply the resuspended RNA to a DEAE-cellulose column equilibrated with a low-salt buffer. Elute with a linear salt gradient (e.g., 0.1 M to 1.0 M NaCl). tRNA typically elutes at a specific salt concentration, separating it from 5S rRNA and other contaminants.
-
Final Precipitation & Storage: Pool the tRNA-containing fractions, precipitate with ethanol, and resuspend in RNase-free water. Store at -80°C.
-
-
Self-Validation: Assess the purity and integrity of the isolated tRNA using a Bioanalyzer or by running an aliquot on a 15% denaturing polyacrylamide gel. A sharp band between 70-90 nucleotides indicates high-quality tRNA.
4.2. Protocol 2: Quantitative Analysis of Ribothymidine by LC-MS/MS
-
Principle: This highly sensitive method allows for the precise identification and quantification of modified nucleosides within a tRNA sample.[15] The tRNA is first enzymatically hydrolyzed into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS).
-
Materials:
-
Purified tRNA sample (~1-5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., Acetonitrile and Ammonium Acetate buffer)
-
Nucleoside standards (A, C, G, U, and m⁵U)
-
-
Step-by-Step Methodology:
-
Enzymatic Digestion: In a small reaction volume, incubate the purified tRNA with Nuclease P1 at 37°C for 2 hours to digest it into 5'-mononucleotides.
-
Dephosphorylation: Add BAP to the reaction and continue incubation at 37°C for another 2 hours to remove the phosphate groups, yielding free nucleosides.
-
Sample Preparation: Terminate the reaction and filter the sample to remove enzymes.
-
LC Separation: Inject the digested sample onto the C18 column. Elute the nucleosides using a gradient of mobile phase B (e.g., acetonitrile) in mobile phase A (e.g., aqueous ammonium acetate). The different nucleosides will separate based on their hydrophobicity.
-
MS/MS Detection: As the nucleosides elute from the column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to Dynamic Multiple Reaction Monitoring (DMRM) mode. For each nucleoside, a specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This provides two levels of specificity for unambiguous identification.
-
Quantification: Create a standard curve using known concentrations of the nucleoside standards. The amount of ribothymidine (and other nucleosides) in the sample is determined by comparing its peak area to the standard curve.
-
-
Self-Validation: The protocol is validated by the co-elution of the analyte peak with a pure m⁵U standard and the correct precursor-to-product ion transition, confirming its identity.
Caption: Workflow for LC-MS/MS analysis of tRNA modifications.
Conclusion and Future Directions
Ribothymidine is far more than a simple decoration on the tRNA molecule. It is a fundamental modification that acts as a structural stabilizer, a thermal insulator, and a dynamic modulator of translation. Its presence ensures the correct folding of tRNA, enhances its stability, and fine-tunes the efficiency and fidelity of protein synthesis. For drug development professionals, the enzymes of the tRNA modification pathway, such as TRMT2A, represent potential therapeutic targets. Dysregulation of tRNA modifications is increasingly linked to various pathologies, including cancer and neurological disorders, making a deep understanding of these molecular mechanisms more critical than ever. Future research will likely focus on how the cellular environment and stress signals regulate the levels of ribothymidine and other modifications, thereby controlling translation and shaping the proteome in response to changing conditions.
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Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNA(Phe). Proceedings of the National Academy of Sciences, 74(9), 3696–3700. [Link]
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Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNA(Phe). PMC, 168243. [Link]
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PubMed. (1977). Role of ribothymidine in mammalian tRNA(Phe). National Library of Medicine. [Link]
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Gao, Y., et al. (2024). tRNA modifications and tRNA-derived small RNAs: new insights of tRNA in human disease. Cell & Bioscience, 14(1), 2. [Link]
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Human Metabolome Database. (n.d.). Ribothymidine (HMDB0000884). HMDB. [Link]
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USMLE QA. (2023). tRNA Structure: A Comprehensive Review in Q&A Format. YouTube. [Link]
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Yano, S., & Tamemasa, O. (1977). Formation of ribothymidine from thymine and ribonucleosides by the cell-free extract of tumors and rat tissues. Journal of Biochemistry, 82(6), 1505-1511. [Link]
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Davanloo, P., et al. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
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Taft, J. M., et al. (2023). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 120(45), e2309485120. [Link]
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Lorenz, C., et al. (2017). tRNA Modifications: Impact on Structure and Thermal Adaptation. Biomolecules, 7(1), 35. [Link]
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Davanloo, P., et al. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
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ResearchGate. (2018). Does anyone have the tRNA extraction protocol?. [Link]
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Agris, P. F. (2015). The Role of RNA Modifications in Translational Fidelity. Translation, 3(1), e992128. [Link]
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Kothe, U., et al. (2024). Modifications in the T arm of tRNA globally determine tRNA maturation, function, and cellular fitness. National Institutes of Health. [Link]
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bioRxiv. (2024). Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems. [Link]
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Kothe, U., & Rodnina, M. V. (2021). RNA modifying enzymes shape tRNA biogenesis and function. Current Opinion in Structural Biology, 66, 108-116. [Link]
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Le, T. D., & Klepacki, D. (2024). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. International Journal of Molecular Sciences, 25(3), 1730. [Link]
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Taylor & Francis Online. (2018). Molecular Biology Techniques Q&A. [Link]
-
Wang, Y., et al. (2023). Mammalian mitochondrial translation infidelity leads to oxidative stress–induced cell cycle arrest and cardiomyopathy. Science Advances, 9(36), eadh0844. [Link]
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Chan, C. T., & Chionh, Y. H. (2021). Transfer RNAs: diversity in form and function. FEMS Microbiology Reviews, 45(4), fuab015. [Link]
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Su, D., et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. [Link]
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ResearchGate. (2023). Modifications in the T arm of tRNA globally determine tRNA maturation, function and cellular fitness. [Link]
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Roe, B. A. (1975). Studies on human tRNA I. The rapid, large scale isolation and partial fractionation of placenta and liver tRNA. Nucleic Acids Research, 2(1), 21-42. [Link]
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Proteopedia. (n.d.). Transfer RNA (tRNA). Proteopedia, life in 3D. [Link]
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The Biosynthesis of Ribothymidine in Bacterial tRNA: A Technical Guide for Researchers
Abstract
Ribothymidine (m⁵U), a nearly universal modification in the T-loop of bacterial transfer RNA (tRNA), plays a crucial role in maintaining tRNA structural integrity and facilitating proper protein synthesis. This technical guide provides an in-depth exploration of the biosynthetic pathway of ribothymidine in bacteria, intended for researchers, scientists, and professionals in drug development. We will delve into the core enzymatic machinery, the biochemical mechanism, its genetic regulation, and provide detailed, field-proven methodologies for its study. This guide is designed to be a comprehensive resource, blending foundational knowledge with practical experimental protocols to empower further investigation into this fundamental biological process.
Introduction: The Significance of Ribothymidine in Bacterial tRNA
Transfer RNAs are central to the process of translation, acting as adaptor molecules that decode the messenger RNA (mRNA) sequence into a specific amino acid sequence. To ensure fidelity and efficiency in this process, tRNAs undergo extensive post-transcriptional modifications.[1] One of the most conserved modifications is the methylation of uridine at position 54 (U54) to form 5-methyluridine, or ribothymidine (rT).[2] This modification is found in the "T-loop" of the tRNA, which, along with the D-loop, is critical for the proper folding of the tRNA into its characteristic L-shaped tertiary structure.[3][4][5]
The presence of ribothymidine at position 54 contributes significantly to the thermal stability of the tRNA molecule.[3][4][5] This enhanced stability is crucial for bacterial survival, particularly under stress conditions such as elevated temperatures.[6] While the absence of ribothymidine is not lethal under optimal laboratory conditions, it can lead to minor growth defects, highlighting its importance for maximizing cellular fitness.[2] Given its ubiquity and importance in bacterial physiology, the biosynthetic pathway of ribothymidine presents a compelling area of study, with potential implications for the development of novel antimicrobial agents.
The Core Pathway: Enzymatic Synthesis of Ribothymidine
The biosynthesis of ribothymidine in most bacteria is a single-step enzymatic reaction catalyzed by the enzyme tRNA (m⁵U54) methyltransferase, encoded by the trmA gene.[2][7][8][9] In some Gram-positive bacteria, a tetrahydrofolate-dependent pathway exists for tRNA, while the ribosomal RNA ribothymidine is synthesized via the SAM-dependent pathway.[10][11][12] This guide will focus on the more prevalent S-adenosyl-L-methionine (SAM)-dependent pathway.
The Key Enzyme: TrmA (RlmA)
TrmA, also referred to as RUMT (RNA Uridine Methyltransferase), is a highly conserved enzyme that specifically recognizes and methylates the uridine residue at position 54 of precursor tRNA molecules.[2][13] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[2][14][15][16][17] The reaction involves the transfer of a methyl group from SAM to the C5 position of the uracil base.[2] TrmA is a dual-specific enzyme, also responsible for the C5-methylation of uridine in tmRNA.[13]
The Methyl Donor: S-adenosyl-L-methionine (SAM)
S-adenosyl-L-methionine is a universal methyl donor in a vast array of biological methylation reactions, including the modification of DNA, RNA, proteins, and lipids.[14][15][16][17][18] It is synthesized from methionine and ATP.[14] In the context of ribothymidine synthesis, SAM provides the methyl group that is covalently attached to the uridine base by TrmA.
The Reaction Mechanism
The methylation of U54 by TrmA proceeds through a covalent intermediate. A conserved cysteine residue within the active site of TrmA attacks the C6 position of the uracil ring of U54, forming a transient covalent bond between the enzyme and the tRNA substrate. This nucleophilic attack activates the C5 position of the uracil, making it susceptible to methylation by SAM. Following the transfer of the methyl group, the enzyme is released, and the modified tRNA containing ribothymidine is generated.[2]
Diagram of the Ribothymidine Biosynthetic Pathway:
Caption: The enzymatic conversion of uridine to ribothymidine by TrmA.
Genetic Regulation of Ribothymidine Synthesis
The expression of the trmA gene in Escherichia coli is subject to regulation that mirrors that of stable RNAs like ribosomal RNA (rRNA).[7][8][19] Its synthesis is growth rate-dependent and under stringent control, ensuring that the level of tRNA modification is coupled with the overall translational capacity of the cell.[7][8] The promoter region of the trmA gene shares sequence elements with the rRNA P1 promoter family, indicating a coordinated regulatory network.[7][8]
Experimental Methodologies for Studying the Ribothymidine Pathway
Investigating the biosynthesis of ribothymidine requires a combination of biochemical and molecular biology techniques. This section provides an overview of key experimental workflows.
Purification of Recombinant TrmA
To study the enzymatic activity of TrmA in vitro, it is essential to obtain a pure and active enzyme. This is typically achieved by overexpressing a recombinant, tagged version of the TrmA protein in a suitable host, such as E. coli, followed by affinity chromatography. A common choice is a hexahistidine (His) tag, which allows for efficient purification using immobilized metal affinity chromatography (IMAC).[20][21][22][23]
Experimental Workflow for His-tagged TrmA Purification:
Caption: A typical workflow for the purification of His-tagged TrmA.
Detailed Protocol for His-tagged TrmA Purification:
-
Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged trmA gene. Grow the cells to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG. Incubate for a further 3-4 hours at 30°C.
-
Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.[20]
-
Washing: Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged TrmA protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) to remove imidazole and for long-term storage at -80°C.
In Vitro tRNA Modification Assay
The enzymatic activity of purified TrmA can be assessed using an in vitro methylation assay.[24][25] This assay typically involves incubating the purified enzyme with a tRNA substrate and a radiolabeled methyl donor, such as [³H]-SAM. The incorporation of the radiolabel into the tRNA is then measured.
Experimental Workflow for In Vitro tRNA Modification Assay:
Caption: Workflow for an in vitro tRNA methylation assay.
Detailed Protocol for In Vitro tRNA Modification Assay:
-
Substrate Preparation: Unmodified tRNA can be generated by in vitro transcription using T7 RNA polymerase from a DNA template.[26][27]
-
Reaction Setup: In a final volume of 50 µL, combine:
-
1 µg of unmodified tRNA substrate
-
1 µM purified TrmA enzyme
-
10 µCi [³H]-S-adenosyl-L-methionine
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 50 mM KCl, 1 mM DTT)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Quenching and Precipitation: Spot the reaction mixture onto DE81 filter paper and precipitate the tRNA by washing with ice-cold 5% trichloroacetic acid (TCA).[24]
-
Washing: Wash the filters twice with 5% TCA and once with ethanol to remove unincorporated [³H]-SAM.[24]
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
Analysis of Ribothymidine Content by HPLC
To determine the in vivo levels of ribothymidine or to confirm the product of the in vitro reaction, high-performance liquid chromatography (HPLC) is a powerful analytical technique.[1][28][29][30][31] This method involves the enzymatic digestion of total tRNA into its constituent nucleosides, followed by their separation and quantification by reverse-phase HPLC.
Quantitative Data Summary (Hypothetical):
| Sample | Ribothymidine (pmol/µg tRNA) |
| Wild-type E. coli | 15.2 ± 1.3 |
| trmA knockout mutant | < 0.1 |
| In vitro reaction product | 14.8 ± 1.1 |
Detailed Protocol for HPLC Analysis of Nucleosides:
-
tRNA Isolation: Isolate total tRNA from bacterial cells using standard RNA purification methods.
-
Enzymatic Digestion: Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides on a C18 reverse-phase HPLC column using a gradient of a suitable buffer system (e.g., ammonium acetate and acetonitrile).
-
Detection and Quantification: Monitor the elution of nucleosides by UV absorbance at 254 nm. Identify the ribothymidine peak by comparing its retention time to that of a known standard. Quantify the amount of ribothymidine by integrating the peak area and comparing it to a standard curve.
Conclusion and Future Directions
The biosynthesis of ribothymidine in bacteria is a well-characterized pathway, yet it continues to be an area of active research. Understanding the intricacies of TrmA structure and function, its interaction with tRNA, and the broader regulatory networks that control its expression can provide valuable insights into bacterial physiology. Furthermore, the essential role of tRNA modifications in translation makes the enzymes involved in these pathways, including TrmA, potential targets for the development of novel antimicrobial drugs. The experimental approaches outlined in this guide provide a solid foundation for researchers to further explore the fascinating world of tRNA modification and its impact on bacterial life.
References
-
HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol.
-
Pomerantz, S. C., & McCloskey, J. A. (1983). Complete analysis of tRNA-modified nucleosides by high-performance liquid chromatography: the 29 modified nucleosides of Salmonella typhimurium and Escherichia coli tRNA. Analytical Biochemistry, 129(1), 1–13.
-
Gustafsson, C., Lindström, P. H., Hagervall, T. G., Esberg, K. B., & Björk, G. R. (1991). The trmA promoter has regulatory features and sequence elements in common with the rRNA P1 promoter family of Escherichia coli. Journal of Bacteriology, 173(5), 1757–1764.
-
Müller, M. M., Samel-Pommerencke, A., Legrand, C., Tuorto, F., Lyko, F., & Ehrenhofer-Murray, A. E. (2019). In vitro methylation assay. Bio-protocol, 9(10), e3242.
-
HPLC Analysis of tRNA-Derived Nucleosides. PubMed.
-
In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme. PMC.
-
S-Adenosyl methionine. Wikipedia.
-
The trmA promoter has regulatory features and sequence elements in common with the rRNA P1 promoter family of Escherichia coli. ASM Journals.
-
HPLC analysis of modified nucleosides of tRNA from W303-1B (wild-type;...). ResearchGate.
-
Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841.
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic acids research, 6(4), 1571–1581.
-
Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research.
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de Crécy-Lagard, V., Boccaletto, P., & Motorin, Y. (2021). Functions of bacterial tRNA modifications: from ubiquity to diversity. Trends in microbiology, 29(1), 41-52.
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Chiang, P. K., Gordon, R. K., Tal, J., Zeng, G. C., Doctor, B. P., Pardhasaradhi, K., & McCann, P. P. (1996). S-Adenosylmethionine and methylation. The FASEB journal, 10(4), 471–480.
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Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms. PubMed Central.
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The Interplay of SAMe, Methylation, and Cellular Function: A Focus on Liver Health. NINGBO INNO PHARMCHEM CO.,LTD.
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Droogmans, L., Lescrinier, E., & Roovers, M. (2013). RNA-methyltransferase TrmA is a dual-specific enzyme responsible for C5-methylation of uridine in both tmRNA and tRNA. RNA biology, 10(4), 572–578.
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Hori, K. (2020). Probing the diversity and regulation of tRNA modifications. Current Opinion in Chemical Biology, 56, 48-56.
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Kersten, H., Schmidt, W., & Arnold, H. H. (1974). Tetrahydrofolate-dependent biosynthesis of ribothymidine in transfer ribonucleic acids of Gram-positive bacteria. European Journal of Biochemistry, 48(2), 497-504.
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Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities. ResearchGate.
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Becker, H. D., Motorin, Y., Sissler, M., Florentz, C., & Giegé, R. (1997). Major identity determinants for enzymatic formation of ribothymidine and pseudouridine in the T psi-loop of yeast tRNAs. Journal of molecular biology, 274(4), 505–518.
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Björk, G. R., & Neidhardt, F. C. (1975). Transductional mapping of gene trmA responsible for the production of 5-methyluridine in transfer ribonucleic acid of Escherichia coli. Journal of bacteriology, 124(1), 99–111.
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Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Oxford Academic.
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Studying the Function of tRNA Modifications: Experimental Challenges and Opportunities. ResearchGate.
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Almog, R., & Ericson, J. U. (2005). Amino acid residues of the Escherichia coli tRNA(m5U54)methyltransferase (TrmA) critical for stability, covalent binding of tRNA and enzymatic activity. Nucleic acids research, 33(16), 5219–5230.
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Schmidt, W., Arnold, H. H., & Kersten, H. (1975). Biosynthetic pathway of ribothymidine in B. subtilis and M. lysodeikticus involving different coenzymes for transfer RNA and ribosomal RNA. Nucleic acids research, 2(7), 1043–1051.
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An In-Depth Technical Guide to [1'-13C]ribothymidine: Synthesis, Analysis, and Applications in Modern Research
This guide provides a comprehensive technical overview of [1'-13C]ribothymidine, a stable isotope-labeled nucleoside critical for advanced research in drug development, metabolic analysis, and structural biology. Intended for researchers, scientists, and drug development professionals, this document delves into the core principles of its synthesis, rigorous analytical characterization, and its application in sophisticated experimental workflows.
Introduction: The Significance of Stable Isotope Labeling with this compound
Stable isotope-labeled compounds are indispensable tools in the modern laboratory, enabling the precise tracing and quantification of molecules in complex biological systems. This compound, in which the carbon atom at the 1' position of the ribose sugar is replaced with the heavy isotope ¹³C, offers a powerful probe for a variety of applications. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings. The specific labeling at the 1' position provides a unique spectroscopic signature, making it an invaluable tracer for metabolic flux analysis and for elucidating the structure and dynamics of nucleic acids and their interactions with other biomolecules.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective use in experimental design. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 201996-60-3 | [1] |
| Molecular Formula | ¹³CC₉H₁₄N₂O₆ | [1] |
| Molecular Weight | 259.22 g/mol | [1] |
| Synonyms | 5-methyl-[1'-¹³C]uridine, ribothymidine-1'-¹³C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Quality Control: Ensuring High Purity and Isotopic Enrichment
The synthesis of isotopically labeled nucleosides such as this compound is a multi-step process that requires careful control to ensure high chemical purity and isotopic enrichment. While specific proprietary synthesis details may vary between manufacturers, a general and widely applicable chemoenzymatic approach can be described.
Chemoenzymatic Synthesis of [1'-¹³C]ribothymidine
A common strategy for producing ¹³C-labeled ribonucleosides involves the use of a commercially available ¹³C-labeled starting material, such as D-[1-¹³C]glucose, which is then converted through a series of enzymatic reactions to the desired nucleoside.
Caption: Chemoenzymatic synthesis of this compound.
Experimental Protocol: Generalized Chemoenzymatic Synthesis
-
Phosphorylation of Labeled Ribose: D-[1'-¹³C]Ribose is phosphorylated to [1'-¹³C]ribose-5-phosphate using a ribokinase enzyme and ATP.
-
Activation to PRPP: The resulting [1'-¹³C]ribose-5-phosphate is then converted to 5-phospho-α-D-[1'-¹³C]ribose-1-pyrophosphate (PRPP) by PRPP synthetase.
-
Formation of the Nucleoside Monophosphate: PRPP is coupled with uracil by UMP pyrophosphorylase to yield [1'-¹³C]uridine monophosphate (UMP).
-
Phosphorylation to the Triphosphate: The [1'-¹³C]UMP is sequentially phosphorylated to [1'-¹³C]uridine diphosphate (UDP) and then to [1'-¹³C]uridine triphosphate (UTP) using appropriate kinases.[2]
-
Conversion to Ribothymidine: The [1'-¹³C]UTP can then be enzymatically converted to [1'-¹³C]ribothymidine through a series of steps that may involve methylation of the uracil base.
Purification and Quality Control
Rigorous purification and quality control are paramount to ensure the final product is suitable for sensitive downstream applications.
-
Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product to a high degree of chemical purity.
-
Identity and Purity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the ¹³C label. The presence of a signal at the expected chemical shift for the 1'-carbon in the ¹³C NMR spectrum, along with the characteristic splitting pattern in the ¹H NMR spectrum, verifies the successful incorporation of the isotope.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the labeled compound, which will be approximately one mass unit higher than the unlabeled counterpart. This technique also provides information on the isotopic enrichment of the sample.
-
Applications in Research and Drug Development
[1'-¹³C]ribothymidine is a versatile tool with significant applications in metabolic studies and structural biology, particularly in the context of drug development.
Metabolic Flux Analysis
One of the primary applications of [1'-¹³C]ribothymidine is in metabolic flux analysis, where it is used to trace the flow of carbon atoms through various metabolic pathways. By introducing the labeled nucleoside into a cell culture or organism, researchers can monitor its incorporation into newly synthesized RNA. The extent and pattern of ¹³C enrichment in RNA and its degradation products can be quantified using mass spectrometry or NMR, providing valuable insights into the rates of RNA synthesis and turnover under different physiological or pathological conditions.[3]
Experimental Workflow: RNA Synthesis and Turnover Study
Caption: Workflow for a metabolic flux study using this compound.
Detailed Protocol:
-
Cell Culture and Labeling: A specific cell line of interest (e.g., a cancer cell line) is cultured in a suitable medium. At a designated time point, the medium is replaced with a medium containing a known concentration of [1'-¹³C]ribothymidine. Cells are incubated for various time points to allow for the incorporation of the labeled nucleoside into newly synthesized RNA.
-
RNA Extraction: Total RNA is extracted from the cells at each time point using a standard protocol (e.g., TRIzol extraction).
-
RNA Digestion: The purified RNA is enzymatically digested to its constituent nucleosides using a cocktail of nucleases and phosphatases.
-
LC-MS/MS Analysis: The resulting mixture of nucleosides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of both unlabeled ribothymidine and [1'-¹³C]ribothymidine.
-
Data Analysis: The relative abundance of the ¹³C-labeled and unlabeled ribothymidine is determined from the mass spectra. This information is used to calculate the rate of RNA synthesis and turnover.
Structural Biology and Drug Discovery
In the field of structural biology, [1'-¹³C]ribothymidine can be incorporated into RNA molecules for NMR studies. The ¹³C label provides an additional spectroscopic handle to probe the structure and dynamics of RNA, as well as its interactions with proteins and small molecule drugs. This is particularly valuable for understanding the mechanism of action of nucleoside analog drugs.
Conclusion
[1'-¹³C]ribothymidine is a powerful and versatile tool for researchers in the life sciences. Its specific isotopic labeling allows for precise and sensitive tracking of metabolic pathways and provides valuable structural information in NMR-based studies. The robust methods for its synthesis and purification ensure the high quality required for demanding applications in drug discovery and development. As our understanding of cellular metabolism and the role of RNA in disease continues to grow, the importance of stable isotope-labeled nucleosides like [1'-¹³C]ribothymidine is set to increase even further.
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Navigating the Isotopic Labyrinth: A Technical Guide to the Commercial Acquisition and Quality Validation of [1'-13C]ribothymidine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid research, particularly in the structural and dynamic analysis of RNA, isotopically labeled nucleotides are indispensable tools. Among these, [1'-13C]ribothymidine, a stable isotope-labeled version of the modified ribonucleoside, offers a specific probe for investigating molecular architecture and interactions via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the commercial landscape for this critical research material, coupled with field-proven insights into its quality validation, ensuring the integrity of your experimental outcomes.
The Significance of Site-Specific Isotopic Labeling: The Case for this compound
Ribothymidine (rT), or 5-methyluridine, is a post-transcriptionally modified nucleoside found in the T-loop of most transfer RNAs (tRNAs), where it plays a crucial role in stabilizing the tertiary structure. The introduction of a carbon-13 (¹³C) isotope at the 1'-position of the ribose sugar provides a unique NMR-active nucleus. This site-specific labeling is paramount for several reasons:
-
Spectral Simplification and Assignment: NMR spectra of large biomolecules like RNA are notoriously complex due to severe resonance overlap.[1] Site-specific ¹³C labeling allows researchers to selectively observe signals from the labeled position, dramatically simplifying spectral analysis and facilitating unambiguous resonance assignment.
-
Probing Local Conformation and Dynamics: The chemical shift of the 1'-carbon is highly sensitive to the local conformation of the ribose sugar and the glycosidic torsion angle.[1] By monitoring the ¹³C signal, researchers can gain precise insights into the conformational dynamics of the nucleotide within the larger RNA structure.
-
Investigating Molecular Interactions: The 1'-position is strategically located at the junction of the nucleobase and the sugar-phosphate backbone. This makes this compound an excellent probe for studying interactions with proteins, other nucleic acids, and small molecule ligands.
The synthesis of such specifically labeled nucleosides is a complex multi-step process, often involving a combination of chemical and enzymatic methods to introduce the isotope at the desired position with high efficiency and stereochemical control.[2] This complexity underscores the importance of sourcing high-quality material from reputable commercial suppliers.
Identifying Commercial Suppliers: A Comparative Overview
A thorough investigation of the market reveals a specialized group of companies that provide this compound. The following table summarizes the key offerings from prominent suppliers. It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity and enrichment data before purchase.
| Supplier | Catalog Number | Isotopic Enrichment | Chemical Purity | Notes |
| Omicron Biochemicals, Inc. | NUC-020[3][4] | Typically >98% (inquire for lot-specific data) | Typically >98%[3] | Specializes in the synthesis of stable isotope-labeled carbohydrates and nucleosides. Offers a range of positionally labeled ribothymidine isotopes.[3][5] |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | CLM-3629-PK | 99% | 98% | Provides a clear specification of isotopic enrichment and chemical purity on their product page. |
| Santa Cruz Biotechnology, Inc. | sc-211183 (example) | Inquire for lot-specific data | Inquire for lot-specific data | A broad supplier of biochemicals for research. It is essential to contact them for detailed product specifications.[6] |
| Alfa Chemistry | ACM201996603 | Inquire for lot-specific data | Inquire for lot-specific data | A supplier of a wide range of chemicals, including isotopically labeled compounds.[7] |
Expert Insight: When selecting a supplier, consider not only the stated purity and enrichment but also the supplier's reputation in the field of isotopic labeling and the level of technical support they provide. Specialized suppliers like Omicron Biochemicals often have deep expertise in the synthesis and quality control of these complex molecules.[8]
The Self-Validating System: In-House Quality Control of this compound
Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to validate the supplier's specifications and ensure the material is suitable for your experiments. This self-validating approach builds confidence in your results and is a cornerstone of good scientific practice. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quality Control Workflow
The following diagram illustrates a logical workflow for the in-house validation of this compound.
Caption: A streamlined workflow for the quality control of commercially supplied this compound.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To confirm the chemical identity, purity, and site of ¹³C labeling.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., 0.5 mL of D₂O or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be compatible with your downstream applications.
-
Add a known amount of an internal standard (e.g., TSP for D₂O) for chemical shift referencing and potential quantification.
-
-
¹H NMR Spectroscopy:
-
Acquire a 1D ¹H NMR spectrum.
-
Analysis:
-
Confirm the presence of all expected proton signals for the ribothymidine structure.
-
Integrate the signals to verify the relative proton counts.
-
Look for any unexpected signals that may indicate impurities. The purity can be estimated by comparing the integral of the product signals to those of the impurities.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled 1D ¹³C NMR spectrum. This is crucial to obtain sharp singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[9]
-
Analysis:
-
Identify the significantly enhanced signal corresponding to the ¹³C-labeled 1'-carbon. The chemical shift of this carbon should be consistent with literature values (typically in the range of 85-95 ppm for the 1'-carbon of ribonucleosides).[10]
-
Confirm the chemical shifts of the other natural abundance ¹³C signals of the molecule.
-
The absence of significant splitting in the 1'-carbon signal (in a decoupled spectrum) confirms high isotopic enrichment at that position.
-
-
Experimental Protocol: High-Resolution Mass Spectrometric Analysis
Objective: To verify the molecular weight and determine the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry (e.g., methanol/water).
-
-
Data Acquisition:
-
Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) using electrospray ionization (ESI).
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak. For this compound (C₁₀H₁₄N₂O₆), the unlabeled monoisotopic mass is approximately 258.08 g/mol . The labeled compound will have a monoisotopic mass of approximately 259.08 g/mol .
-
Isotopic Enrichment Calculation: The isotopic enrichment can be calculated from the relative intensities of the labeled (M+1) and unlabeled (M) molecular ion peaks.
-
% Enrichment = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] * 100
-
-
This calculation should also account for the natural abundance of ¹³C in the unlabeled portion of the molecule.
-
Applications in Drug Discovery and Development
The use of this compound and other site-specifically labeled nucleosides is particularly impactful in the development of RNA-targeted therapeutics. By incorporating this labeled nucleotide into a target RNA, researchers can:
-
Characterize RNA-Ligand Interactions: NMR can be used to monitor changes in the chemical environment of the 1'-carbon upon the binding of a small molecule drug candidate. This provides valuable information about the binding site and the conformational changes induced in the RNA.
-
Structure-Activity Relationship (SAR) Studies: By observing how different drug analogs affect the NMR spectrum of the labeled RNA, researchers can build a detailed understanding of the SAR, guiding the optimization of lead compounds.
-
Fragment-Based Drug Discovery: Labeled RNA can be used in NMR-based screening of fragment libraries to identify small molecules that bind to the target.
Conclusion
The commercial availability of high-quality this compound has empowered researchers to delve deeper into the structural and dynamic complexities of RNA. By carefully selecting a supplier and implementing a robust in-house quality control workflow, scientists can ensure the integrity of their research materials, leading to more reliable and impactful discoveries in the fields of chemical biology and drug development. The insights gained from studies utilizing these powerful isotopic probes will continue to be instrumental in unraveling the intricate roles of RNA in health and disease.
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Ribothymidine: A Pentalingual Regulator of Translation and Cellular Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribothymidine (rT), or 5-methyluridine (m⁵U), is a post-transcriptionally modified nucleoside integral to the function of transfer RNA (tRNA) and ribosomal RNA (rRNA) across all domains of life. While its presence as a "fifth" ribonucleoside in the predominantly RNA world is intriguing, its significance extends far beyond a mere chemical curiosity. This guide provides a comprehensive technical overview of the natural occurrence, intricate biosynthesis, and multifaceted functional roles of ribothymidine. We will explore its critical contribution to the structural integrity of tRNA, its influence on the fidelity and efficiency of protein synthesis, and its emerging role as a potential biomarker in disease and a target for therapeutic intervention. This document is intended to serve as a foundational resource for researchers in molecular biology, drug discovery, and diagnostics, providing both conceptual understanding and practical insights into the world of this essential modified nucleoside.
The Ubiquitous Presence of Ribothymidine in the Translational Machinery
Ribothymidine is a hallmark modification found predominantly in the TΨC loop (or T-loop) of most tRNA molecules, a region named in part for its presence.[1] This five-nucleotide motif is a crucial structural element that facilitates the proper folding of tRNA into its characteristic L-shaped tertiary structure.[2][3] The T-loop, through tertiary interactions with the D-loop, forms the "elbow" of the tRNA molecule, which is essential for its stability and function.[2] While most prevalent in tRNA, ribothymidine is also found in ribosomal RNA (rRNA), specifically in the 23S rRNA of some bacteria, where it also contributes to the structural stability of the ribosome.[1][4]
The near-universal conservation of ribothymidine at position 54 of tRNA underscores its fundamental importance in the translation process.[5] This modification is not genetically encoded but is introduced post-transcriptionally by specific enzymes, highlighting a layer of regulation in the maturation of functional RNA molecules.[6]
The Dichotomous Pathways of Ribothymidine Biosynthesis
The enzymatic synthesis of ribothymidine from a uridine precursor is a fascinating example of convergent evolution, with distinct pathways employed by different organisms. The key enzymes responsible belong to the TrmA and TrmFO families of methyltransferases.[7]
2.1. S-Adenosylmethionine (SAM)-Dependent Methylation: The TrmA Pathway
In Gram-negative bacteria like Escherichia coli and in eukaryotes, the methylation of U54 in tRNA is catalyzed by the tRNA (m⁵U54) methyltransferase, TrmA.[7][8] This enzyme utilizes S-adenosylmethionine (SAM) as the methyl donor in a direct methylation reaction. TrmA is a dual-specific enzyme, also responsible for the C5-methylation of uridine in tmRNA.[8]
2.2. Tetrahydrofolate-Dependent Methylation: The TrmFO Pathway
In contrast, most Gram-positive bacteria, such as Bacillus subtilis and Streptococcus faecalis, utilize a different coenzyme for ribothymidine synthesis in their tRNAs.[9][10] The enzyme responsible, TrmFO (formerly known as TrmA in some literature), is a N⁵,N¹⁰-methylenetetrahydrofolate-dependent tRNA (m⁵U54) methyltransferase.[7] This pathway involves a more complex reaction mechanism requiring a reduced flavin cofactor. The use of trimethoprim, an inhibitor of tetrahydrofolate-dependent reactions, has been instrumental in elucidating this alternative biosynthetic route.[9][11] Interestingly, even in these organisms, the synthesis of ribothymidine in rRNA is still dependent on SAM, indicating a compartmentalization of biosynthetic pathways for different RNA species.[4][12][13]
Workflow: Differentiating Ribothymidine Biosynthetic Pathways
Caption: Experimental workflow to distinguish between SAM- and folate-dependent ribothymidine synthesis.
The Structural and Functional Significance of Ribothymidine
The presence of the methyl group at the C5 position of the uracil base in ribothymidine has profound implications for the structure and function of tRNA.
3.1. Enhancing tRNA Structural Stability
The primary role of ribothymidine is to stabilize the tertiary structure of tRNA.[14][15] The methyl group increases the hydrophobicity and base stacking capabilities of the nucleoside.[2] This enhanced stacking contributes to the rigidity of the T-loop and the overall L-shaped architecture of the tRNA molecule.[2][16] Studies using proton magnetic resonance have demonstrated that tRNAs lacking ribothymidine have a lower melting temperature, indicating reduced thermal stability.[14][17] Conversely, hypermodified versions, such as 2-thioribothymidine found in thermophiles, further increase this stability.[14]
3.2. Modulating Ribosome Interaction and Translational Efficiency
The T-loop serves as a crucial recognition site for the ribosome during protein synthesis.[1] The structural integrity imparted by ribothymidine is vital for this interaction. Organisms with tRNAs lacking the T-loop modification show reduced levels of aminoacylation and binding to elongation factor Tu (EF-Tu).[1] In mammalian systems, the ribothymidine content of tRNA has been directly correlated with its ability to support polypeptide synthesis, particularly under low magnesium conditions.[18][19][20] An increase in ribothymidine content leads to an increased maximum velocity (Vmax) of protein synthesis, suggesting a role in regulating the translational rate.[18][20] Recent studies have also implicated m⁵U54 in modulating ribosome translocation.[21]
Diagram: Role of Ribothymidine in tRNA Structure
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An In-Depth Technical Guide to the Enzymatic Formation of Ribothymidine in Yeast tRNA
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-transcriptional modifications of transfer RNA (tRNA) are critical determinants of its structure, stability, and function in protein synthesis. Among the most conserved of these modifications is the formation of ribothymidine (m⁵U) at position 54 in the T-loop, a reaction catalyzed in Saccharomyces cerevisiae by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Trm2. This guide provides a comprehensive technical overview of the enzymatic machinery responsible for m⁵U54 formation in yeast, detailing the biochemical mechanism and offering field-proven protocols for its study. We delve into the preparation of enzymatic components, robust in vitro methylation assay design, and high-fidelity analytical techniques for validation. By contextualizing the functional importance of m⁵U54 in tRNA stability and exploring the broader implications for drug development, this document serves as an essential resource for researchers aiming to investigate this fundamental pathway.
The Biochemical Landscape: m⁵U54 Modification in Yeast
Transfer RNAs are subjected to a complex series of post-transcriptional modifications that are essential for their maturation and biological activity.[1][2] The methylation of uridine to form ribothymidine (5-methyluridine, m⁵U) at position 54, located within the conserved TΨC loop, is a nearly universal feature of bacterial and eukaryotic elongator tRNAs.[3] This modification plays a crucial role in stabilizing the tertiary structure of the tRNA molecule.[1][4][5]
In the yeast Saccharomyces cerevisiae, this critical methylation event is catalyzed by the tRNA(m⁵U54)methyltransferase, encoded by the TRM2 gene.[3][6] Trm2p utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert U54 to m⁵U54.[7][8][9] While the TRM2 gene is not essential for viability under standard laboratory conditions, its absence leads to the complete loss of m⁵U54 in tRNA and can cause synthetic lethality in combination with other tRNA maturation defects, highlighting its importance in maintaining tRNA stability.[3][6]
The Catalytic Event: Mechanism of Trm2-Mediated Methylation
Trm2 belongs to the vast superfamily of SAM-dependent methyltransferases, which are involved in a wide array of biological processes.[7][10][11] These enzymes typically feature a conserved structural fold for SAM binding.[12] The catalytic mechanism for m⁵U formation involves a nucleophilic attack on the C6 of the target uridine by a conserved cysteine residue within the enzyme's active site. This forms a covalent enzyme-tRNA intermediate, which activates the C5 position for electrophilic attack by the methyl group from SAM.[13] Subsequent abstraction of the proton at C5 and resolution of the covalent intermediate yields the final m⁵U-modified tRNA and S-adenosyl-L-homocysteine (SAH).[13]
The recognition of the tRNA substrate by Trm2 is primarily directed towards the local conformation of the T-loop rather than extensive contacts throughout the tRNA body.[9][14] Studies have shown that even minimal substrates consisting of the T-loop and a short stem are sufficient for enzymatic recognition and modification.[14]
Caption: Enzymatic methylation of U54 to m⁵U54 by Trm2.
In Vitro Analysis: A Technical Framework
Investigating the enzymatic formation of m⁵U54 requires a robust in vitro system. This involves the preparation of the key components—the Trm2 enzyme and a suitable tRNA substrate—followed by a carefully controlled methylation reaction and subsequent analysis.
System Component Preparation
Protocol 3.1.1: Recombinant Yeast Trm2 Expression and Purification
Causality: The use of a recombinant expression system, typically E. coli, allows for the production of large quantities of active Trm2. A His-tag is incorporated to enable a single-step, high-purity purification via immobilized metal affinity chromatography (IMAC), which is critical for eliminating confounding activities from the host organism.[15][16]
-
Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding His-tagged yeast Trm2. Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue incubation overnight at a reduced temperature (e.g., 25°C) to enhance protein solubility.[17]
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 7.4) supplemented with protease inhibitors. Lyse the cells by sonication on ice.[17]
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 rpm) for 40 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particles.[16][17]
-
Affinity Chromatography: Equilibrate a Ni-NTA agarose column with binding buffer. Load the clarified lysate onto the column. Wash the column extensively with binding buffer to remove non-specifically bound proteins.[15][17]
-
Elution: Elute the His-tagged Trm2 protein using a linear gradient of elution buffer (binding buffer containing a high concentration of imidazole, e.g., 500 mM).[17]
-
Verification and Storage: Analyze the eluted fractions by SDS-PAGE to confirm purity. Pool the purest fractions, concentrate if necessary, and store at -80°C in a suitable storage buffer containing glycerol.
Protocol 3.1.2: Preparation of tRNA Substrate via In Vitro Transcription
Causality: To study the modification of a specific tRNA, an unmodified substrate is required. In vitro transcription using T7 RNA polymerase is the standard method for generating this substrate.[18] The template DNA must be designed to produce a transcript with the correct 5' and 3' ends.[18][19]
-
Template Generation: Prepare a linear double-stranded DNA template containing a T7 promoter sequence followed by the desired yeast tRNA gene. This can be generated by PCR or by linearizing a plasmid with a restriction enzyme that cuts immediately downstream of the tRNA sequence.[18][19]
-
Transcription Reaction: Set up the in vitro transcription reaction containing the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a suitable transcription buffer. Incubate at 37°C for 2-4 hours.
-
Purification: Purify the transcribed tRNA from the reaction mixture. This is typically achieved by denaturing polyacrylamide gel electrophoresis (PAGE), followed by excision of the tRNA band and elution from the gel matrix.[20]
-
Refolding: To ensure the tRNA is in its native conformation, it must be properly folded. Heat the purified tRNA solution to 85°C for 2 minutes, add a folding buffer (e.g., containing MgCl₂), and allow it to cool slowly to room temperature over 15-20 minutes.[20][21]
The In Vitro Methylation Assay
Protocol 3.2.1: Tritium-Based Filter Binding Assay
Causality: This classic and highly sensitive method directly measures the incorporation of a methyl group from radiolabeled [³H]-SAM into the tRNA substrate. The use of DE81 filters, which are negatively charged, allows for the separation of the negatively charged tRNA product from the small, positively charged [³H]-SAM substrate.
-
Reaction Setup: In a final volume of 20-50 µL, combine the refolded, unmodified tRNA substrate (e.g., 250 ng), purified Trm2 enzyme (e.g., 1 µM), and a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM DTT).[21]
-
Initiation: Start the reaction by adding [methyl-³H]-S-adenosyl-L-methionine to the mixture.[21] Incubate at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 60 minutes).
-
Quenching and Binding: Spot the reaction mixture onto DE81 ion-exchange filter papers. Immediately plunge the filters into ice-cold 5% trichloroacetic acid (TCA) to precipitate the tRNA and stop the reaction.[21]
-
Washing: Wash the filters three times with cold 5% TCA, followed by a final wash with ethanol to remove unincorporated [³H]-SAM.[21]
-
Quantification: Dry the filters completely and measure the incorporated radioactivity using liquid scintillation counting.
Analysis and Validation of m⁵U Formation
Protocol 3.3.1: Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: While the filter binding assay confirms methyltransferase activity, HPLC provides direct, quantitative evidence of m⁵U formation. This method separates the individual nucleosides from a digested tRNA sample, allowing for their identification and quantification based on retention time and UV absorbance.[22]
-
Reaction Scale-up: Perform a non-radioactive version of the in vitro methylation assay (Protocol 3.2.1) using unlabeled SAM, typically at a larger scale to yield sufficient tRNA for analysis.
-
tRNA Digestion: Purify the tRNA from the reaction. Digest the tRNA to its constituent nucleosides using a combination of enzymes like nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Analysis: Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., a C18 column).[23][24] Elute the nucleosides using a gradient of a suitable mobile phase (e.g., ammonium acetate and acetonitrile).
-
Detection and Quantification: Monitor the eluate using a UV detector. Identify the m⁵U peak by comparing its retention time to a known standard. The area under the peak is proportional to the amount of the nucleoside, allowing for quantification of the modification efficiency.[22] For unambiguous identification, fractions can be collected and analyzed by mass spectrometry (LC-MS).[24][25]
Experimental Workflow and Data Presentation
The successful investigation of Trm2 activity relies on a logical and sequential workflow.
Caption: A comprehensive workflow for the in vitro study of Trm2.
Table 1: Representative Data Summary
| Assay Type | Parameter Measured | Typical Unit | Purpose |
| Filter Binding Assay | ³H Incorporation | CPM (Counts Per Minute) | Measures overall methyltransferase activity |
| HPLC Analysis | Peak Area of m⁵U | mAU*s | Quantifies specific product (m⁵U) formation |
| Enzyme Kinetics | Kₘ (for tRNA or SAM) | µM | Determines substrate binding affinity |
| Enzyme Kinetics | kcat | s⁻¹ | Determines the turnover number of the enzyme |
Functional Significance and Therapeutic Implications
The m⁵U54 modification is a key contributor to the thermal stability of tRNA molecules.[4] Its presence helps to lock the T-loop into the correct tertiary conformation through interactions with the D-loop, which is essential for the overall L-shape structure of a functional tRNA.[1] Hypomodified tRNAs can be targeted for degradation, indicating that Trm2 plays a role in tRNA quality control.[1][6]
While Trm2 itself has not been a primary drug target, the broader field of RNA-modifying enzymes is gaining significant attention in drug development.[11] These enzymes are often essential for the viability or virulence of pathogenic organisms, and their dysregulation is implicated in various human diseases, including cancer.[8] Understanding the structure, function, and substrate recognition of enzymes like Trm2 provides a valuable blueprint for designing inhibitors against homologous enzymes in pathogens or for modulating RNA modification pathways in disease states. The technical framework presented here provides the necessary tools to screen for and characterize potential inhibitors of tRNA methyltransferases.
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An In-depth Technical Guide to Isotopic Labeling of Ribonucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Dynamics of RNA through Isotopic Labeling
Ribonucleic acid (RNA) molecules are central figures in a vast and intricate array of biological processes, extending far beyond their classical role as messengers in protein synthesis.[1] From gene regulation and catalysis to the structural scaffolding of cellular machinery, the functional diversity of RNA is immense.[1] To unravel the complexities of RNA structure, function, and metabolism, researchers require sophisticated tools that can probe these molecules with high precision. Isotopic labeling of ribonucleosides, the fundamental building blocks of RNA, has emerged as an indispensable technique in the molecular biologist's toolkit.[][3] By replacing naturally abundant isotopes with heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioactive isotopes (e.g., ³²P, ³H), scientists can "tag" RNA molecules, enabling their tracking and characterization through various analytical methods.[]
This guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of ribonucleosides. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this powerful technology in their work. We will delve into the core strategies for introducing isotopic labels, from chemical and enzymatic synthesis to metabolic incorporation in living cells. Furthermore, we will explore the key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), that are used to analyze these labeled molecules, providing a deeper understanding of RNA biology.
The Foundation: Understanding Isotopes in Ribonucleoside Labeling
Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, their difference in mass allows them to be distinguished by analytical instruments.[] In the context of ribonucleoside labeling, isotopes are broadly categorized into two types:
-
Stable Isotopes: These isotopes do not undergo radioactive decay and are considered safe to handle.[] Commonly used stable isotopes in RNA research include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).[][3] Their incorporation into ribonucleosides is primarily for structural and dynamic studies using NMR spectroscopy and for quantitative analysis via mass spectrometry.[][4]
-
Radioactive Isotopes: These isotopes have unstable nuclei and emit radiation as they decay.[] Phosphorus-32 (³²P), Phosphorus-33 (³³P), and Tritium (³H) are frequently used to label RNA for applications requiring high sensitivity, such as tracking RNA synthesis and degradation, and in various blotting techniques.[][5] Due to their radioactivity, they require specialized handling and safety precautions.
The choice between stable and radioactive isotopes is dictated by the specific research question, the required sensitivity of detection, and the analytical instrumentation available.
Core Strategies for Isotopic Labeling of Ribonucleosides
The introduction of isotopic labels into ribonucleosides can be achieved through several distinct strategies, each with its own advantages and limitations. These methods can be broadly classified into chemical synthesis, enzymatic synthesis, and metabolic labeling.
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers the highest degree of control over the placement of isotopic labels within a ribonucleoside.[6][7] This bottom-up approach allows for site-specific labeling, where a particular atom or a group of atoms in the ribose sugar or the nucleobase is replaced with its isotopic counterpart.[6] This level of precision is crucial for detailed NMR structural studies, as it can help to resolve spectral overlap and simplify complex spectra.[7][8]
The general workflow for chemical synthesis involves the preparation of isotopically labeled precursor molecules, which are then incorporated into the desired ribonucleoside through a series of chemical reactions.[9] Solid-phase synthesis using phosphoramidite chemistry is a common method for creating custom-labeled oligonucleotides with specific sequences and modifications.[6][7]
Key Advantages of Chemical Synthesis:
-
Site-specific labeling: Enables the introduction of isotopes at precise atomic positions.[6]
-
Versatility: Allows for the synthesis of a wide range of labeled ribonucleosides and oligonucleotides.[7]
-
High purity: Can yield highly pure labeled products.
Limitations:
-
Complex and time-consuming: The multi-step synthesis can be laborious.[7]
-
Cost: The starting materials and reagents can be expensive.[3]
-
Scalability: Scaling up the synthesis for large quantities can be challenging.
Enzymatic Synthesis: Harnessing Nature's Catalysts
Enzymatic synthesis provides a powerful and often more straightforward alternative to chemical synthesis for producing isotopically labeled ribonucleosides and RNA.[3][6] This approach leverages the high specificity and efficiency of enzymes to catalyze the desired reactions. A widely used method is the in vitro transcription of RNA using DNA templates and labeled ribonucleoside triphosphates (rNTPs) with enzymes like T7 RNA polymerase.[1][3][6]
Labeled rNTPs can be produced by growing microorganisms, such as E. coli or the methylotrophic bacterium Methylophilus methylotrophus, in media containing isotopically enriched precursors like ¹³C-glucose or ¹⁵N-ammonium sulfate.[10][11][12] The cellular RNA is then harvested, hydrolyzed to ribonucleoside monophosphates (rNMPs), and subsequently converted to rNTPs.[11][12]
Workflow for Enzymatic Synthesis of Uniformly Labeled RNA:
Caption: Enzymatic synthesis workflow for producing uniformly labeled RNA.
Key Advantages of Enzymatic Synthesis:
-
High efficiency and specificity: Enzymes provide high yields and precise incorporation of labels.[6][13]
-
Uniform labeling: Readily produces uniformly labeled RNA for various applications.[10][11]
-
Scalability: Can be scaled up to produce milligram quantities of labeled RNA.[1]
Limitations:
-
Limited to natural modifications: Introducing non-natural modifications can be challenging.
-
Requires purified enzymes: The cost and effort of obtaining pure enzymes can be a factor.
Metabolic Labeling: Probing RNA Dynamics in a Cellular Context
Metabolic labeling is a powerful technique for studying RNA synthesis, degradation, and processing within living cells.[14][15][16] This method involves introducing isotopically labeled nucleoside analogs into the cell culture medium.[14][17] These analogs are taken up by the cells and incorporated into newly synthesized RNA through the cell's own metabolic pathways.[14][15] This allows for the temporal tracking of RNA populations and provides insights into their dynamic behavior.[14]
A common approach involves using nucleoside analogs containing a bioorthogonal chemical handle, such as an azide or an alkyne. After incorporation into RNA, these handles can be selectively reacted with fluorescent probes or affinity tags for visualization or purification.[16][17]
Key Advantages of Metabolic Labeling:
-
In vivo analysis: Enables the study of RNA dynamics in a native cellular environment.[14][15]
-
Temporal resolution: Allows for pulse-chase experiments to measure RNA synthesis and decay rates.[14]
-
Cell-type specific labeling: Can be adapted for cell-specific labeling in complex biological systems.[17]
Limitations:
-
Potential for cytotoxicity: Some nucleoside analogs can be toxic to cells.[17]
-
Incorporation efficiency: The efficiency of uptake and incorporation can vary between cell types.
-
Metabolic pathway dependence: Relies on the cell's endogenous metabolic machinery.[15]
Analytical Techniques for Labeled Ribonucleosides
The true power of isotopic labeling is realized when coupled with sensitive analytical techniques that can detect and quantify the incorporated isotopes. The two most prominent methods in this domain are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into RNA Structure and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of RNA molecules in solution at atomic resolution.[3][8] The incorporation of stable isotopes like ¹³C and ¹⁵N is often essential for NMR studies of RNA, as it helps to overcome the challenges of spectral overlap and line broadening that are particularly pronounced in larger RNA molecules.[3][8]
Isotopic labeling allows for the use of multidimensional heteronuclear NMR experiments, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N), thereby dispersing the signals and facilitating their assignment to specific atoms in the RNA molecule.[1][10][11] Furthermore, selective labeling patterns can be designed to probe specific structural features or interactions within the RNA.[1][8]
NMR-based Structural Analysis Workflow:
Caption: A generalized workflow for RNA structure determination using NMR spectroscopy.
Mass Spectrometry (MS): Precision in Quantification and Modification Mapping
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[4][18] In the context of isotopic labeling, MS is used for the accurate quantification of RNA and for the identification and localization of post-transcriptional modifications.[4][18][19]
By using stable isotope-labeled RNA as an internal standard, researchers can perform absolute quantification of specific RNA molecules in a complex mixture.[4][18][20] This is particularly valuable in drug development for assessing the pharmacokinetic and pharmacodynamic properties of RNA-based therapeutics.[21][22]
Furthermore, MS-based "bottom-up" approaches, where RNA is digested into smaller fragments by specific enzymes, can be used to map the location of modifications.[4] The mass shift introduced by the isotopic label helps in distinguishing between different fragments and identifying those that carry modifications.[4]
Quantitative MS Analysis Workflow:
Caption: Workflow for quantitative RNA analysis using stable isotope labeling and mass spectrometry.
Applications in Drug Discovery and Development
Isotopic labeling of ribonucleosides is a cornerstone of modern drug discovery and development, particularly with the rise of RNA-based therapeutics.[23] This technology plays a critical role in:
-
Target Identification and Validation: Labeled RNA can be used to identify and characterize the binding interactions between a drug candidate and its RNA target.[23]
-
Pharmacokinetic Studies: Stable isotope-labeled drugs allow for the precise tracking of their absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.[21][22]
-
Metabolite Identification: Isotopic labeling aids in the identification of drug metabolites, which is crucial for assessing the safety and efficacy of a new therapeutic agent.[21]
-
Mechanism of Action Studies: By tracking the fate of labeled RNA therapeutics within cells, researchers can elucidate their mechanism of action.
Conclusion: A Powerful and Evolving Technology
Isotopic labeling of ribonucleosides is a versatile and powerful technology that has revolutionized our ability to study the intricate world of RNA. From elucidating the three-dimensional structures of complex RNA molecules to quantifying their dynamic changes within living cells, the applications of this technique are vast and continue to expand. As our understanding of the diverse roles of RNA in health and disease grows, so too will the importance of isotopic labeling in driving new discoveries and therapeutic innovations. The continued development of novel labeling strategies and analytical methods promises to further enhance the precision and scope of this indispensable tool for researchers, scientists, and drug development professionals.
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Absalon, C., & Santalucia, J., Jr (2011). Stable isotope labeling for improved comparative analysis of RNA digests by mass spectrometry. Analytical chemistry, 83(12), 4894–4901. Available at: [Link]
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Kellner, S., Ochel, A., & Helm, M. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling. Chemical communications (Cambridge, England), 50(48), 6333–6336. Available at: [Link]
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Olenginski, L. T., Taiwo, K. M., & Dayie, T. K. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules (Basel, Switzerland), 26(18), 5566. Available at: [Link]
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Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Available at: [Link]
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Meldrum, A., & Serianni, A. S. (2009). Enzymatic synthesis of ribo- and 2'-deoxyribonucleosides from glycofuranosyl phosphates: An approach to facilitate isotopic labeling. Carbohydrate research, 344(12), 1492–1501. Available at: [Link]
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Kawata, K., Wakida, H., Yamada, T., Taniue, K., Han, H., Seki, M., Suzuki, Y., & Akimitsu, N. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA (New York, N.Y.), 26(10), 1455–1464. Available at: [Link]
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Olenginski, L. T., Taiwo, K. M., & Dayie, T. K. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(10), 9207–9268. Available at: [Link]
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Wang, Y., An, Y., & Gao, Y. (2021). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS omega, 6(40), 26362–26372. Available at: [Link]
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Olenginski, L. T., Alford, C. W., & Dayie, T. K. (2021). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules (Basel, Switzerland), 26(11), 3121. Available at: [Link]
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Russell, D. H., & Becker, J. S. (2011). RNA quantification using stable isotope labeling and mass spectrometry analysis. Analytical chemistry, 83(12), 4894-4901. Available at: [Link]
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Le, H. T., & Felli, I. C. (2014). Isotope labeling for studying RNA by solid-state NMR spectroscopy. Methods in molecular biology (Clifton, N.J.), 1086, 121–144. Available at: [Link]
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Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic acids research, 20(17), 4515–4523. Available at: [Link]
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Ofengand, J., & Fournier, M. J. (2012). Quantitative analysis of rRNA modifications using stable isotope labeling and mass spectrometry. Methods in enzymology, 511, 229–253. Available at: [Link]
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Olenginski, L. T., Taiwo, K. M., & Dayie, T. K. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(10), 9207–9268. Available at: [Link]
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Olenginski, L. T., Taiwo, K. M., & Dayie, T. K. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(10), 9207–9268. Available at: [Link]
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Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic acids research, 20(17), 4515–4523. Available at: [Link]
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Methodological & Application
Probing RNA Structure and Dynamics with Site-Specific Isotope Labeling: Application of [1'-¹³C]Ribothymidine in NMR Spectroscopy
Introduction: Deciphering the RNA Enigma
The intricate world of RNA structure and function presents a formidable challenge to researchers. The inherent spectral complexity of RNA molecules in Nuclear Magnetic Resonance (NMR) spectroscopy, characterized by severe resonance overlap, often obscures the fine structural details crucial for understanding their biological roles and for developing targeted therapeutics.[1] While uniform isotopic labeling with ¹³C and ¹⁵N has been a significant step forward, site-specific labeling offers a powerful strategy to dissect complex RNA structures by reducing spectral crowding and providing unambiguous starting points for resonance assignment.[2] This application note details the strategic use of [1'-¹³C]ribothymidine as a precise tool for elucidating the structure and dynamics of RNA, particularly in regions containing this modified nucleotide, which is known to play a critical role in stabilizing tertiary structures, most notably in transfer RNAs (tRNAs).[3][4]
Ribothymidine (rT), or 5-methyluridine, is a post-transcriptionally modified nucleoside found in the T-loop of most tRNAs, where it is crucial for the thermal stability of the molecule.[3][4] Its presence introduces unique structural constraints and recognition motifs. By specifically introducing a ¹³C label at the 1'-position of the ribose ring of ribothymidine, we can create a highly sensitive and localized NMR probe. This allows for the application of a suite of heteronuclear NMR experiments to unambiguously identify signals originating from this specific residue and to trace its interactions within the broader RNA structure.
Principle of the Method: The Power of a Single Isotopic Label
The strategic placement of a ¹³C label at the 1'-position of ribothymidine provides several distinct advantages for NMR-based structural analysis:
-
Spectral Simplification and Unambiguous Assignment: The C1'-H1' correlation is in a relatively uncongested region of the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum.[5] Introducing a ¹³C label at a single, known position provides a definitive anchor point for initiating sequential resonance assignment, a process often hampered by the poor chemical shift dispersion of ribose protons.[2][6]
-
Probing Local Conformation: The chemical shift of the C1' atom is sensitive to the glycosidic torsion angle (χ) and the sugar pucker conformation, providing valuable constraints on the local geometry of the nucleotide.[6]
-
Tracing Long-Range Interactions: Through-space correlations, such as those observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, between the H1' proton of the labeled ribothymidine and other protons in the RNA molecule can reveal long-range interactions that are critical for defining the global fold.[7] ¹³C-edited NOESY experiments can filter the spectrum to show only NOEs originating from the labeled site, drastically simplifying interpretation.
This site-specific labeling approach transforms the otherwise challenging task of analyzing a modified nucleotide within a complex RNA into a manageable and precise investigation.
Protocols and Methodologies
A chemo-enzymatic approach is often the most efficient pathway for the synthesis of modified and isotopically labeled nucleoside triphosphates, including [1'-¹³C]ribothymidine-5'-triphosphate ([1'-¹³C]rTTP).[8][9] This is followed by in vitro transcription to incorporate the labeled nucleotide into the target RNA molecule.
Protocol 1: Chemo-enzymatic Synthesis of [1'-¹³C]Ribothymidine-5'-Triphosphate
This protocol is a generalized procedure based on established methods for synthesizing modified and labeled NTPs.[8][9][10]
Step 1: Synthesis of [1'-¹³C]Ribothymidine Monophosphate ([1'-¹³C]rTMP)
-
Starting Material: Commercially available [1-¹³C]D-ribose is the precursor for introducing the isotopic label at the desired position.
-
Glycosylation: The labeled ribose is chemically converted to a ribofuranosyl acetate derivative. This is then coupled with silylated thymine to form the nucleoside, [1'-¹³C]ribothymidine.
-
Monophosphorylation: The 5'-hydroxyl group of the protected [1'-¹³C]ribothymidine is selectively phosphorylated using a phosphitylating agent followed by oxidation. Subsequent deprotection yields [1'-¹³C]rTMP.
Step 2: Enzymatic Conversion to Triphosphate
-
Reaction Mixture: Prepare a reaction buffer containing:
-
100 mM Tris-HCl, pH 7.5
-
20 mM MgCl₂
-
10 mM DTT
-
1.5 mM [1'-¹³C]rTMP
-
5 mM ATP
-
10 U/mL UMP/CMP kinase
-
10 U/mL nucleoside diphosphate kinase
-
15 U/mL inorganic pyrophosphatase
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Monitoring: Monitor the conversion of [1'-¹³C]rTMP to [1'-¹³C]rTTP by HPLC.
-
Purification: Purify the [1'-¹³C]rTTP from the reaction mixture using anion-exchange chromatography.
-
Quantification and Verification: Determine the concentration of the purified [1'-¹³C]rTTP by UV-Vis spectroscopy and confirm its identity and purity by mass spectrometry and NMR.
Protocol 2: In Vitro Transcription of RNA with [1'-¹³C]rTTP
This protocol outlines the incorporation of the synthesized [1'-¹³C]rTTP into a target RNA sequence using T7 RNA polymerase.
Step 1: Preparation of the Transcription Reaction
-
Template DNA: A double-stranded DNA template containing the T7 RNA polymerase promoter upstream of the desired RNA sequence is required.
-
Transcription Buffer: Prepare a 1X transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).
-
NTP Mix: Prepare a solution containing ATP, GTP, CTP, and UTP at the desired concentration (typically 2-5 mM each).
-
Labeled NTP: Replace the UTP in the reaction with an equimolar amount of the purified [1'-¹³C]rTTP.
-
Reaction Assembly: In a sterile microcentrifuge tube, combine the transcription buffer, DNA template (typically 1 µg per 20 µL reaction), NTP mix (with the labeled rTTP), and RNase inhibitor.
Step 2: Transcription and Purification
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for a further 30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or an appropriate chromatography method.
-
Quantification and Quality Control: Determine the yield of the RNA by UV-Vis spectroscopy and assess its integrity by gel electrophoresis.
Experimental Workflow and Data Acquisition
The following diagram illustrates the overall workflow from the synthesis of the labeled nucleotide to the acquisition of NMR data.
Figure 1: Overall experimental workflow.
Key NMR Experiments and Data Interpretation
2D ¹H-¹³C HSQC: The Starting Point
The 2D ¹H-¹³C HSQC experiment is the cornerstone for verifying the successful incorporation of the labeled nucleotide.[11] It provides a direct correlation between the H1' proton and the C1' carbon of the ribothymidine.
-
Expected Observation: A single, prominent cross-peak in the ¹H-¹³C HSQC spectrum corresponding to the C1'-H1' of the incorporated ribothymidine.
-
Data Interpretation: The chemical shifts of this cross-peak provide initial information about the local environment and conformation. Deviations from random coil values are indicative of a structured environment.
| Atom | Typical Chemical Shift Range (ppm) in A-form RNA | Structural Information |
| ¹³C1' | 90 - 95 | Sensitive to sugar pucker and glycosidic torsion angle (χ) |
| ¹H1' | 5.5 - 6.2 | Sensitive to local helical environment and stacking interactions |
Table 1: Expected chemical shift ranges for the C1'-H1' of ribothymidine in a structured RNA.
3D ¹³C-edited NOESY-HSQC: Mapping Interactions
This experiment is crucial for identifying through-space interactions between the labeled ribothymidine and other parts of the RNA molecule. The spectrum is filtered to show only NOEs involving the ¹³C-attached H1' proton of the ribothymidine.
-
Expected Observations: Cross-peaks in the 3D spectrum that correlate the H1' of ribothymidine with other protons (both ribose and base protons) that are within ~5 Å in space.
-
Data Interpretation: These NOE contacts provide critical distance restraints for structure calculation. For example, an NOE between the H1' of ribothymidine and an aromatic proton of a distant nucleotide can define a tertiary interaction.
The following diagram illustrates potential NOE contacts that can be observed from the H1' proton of the labeled ribothymidine.
Figure 2: Potential NOE contacts from the H1' proton.
Application Example: Probing the T-loop Structure in a tRNA
Scenario: The structure of a novel tRNA is being investigated. The T-loop, containing a conserved ribothymidine, is hypothesized to form a key tertiary interaction with the D-loop, but the precise nature of this interaction is unknown.
Approach:
-
Sample Preparation: The tRNA is synthesized in vitro with [1'-¹³C]rTTP incorporated at the known position of ribothymidine in the T-loop.
-
NMR Analysis:
-
A 2D ¹H-¹³C HSQC spectrum is acquired to confirm the incorporation and identify the C1'-H1' signal of the ribothymidine.
-
A 3D ¹³C-edited NOESY-HSQC spectrum is recorded.
-
-
Results and Interpretation:
-
The HSQC spectrum shows a single peak for the labeled ribothymidine, confirming its presence in a unique structural environment.
-
The 3D NOESY spectrum reveals several key NOEs from the H1' of the labeled ribothymidine:
-
Sequential NOEs to the H6/H8 protons of the preceding nucleotide, confirming the local helical structure.
-
An intense intra-residue NOE to its own H2' proton, providing information on the sugar pucker.
-
Crucially, a long-range NOE to a proton in a dihydrouridine residue, which is known to be in the D-loop.
-
-
Conclusion and Outlook
The site-specific incorporation of [1'-¹³C]ribothymidine is a highly effective strategy for simplifying complex RNA NMR spectra and for obtaining unambiguous structural information. This approach is particularly valuable for studying RNAs containing modified nucleotides, which are often involved in critical structural and functional roles. As RNA continues to emerge as a major target for therapeutic intervention, techniques that can provide precise structural insights, such as the one described here, will be indispensable for the rational design of novel RNA-based drugs and therapies.[11]
References
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Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
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Yamamoto, Y., Yokoyama, S., Miyazawa, T., Watanabe, K., & Higuchi, S. (1983). NMR analyses on the molecular mechanism of the conformational rigidity of 2-thioribothymidine, a modified nucleoside in extreme thermophile tRNAs. FEBS Letters, 157(1), 95-99. [Link]
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Hare, D. R., & Reid, B. R. (1982). Nuclear Overhauser assignment of the imino protons of the acceptor helix and the ribothymidine helix in the nuclear magnetic resonance spectrum of Escherichia coli isoleucine transfer ribonucleic acid: evidence for costacked helices in solution. Biochemistry, 21(20), 5129-5135. [Link]
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Taiwo, K. M., Becette, O. B., Zong, G., Chen, B., Zavalij, P. Y., & Dayie, T. K. (2021). Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatshefte für Chemie-Chemical Monthly, 152(4), 441-447. [Link]
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Hocek, M. (n.d.). Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids. Michal Hocek Group. Retrieved from [Link]
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- 6. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Overhauser assignment of the imino protons of the acceptor helix and the ribothymidine helix in the nuclear magnetic resonance spectrum of Escherichia coli isoleucine transfer ribonucleic acid: evidence for costacked helices in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of modified nucleoside triphosphates and polymerase construction of functionalized nucleic acids | Michal Hocek Group [hocek.group.uochb.cz]
- 10. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
Precision in Probing RNA: Protocols for Site-Specific Incorporation of [1'-13C]ribothymidine
For researchers, scientists, and drug development professionals delving into the intricate world of RNA structure, function, and dynamics, the ability to introduce site-specific isotopic labels is paramount. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of [1'-13C]ribothymidine into RNA. The introduction of a stable isotope at a precise location, such as the C1' position of the ribose sugar, offers a powerful tool for nuclear magnetic resonance (NMR) spectroscopy and other biophysical techniques to elucidate local conformation, dynamics, and interactions of RNA molecules.
This document provides two primary, field-proven methodologies for achieving site-specific incorporation of this compound: Solid-Phase Chemical Synthesis and a Chemo-Enzymatic Approach using T4 RNA Ligase . A third, less common method involving direct enzymatic incorporation by RNA polymerases will also be discussed. Each method is presented with a detailed protocol, the underlying scientific principles, and guidance on selecting the most appropriate strategy for your research needs.
Choosing Your Path: A Decision Framework
The selection of an appropriate method for site-specific labeling depends on several factors, including the desired length of the final RNA molecule, the required yield, and the available laboratory resources.
Caption: Decision tree for selecting a labeling method.
Method 1: Solid-Phase Chemical Synthesis
Solid-phase synthesis using phosphoramidite chemistry is the most direct and versatile method for incorporating modified nucleotides at specific positions within short RNA oligonucleotides (typically up to 60 nucleotides).[1][2] This method involves the stepwise addition of protected nucleoside phosphoramidites to a growing RNA chain attached to a solid support.[3][4]
The Cornerstone: Synthesis of this compound Phosphoramidite
The critical prerequisite for this method is the chemical synthesis of the this compound phosphoramidite building block. This multi-step process begins with commercially available [1'-13C]-D-ribose.
Caption: Workflow for this compound phosphoramidite synthesis.
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol is a generalized procedure and requires expertise in organic synthesis. All steps should be performed under anhydrous conditions unless otherwise specified.
-
Ribose Protection: Begin with commercially available [1'-13C]-D-ribose. Protect the hydroxyl groups, for example, by acetylation using acetic anhydride and pyridine to yield 1-O-acetyl-2,3,5-tri-O-acetyl-[1'-13C]-β-D-ribofuranose.[5]
-
Glycosylation: React the protected [1'-13C]ribose with silylated thymine in the presence of a Lewis acid catalyst (e.g., TMS-triflate) to form the N-glycosidic bond.[6] This step creates the nucleoside this compound with protected hydroxyl groups.
-
Deprotection: Remove the acetyl protecting groups from the ribose moiety using a mild base, such as sodium methoxide in methanol.
-
5'-O-DMTr Protection: Selectively protect the 5'-hydroxyl group with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine.
-
2'-O-TBDMS Protection: Protect the 2'-hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl). A regioselective approach using a 3',5'-O-di-tert-butylsilanediyl protection can be employed to ensure the desired 2'-O-silylation and avoid the formation of the 3'-O-silyl isomer.[7]
-
3'-O-Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final this compound phosphoramidite.[]
-
Purification: Purify the final product using silica gel column chromatography.
Automated Solid-Phase RNA Synthesis
With the labeled phosphoramidite in hand, the site-specific incorporation is achieved using a standard automated RNA synthesizer.
Protocol 2: Site-Specific Incorporation via Solid-Phase Synthesis
-
Synthesizer Setup: Install the synthesized this compound phosphoramidite on the synthesizer in a designated port. Program the desired RNA sequence, specifying the position for the incorporation of the labeled nucleotide.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside.
-
Coupling: Activation of the incoming phosphoramidite (standard or labeled) and its reaction with the free 5'-hydroxyl group of the growing RNA chain.[9]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the synthesis is complete, the RNA is cleaved from the solid support, and all protecting groups (on the base, ribose, and phosphate) are removed using a standard deprotection protocol (e.g., concentrated ammonium hydroxide and/or methylamine).
-
Purification: The crude RNA product is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are the methods of choice for obtaining high-purity labeled RNA.[10][11][12]
| Parameter | Solid-Phase Synthesis |
| RNA Length | Ideal for < 60 nucleotides |
| Yield | Generally high for short sequences |
| Purity | High purity achievable with HPLC/PAGE |
| Key Reagent | This compound phosphoramidite |
| Advantages | Precise single-site incorporation, high fidelity |
| Disadvantages | Length limitation, requires specialized chemistry |
Method 2: Chemo-Enzymatic Ligation
For the site-specific labeling of longer RNA molecules, a chemo-enzymatic approach that combines solid-phase synthesis of a short, labeled RNA fragment with enzymatic ligation to a larger, unlabeled RNA molecule is highly effective.[13] This method leverages the efficiency of T4 RNA ligase to join the two RNA fragments.[14]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 5. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of ribothymidine from thymine and ribonucleosides by the cell-free extract of tumors and rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of isotopically labeled D-[1'-13C]ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Pinpointing RNA-Protein Cross-Links with Site-Specific Stable Isotope-Labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
Application Note: High-Yield Synthesis of [1'-13C] Labeled RNA for Structural and Dynamic Studies by NMR Spectroscopy
Authored by a Senior Application Scientist
Introduction
The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, including gene regulation, catalysis, and viral replication. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules in solution, providing insights at an atomic level. However, for RNA molecules larger than approximately 50 nucleotides, severe spectral overlap, particularly in the ribose proton region, complicates structure determination.[1] Isotopic labeling of RNA with stable isotopes such as 13C and 15N helps to overcome these limitations by enabling the use of multidimensional heteronuclear NMR experiments.[2][3]
Selective labeling of specific carbon positions in the ribose sugar offers a strategic advantage by reducing spectral complexity and eliminating 13C-13C scalar and dipolar couplings that can complicate spectra from uniformly labeled samples.[4][5] This application note provides a detailed protocol for the in vitro synthesis of RNA with a 13C label specifically at the 1'-carbon of the ribose moiety ([1'-13C]) using T7 RNA polymerase. This specific labeling pattern is particularly valuable as the C1' position is directly bonded to the nucleobase, providing a sensitive probe for studying glycosidic torsion angles and sugar pucker conformations, which are critical parameters in defining RNA structure.
Principle of the Method
The synthesis of [1'-13C] labeled RNA is achieved through an in vitro transcription (IVT) reaction catalyzed by a bacteriophage RNA polymerase, most commonly T7 RNA polymerase.[6][7][8] This DNA-dependent RNA polymerase exhibits high specificity for its corresponding promoter sequence (5'-TAATACGACTCACTATAG-3').[9] The core of the method involves providing a linear double-stranded DNA template that contains the T7 promoter upstream of the RNA sequence of interest.
The transcription reaction is carried out in a buffered solution containing the DNA template, T7 RNA polymerase, and a mixture of the four ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, and UTP). To achieve the desired [1'-13C] labeling, one or more of the standard rNTPs are replaced with their corresponding analogues where the 1'-carbon of the ribose is a 13C isotope. The polymerase then processively synthesizes an RNA transcript that is complementary to the template DNA strand, incorporating the 13C label at every corresponding nucleotide position. Following the transcription reaction, the DNA template is removed by DNase treatment, and the labeled RNA product is purified to a high degree, suitable for downstream applications like NMR spectroscopy.[9][10]
Experimental Workflow Overview
Caption: Key stages of in vitro transcription by T7 RNA polymerase.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or No RNA Yield | Inactive T7 RNA polymerase | Use a fresh aliquot of enzyme. Avoid repeated freeze-thaw cycles. |
| Poor quality DNA template | Re-purify the template. Ensure it is free of inhibitors (e.g., ethanol, salts). Confirm concentration and integrity. [9] | |
| RNase contamination | Use RNase-free tips, tubes, and water. Include RNase inhibitor in the reaction. [8] | |
| Incorrect reaction setup | Verify concentrations of all components, especially MgCl2 and NTPs. Assemble at room temperature. [6] | |
| Multiple RNA Bands (Smear or Truncated Products) | Premature termination | Increase NTP concentration. Lower the incubation temperature (e.g., to 30°C). |
| Template degradation | Ensure template is high quality. Avoid introducing nucleases. | |
| 3'-overhangs on template | Re-linearize plasmid with an enzyme that creates blunt or 5'-overhang ends. [9] | |
| RNA Degraded | RNase contamination | Strictly adhere to RNase-free techniques throughout the protocol. [8] |
References
- Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (Year). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed.
- Dayie, K. T., & Thakur, V. V. (Year). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PubMed Central.
- Schwalbe, H., et al. (Year). Preparation of partially 2H/13C-labelled RNA for NMR studies.
- Micura, R., et al. (Year). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, Oxford Academic.
- Felli, I. C., & Pierattelli, R. (Year). Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs. PubMed.
- Le, H. T., et al. (Year). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI.
- Yealink. (Year). T7 RNA Polymerase. Yealink.
- Synthego. (Year). T7 RNA Polymerase. Synthego.
- Protocol: Standard In Vitro T7 RNA Polymerase Transcription reaction. Unknown Source.
- Hoffman, D. W., & Holland, J. A. (1995). Preparation of carbon-13 labeled ribonucleotides using acetate as an isotope source.
- Rio, D. C. (Year). Synthesis and Labeling of RNA In Vitro.
- Nilsen, T. W., & Rio, D. C. (2012). In vitro transcription of labeled RNA: synthesis, capping, and substitution. PubMed.
- Scott, L. G., Tolbert, T. J., & Williamson, J. R. (2000). Preparation of specifically 2H- and 13C-labeled ribonucleotides.
- Barrick Lab. (Year). in vitro RNA synthesis (T7 RNA Polymerase). Barrick Lab.
- Hoogstraten, C. G., et al. (2005). Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies.
- Promega. (Year).
- Hoffman, D. W., & Holland, J. A. (1995).
- Unknown Author. (Year). RNA amplification and labeling of RNA probes. Unknown Source.
- Micura, R., et al. (Year). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes.
- New England Biolabs. (Year). Cleaning up in vitro transcribed RNA. NEB.
Sources
- 1. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. synthego.com [synthego.com]
- 8. RNAT7 < Lab < TWiki [barricklab.org]
- 9. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Notes and Protocols for the Solid-Phase Synthesis of [1'-¹³C]Ribothymidine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Site-Specific Isotopic Labeling
Stable isotope labeling of oligonucleotides is a powerful technique for investigating their structure, dynamics, and interactions with other molecules.[1] The incorporation of isotopes such as ¹³C, ¹⁵N, and ²H provides a spectroscopic handle to probe specific sites within a DNA or RNA strand, enabling detailed mechanistic and structural studies using methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Site-specific labeling, in particular, allows for the precise placement of an isotopic label at a single, defined position within the oligonucleotide sequence. This is invaluable for studying protein-nucleic acid interactions, RNA folding, and the mechanism of action of oligonucleotide-based therapeutics.[1][2]
This application note provides a detailed protocol for the solid-phase synthesis of oligonucleotides containing a [1'-¹³C]ribothymidine modification. The 1'-position of the ribose sugar is a critical site involved in the glycosidic bond and influences local conformation. Labeling this position with ¹³C can provide unique insights into these aspects.[3] The protocols outlined below cover the entire workflow, from the initial synthesis of the labeled phosphoramidite building block to the final purification and characterization of the modified oligonucleotide.
Principle of the Method: Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides is predominantly carried out using phosphoramidite chemistry.[4] This method involves the sequential addition of nucleotide monomers, in the form of phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[5] The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.[5] For the incorporation of the [1'-¹³C]ribothymidine, a corresponding phosphoramidite building block is synthesized and introduced at the desired position in the sequence during the automated synthesis.
PART 1: Synthesis of [1'-¹³C]Ribothymidine Phosphoramidite
A crucial prerequisite for incorporating the labeled nucleoside is the synthesis of its phosphoramidite derivative. This process typically starts from a commercially available ¹³C-labeled precursor and involves several chemical protection and activation steps.
Protocol 1: Synthesis of 5'-O-DMT-[1'-¹³C]ribothymidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
[1'-¹³C]Ribothymidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve [1'-¹³C]ribothymidine in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol.
-
Extract the product with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting 5'-O-DMT-[1'-¹³C]ribothymidine by silica gel column chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the purified 5'-O-DMT-[1'-¹³C]ribothymidine in anhydrous dichloromethane.
-
Add DIPEA and cool the mixture to 0°C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by silica gel column chromatography under an inert atmosphere to yield the final phosphoramidite.
-
Characterization: The identity and purity of the synthesized phosphoramidite should be confirmed by ³¹P NMR, ¹H NMR, and mass spectrometry.
PART 2: Solid-Phase Oligonucleotide Synthesis
The automated solid-phase synthesis of the oligonucleotide is performed on a commercial DNA/RNA synthesizer. The synthesized [1'-¹³C]ribothymidine phosphoramidite is placed in a specific port on the synthesizer and is coupled at the desired position in the sequence.
Experimental Workflow Diagram
Caption: Workflow for solid-phase synthesis of modified oligonucleotides.
Protocol 2: Automated Solid-Phase Synthesis
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the sequence
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Synthesized [1'-¹³C]ribothymidine phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the CPG column corresponding to the 3'-terminal nucleoside of the target sequence.
-
Place the standard phosphoramidites and the custom [1'-¹³C]ribothymidine phosphoramidite on the designated ports of the synthesizer.
-
Ensure all reagent bottles are filled with fresh solutions.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the incorporation of the [1'-¹³C]ribothymidine.
-
-
Synthesis Execution:
-
Initiate the synthesis program. The synthesizer will automatically perform the iterative four-step cycle for each nucleotide addition as depicted in the workflow diagram.
-
The coupling efficiency is monitored by measuring the absorbance of the released trityl cation after each detritylation step.[5]
-
PART 3: Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups on the nucleobases and phosphate backbone must be removed.[6]
Protocol 3: Cleavage and Deprotection
Materials:
-
Ammonium hydroxide solution (concentrated) or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Procedure:
-
Cleavage from CPG Support:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution to the vial.
-
Incubate at room temperature for 1-2 hours to cleave the succinyl linker.[7]
-
-
Deprotection:
-
After cleavage, heat the vial containing the oligonucleotide and the cleavage solution at a specified temperature (e.g., 55°C) for a defined period (typically 8-16 hours for ammonium hydroxide, or shorter times for AMA).[8][9] This step removes the protecting groups from the exocyclic amines of the bases and the cyanoethyl groups from the phosphate backbone.[6]
-
Note: The deprotection conditions should be chosen carefully to avoid degradation of any sensitive modifications on the oligonucleotide.[10] For oligonucleotides with particularly labile groups, "ultramild" deprotection conditions may be necessary.[5][7]
-
-
Solvent Removal:
-
After deprotection, cool the vial and carefully evaporate the ammonia/methylamine solution using a centrifugal evaporator or a stream of nitrogen.
-
PART 4: Purification
Purification is a critical step to isolate the full-length, labeled oligonucleotide from shorter, failed sequences and other impurities.[11] High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining high-purity oligonucleotides for demanding applications.[12]
Purification Strategy Diagram
Caption: Common purification strategies for synthetic oligonucleotides.
Protocol 4: HPLC Purification
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column or an anion-exchange column
-
Mobile phase A: Aqueous buffer (e.g., triethylammonium acetate, TEAA)
-
Mobile phase B: Acetonitrile
-
Desalting cartridges
Procedure:
-
Sample Preparation:
-
Resuspend the dried, crude oligonucleotide in an appropriate volume of mobile phase A.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration (for reversed-phase) or salt concentration (for anion-exchange).
-
Monitor the elution profile at 260 nm. The full-length product is typically the major peak with the longest retention time.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the main peak.
-
Combine the fractions and remove the organic solvent and ion-pairing salts using a desalting cartridge or by ethanol precipitation.[12]
-
-
Lyophilization:
-
Lyophilize the desalted oligonucleotide to obtain a dry, stable powder.
-
PART 5: Characterization
The final, purified oligonucleotide must be thoroughly characterized to confirm its identity, purity, and the successful incorporation of the ¹³C label.
Quantitative Data Summary
| Parameter | Method | Expected Result |
| Purity | HPLC | >95% |
| Identity | Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the [1'-¹³C]ribothymidine modified oligonucleotide. |
| ¹³C Incorporation | NMR Spectroscopy | ¹³C NMR spectrum should show a signal at the expected chemical shift for the 1'-carbon of the ribothymidine. |
Protocol 5: Characterization by Mass Spectrometry and NMR
Mass Spectrometry (Electrospray Ionization - ESI-MS):
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., water with a small amount of a volatile buffer).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in negative ion mode.
-
Deconvolute the resulting charge state envelope to determine the molecular weight of the oligonucleotide.
-
Compare the experimental mass with the calculated theoretical mass. The mass difference should correspond to the incorporation of one ¹³C atom (approximately 1.00335 Da).
NMR Spectroscopy:
-
Dissolve the lyophilized oligonucleotide in a suitable NMR solvent (e.g., D₂O or H₂O/D₂O).
-
Acquire a one-dimensional ¹³C NMR spectrum. The presence of a signal at the characteristic chemical shift for the C1' of ribothymidine will confirm the incorporation of the label.
-
Two-dimensional heteronuclear correlation experiments, such as ¹H-¹³C HSQC, can be performed to unambiguously assign the ¹³C signal to the specific 1'-position of the ribothymidine residue.[13]
Conclusion
The solid-phase synthesis of oligonucleotides containing a [1'-¹³C]ribothymidine modification is a robust and reproducible method for obtaining site-specifically labeled nucleic acids. The protocols detailed in this application note provide a comprehensive guide for researchers to produce high-quality labeled oligonucleotides for a variety of biophysical and structural studies. Careful execution of each step, from phosphoramidite synthesis to final characterization, is essential for the successful outcome of the synthesis.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Vapourtec. (2025). Enhancing the cleavage of Oligonucleotides. Retrieved from [Link]
-
Silantes. (2023). Synthesizing Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Kellenbach, E. R., et al. (1992). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleic Acids Research, 20(4), 653–657. Retrieved from [Link]
-
Kumar, P., & Sharma, P. (2018). Oligonucleotide synthesis under mild deprotection conditions. Beilstein Journal of Organic Chemistry, 14, 2538–2544. Retrieved from [Link]
-
Kellenbach, E. R., et al. (1992). Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex. Nucleic Acids Research, 20(4), 653–657. Retrieved from [Link]
-
Chen, J., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1645. Retrieved from [Link]
-
Dayie, K. T., et al. (2022). Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481. Retrieved from [Link]
-
Duss, O., et al. (2014). Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA. Methods in Enzymology, 549, 159–181. Retrieved from [Link]
-
Stelling, A. L., et al. (2017). Modeling the Infrared Spectroscopy of Oligonucleotides with 13C Isotope Labels. The Journal of Physical Chemistry B, 121(34), 8019–8027. Retrieved from [Link]
-
Stetsenko, D. A., & Gait, M. J. (2000). Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. Bioconjugate Chemistry, 11(4), 576–586. Retrieved from [Link]
-
LaPlante, S. R., et al. (1988). 13C NMR of the bases of three DNA oligonucleotide duplexes: assignment methods and structural features. Biochemistry, 27(20), 7902–7909. Retrieved from [Link]
-
Gao, X., & Jones, R. A. (1987). Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin. Nucleic Acids Research, 16(4), 1529–1540. Retrieved from [Link]
-
Gao, X., & Jones, R. A. (1988). Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin. Nucleic Acids Research, 16(4), 1529–1540. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Götte, L., et al. (2020). On-demand synthesis of phosphoramidites. Nature Communications, 11(1), 5178. Retrieved from [Link]
-
Lee, C. H., et al. (2000). Synthesis of a 13C-Labeled Oligomer: Solid-State NMR and Theoretical Studies. The Journal of Physical Chemistry A, 104(34), 7959–7966. Retrieved from [Link]
-
Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13(1-2), 53–68. Retrieved from [Link]
-
Eritja, R. (2007). Solid-Phase Synthesis of Modified Oligonucleotides. International Journal of Peptide Research and Therapeutics, 13, 53-68. Retrieved from [Link]
-
D'Souza, S. (2021). Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. (Doctoral dissertation, Ludwig-Maximilians-Universität München). Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
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- 3. 13C NMR of the bases of three DNA oligonucleotide duplexes: assignment methods and structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
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Probing the Conformational Landscape of RNA: Application Notes for [1'-13C]ribothymidine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The intricate dance of RNA, as it folds into complex three-dimensional structures and interacts with other molecules, governs a vast array of biological processes. Understanding these dynamics at an atomic level is paramount for deciphering gene regulation, catalytic mechanisms, and for the rational design of RNA-targeted therapeutics. However, the inherent conformational flexibility and spectral complexity of RNA present significant challenges to conventional biophysical techniques. This guide details the application of site-specifically labeled [1'-13C]ribothymidine as a powerful and precise probe for elucidating RNA dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge of RNA Dynamics and the Power of Isotope Labeling
RNA molecules are not static entities; they exist in a dynamic equilibrium of different conformations. These conformational changes are often the basis of their function, allowing them to bind to specific ligands, catalyze reactions, or switch between active and inactive states. Characterizing these dynamic processes is crucial, yet challenging due to the transient and often low-populated nature of these conformational states.
NMR spectroscopy is a potent tool for studying biomolecular structure and dynamics in solution.[1] However, for RNA, severe spectral overlap, particularly in the ribose proton region, complicates resonance assignment and the extraction of detailed structural and dynamic information.[2][3] Uniform isotopic labeling with 13C and 15N can help to resolve some of this ambiguity, but for larger RNAs, the sheer number of signals can still lead to an intractable level of complexity.[1]
Site-specific isotope labeling offers an elegant solution to this problem. By introducing a 13C label at a single, strategic position within the RNA molecule, we can create a sensitive and specific probe to monitor local conformational changes without perturbing the overall structure. This approach dramatically simplifies the NMR spectrum and allows for the application of advanced NMR techniques to study dynamic processes over a wide range of timescales.[4]
Why this compound? A Strategic Choice for a Dynamic Probe
The selection of the labeling site is critical for maximizing the information content of the NMR experiment. The C1' position of the ribose sugar is a particularly strategic choice for several reasons:
-
Proximity to the Glycosidic Bond: The C1' carbon is directly bonded to the nitrogen of the nucleobase, making its chemical environment highly sensitive to the orientation of the base relative to the sugar (the glycosidic torsion angle, χ). Changes in this angle, which are fundamental to RNA conformational dynamics, will induce significant and measurable changes in the 13C chemical shift of the C1' carbon.
-
Sensitivity to Sugar Pucker: The conformation of the ribose ring, or "sugar pucker," is another key determinant of RNA structure. The chemical shift of the C1' carbon is sensitive to the sugar pucker equilibrium (C2'-endo vs. C3'-endo), providing a direct readout of this important structural parameter.
-
Reduced Spectral Overlap: The 1H-13C correlation spectrum (HSQC) of a site-specifically labeled RNA will display a single peak corresponding to the labeled site, eliminating the problem of spectral overlap that plagues uniformly labeled samples.[2] This allows for unambiguous resonance assignment and tracking of the labeled nucleotide.
-
Minimal Perturbation: The introduction of a single 13C isotope is non-perturbative to the RNA structure and function, ensuring that the observed dynamics are representative of the native state.
Ribothymidine, as a modified pyrimidine, is often found in functionally important regions of RNA, such as the T-loop of transfer RNA (tRNA). Placing the 13C label at the 1'-position of ribothymidine thus provides a unique window into the local dynamics of these critical RNA domains.
Experimental Workflow: From Labeled Nucleotide to Dynamic Insights
The overall workflow for using this compound to study RNA dynamics involves three main stages: synthesis of the labeled RNA, acquisition of NMR data, and analysis of the data to extract dynamic parameters.
Protocols
Part 1: Synthesis and Purification of this compound Labeled RNA
The site-specific incorporation of this compound into an RNA oligonucleotide is achieved through chemical solid-phase synthesis using a corresponding phosphoramidite building block.
Protocol 1: Solid-Phase Synthesis of this compound Labeled RNA
This protocol assumes the availability of the this compound phosphoramidite. The synthesis of this building block can be achieved through established chemo-enzymatic methods.[4]
-
Oligonucleotide Synthesis: The RNA oligonucleotide is assembled on an automated solid-phase synthesizer using standard phosphoramidite chemistry. The this compound phosphoramidite is incorporated at the desired position in the sequence.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a standard deprotection protocol (e.g., concentrated ammonium hydroxide and ethanol).
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.
-
Desalting and Quantification: The purified RNA is desalted using a size-exclusion column and quantified by UV-Vis spectroscopy at 260 nm.
Part 2: NMR Spectroscopic Analysis
Protocol 2: 1H-13C HSQC for Resonance Assignment and Ligand Titration
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach, providing a direct correlation between the 1H1' and 13C1' nuclei of the labeled ribothymidine.
-
Sample Preparation: Dissolve the purified this compound-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5) to a final concentration of 0.1-1.0 mM.
-
NMR Data Acquisition:
-
Acquire a 2D 1H-13C HSQC spectrum on a high-field NMR spectrometer equipped with a cryoprobe.[5]
-
The spectrum will show a single cross-peak corresponding to the 1H1'-13C1' correlation of the labeled ribothymidine.
-
-
Ligand Titration (Chemical Shift Perturbation):
-
To study ligand binding, acquire a series of 1H-13C HSQC spectra upon incremental addition of the ligand of interest.
-
Monitor the changes in the chemical shift of the 1H1' and 13C1' cross-peak. Significant chemical shift perturbations (CSPs) indicate that the labeled nucleotide is in or near the binding site and that its local environment is altered upon ligand binding.
-
Protocol 3: Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion for Kinetic Analysis
CPMG relaxation dispersion experiments are used to probe conformational exchange processes occurring on the microsecond to millisecond timescale.
-
NMR Data Acquisition:
-
Acquire a series of 1D or 2D 13C CPMG relaxation dispersion experiments at various CPMG frequencies (νCPMG).
-
These experiments measure the effective transverse relaxation rate (R2,eff) of the 13C1' nucleus as a function of νCPMG.
-
-
Data Analysis:
-
Plot R2,eff versus νCPMG to generate a relaxation dispersion profile.
-
Fit the dispersion profile to appropriate models (e.g., a two-site exchange model) to extract kinetic parameters such as the exchange rate (kex) and the populations of the exchanging states.
-
Data Interpretation and Applications
The data obtained from these NMR experiments provide a wealth of information about the dynamic behavior of the RNA molecule at the site of the this compound label.
| Parameter | Information Gained |
| 13C1' Chemical Shift | Sensitive to local conformation, including sugar pucker and glycosidic torsion angle. |
| Chemical Shift Perturbation (CSP) | Identifies binding events and maps the location of the binding site. |
| Relaxation Dispersion Parameters (kex, pA, pB) | Quantifies the kinetics and thermodynamics of conformational exchange processes. |
Table 1. Information derived from NMR analysis of this compound labeled RNA.
Applications in Drug Discovery
The ability to precisely monitor the local conformational dynamics of an RNA target upon ligand binding is of immense value in drug discovery. By incorporating a this compound probe into a putative drug-binding pocket, researchers can:
-
Confirm Drug Binding: Observe CSPs upon addition of a small molecule to confirm direct interaction with the RNA target.
-
Characterize Binding Mechanism: Use relaxation dispersion to determine if the drug binds to a pre-existing conformation or induces a conformational change in the RNA.
-
Screen for Binders: The simplicity of the 1H-13C HSQC spectrum makes it amenable to high-throughput screening of compound libraries.
Conclusion
Site-specific labeling of RNA with this compound provides a powerful and versatile tool for investigating RNA dynamics with atomic resolution. The strategic placement of the 13C label at the C1' position of the ribose offers a sensitive probe for monitoring local conformational changes, including sugar pucker and glycosidic torsion angle dynamics. The combination of 1H-13C HSQC for structural mapping and CPMG relaxation dispersion for kinetic analysis enables a comprehensive characterization of RNA conformational landscapes and their modulation by ligand binding. This approach is poised to accelerate our understanding of RNA function and facilitate the development of novel RNA-targeted therapeutics.
References
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Dayie, T. K., & Thakur, C. S. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of biomolecular NMR, 48(3), 157–168. [Link]
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Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic acids research, 35(21), e143. [Link]
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Thakur, C. S., & Dayie, T. K. (2010). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Journal of biomolecular NMR, 48(3), 157–168. [Link]
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Lu, K., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(10), 9299–9341. [Link]
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Wunderlich, C., Spitzer, R., Santner, T., Fauster, K., Tollinger, M., & Kreutz, C. (2012). Synthesis of (6-13C)pyrimidine nucleotides as spin-labels for RNA dynamics. Journal of the American Chemical Society, 134(17), 7558–7569. [Link]
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Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic acids research, 20(17), 4507–4513. [Link]
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Hansen, D. F., & Al-Hashimi, H. M. (2007). Quantifying the effects of long-range 13C-13C dipolar coupling on measured relaxation rates in RNA. Journal of biomolecular NMR, 39(2), 107–115. [Link]
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Garg, A., Walker, O., Atwal, H., & Hou, Y. M. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules (Basel, Switzerland), 23(10), 2465. [Link]
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O'Connell, T. M., & Gamsjaeger, R. (2016). 1HN, 13C, and 15N backbone resonance assignments of the SET/TAF-1β/I2PP2A oncoprotein (residues 23-225). Biomolecular NMR assignments, 10(2), 263–266. [Link]
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Fürtig, B., Wenter, P., Pitsch, S., & Schwalbe, H. (2007). Probing the conformational space of RNA by NMR spectroscopy. Biopolymers, 86(5-6), 360–379. [Link]
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Hong, M. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 150(1), 45-50. [Link]
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Becette, O. B., Zong, G., Chen, B., Zavalij, P. Y., & Dayie, T. K. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science advances, 6(41), eabc6519. [Link]
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Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2007). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic acids research, 35(21), e143. [Link]
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Donez, C., Guerrieri, A., Iacovino, C., & Ragno, R. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. International journal of molecular sciences, 25(2), 1149. [Link]
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Zhang, Y., Harper, J. K., & Serianni, A. S. (2023). One-bond 13C–13C spin-coupling constants in saccharides: a comparison of experimental and calculated values by density functional theory using solid-state 13C NMR and X-ray crystallography. Physical chemistry chemical physics : PCCP, 25(20), 14002–14016. [Link]
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Ginoza, H. S., & Goya, S. (1975). Formation of ribothymidine from thymine and ribonucleosides by the cell-free extract of tumors and rat tissues. Gan, 66(4), 375–380. [Link]
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Ni, F., & Scheraga, H. A. (1986). First synthesis of alpha-ribothymidine/uridine. Canadian journal of chemistry, 64(12), 2369–2375. [Link]
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Kalesse, M., & Christmann, M. (2023). Synthesis and Biological Evaluation of C(13)/C(13′)‐Bis(desmethyl)disorazole Z. Angewandte Chemie (International ed. in English), 62(3), e202214300. [Link]
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Kumar, A., & Sharma, V. (2019). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future medicinal chemistry, 11(23), 3047–3070. [Link]
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Kawashima, E., Umabe, K., & Sekine, T. (2002). Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides. The Journal of organic chemistry, 67(15), 5142–5151. [Link]
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- 5. mdpi.com [mdpi.com]
analyzing protein-RNA interactions with [1'-13C]ribothymidine NMR
Application Note & Protocol
Topic: Analyzing Protein-RNA Interactions with [1'-¹³C]Ribothymidine NMR: A High-Resolution Approach for Mapping Binding Interfaces and Quantifying Affinity.
Audience: Researchers, scientists, and drug development professionals.
Abstract
The intricate dance between proteins and RNA molecules governs a vast array of cellular processes, making their interactions prime targets for therapeutic intervention. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to visualize these interactions at atomic resolution. This guide details the application of a site-specific isotope labeling strategy using [1'-¹³C]ribothymidine to probe protein-RNA complexes. By focusing the NMR analysis on a single, strategically placed ¹³C-labeled nucleotide, this method overcomes spectral complexity and provides a clean, unambiguous window into the binding event. We present the scientific rationale, detailed protocols for RNA preparation and NMR analysis, and a guide to interpreting the resulting data to map binding interfaces and determine dissociation constants (Kd).
Introduction: The Power of a Single Labeled Nucleotide
Studying protein-RNA interactions is fundamental to understanding gene regulation, catalysis, and viral replication.[1] While NMR is uniquely suited for characterizing the structure and dynamics of these complexes in solution, its application can be hampered by the spectral complexity of large RNAs.[2][3][4] Uniform isotopic labeling (e.g., with ¹³C and ¹⁵N) is a common strategy to enhance sensitivity and resolution, but can lead to crowded spectra and signal overlap, especially in the ribose region.[3][5]
Site-specific labeling, where an isotope is incorporated at a single, defined position, offers a compelling solution.[6][7] This approach dramatically simplifies the resulting NMR spectrum, allowing for focused and unambiguous analysis of a specific region within the RNA.
Why [1'-¹³C]ribothymidine?
-
Strategic Location: The C1' carbon of the ribose is directly connected to the nucleobase and is highly sensitive to changes in the local environment upon protein binding. Its chemical shift is a reliable reporter of conformational changes.[8]
-
Reduced Spectral Crowding: By introducing a single ¹³C label, we can employ ¹³C-filtered and ¹³C-edited NMR experiments. This allows us to selectively observe only the protons attached to our labeled C1' carbon, effectively filtering out the overwhelming background of signals from the unlabeled protein and the rest of the RNA.[9]
-
Chemical Shift Sensitivity: The ¹³C chemical shifts of ribose carbons are profoundly influenced by the sugar pucker and local conformation, making the C1' position an excellent probe for binding-induced structural perturbations.[8][10]
This guide provides a comprehensive workflow, from the enzymatic synthesis of the labeled RNA to the final data analysis, enabling researchers to leverage the power of [1'-¹³C]ribothymidine NMR for their specific protein-RNA system.
Experimental Workflow Overview
The overall process involves preparing the site-specifically labeled RNA, titrating it with the protein of interest, acquiring a series of NMR spectra, and analyzing the chemical shift perturbations to derive structural and quantitative binding information.
Sources
- 1. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Chemo-enzymatic synthesis of site-specific isotopically labeled nucleotides for use in NMR resonance assignment, dynamics and structural characterizations - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR [ouci.dntb.gov.ua]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
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- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Metabolic Labeling of RNA using ¹³C Enriched Precursors
Introduction: Unveiling RNA Dynamics with Stable Isotope Labeling
The central dogma of molecular biology underscores the critical role of RNA as a transient messenger between the genome and the proteome. However, the steady-state levels of RNA transcripts often mask the underlying dynamic processes of synthesis, processing, and degradation that collectively govern gene expression.[1][2] To truly understand the regulatory mechanisms of gene expression, particularly in the context of development, disease, and therapeutic intervention, it is imperative to dissect these intricate RNA dynamics. Metabolic labeling with stable isotopes offers a powerful lens to visualize and quantify these processes in living cells.[1][3]
This application note provides a comprehensive guide to the metabolic labeling of RNA using ¹³C enriched precursors, a non-radioactive and highly specific method for tracing the lifecycle of RNA molecules. By introducing ¹³C-labeled metabolic precursors into cell culture, newly transcribed RNA becomes isotopically labeled, allowing for its distinction from the pre-existing RNA pool.[4][5][6] Subsequent analysis, primarily through mass spectrometry, enables the precise quantification of RNA turnover rates, providing invaluable insights into the kinetics of gene expression. This technique is particularly relevant for researchers, scientists, and drug development professionals seeking to understand the mode of action of novel therapeutics that may impact RNA metabolism.
The Principle: Tracing the Path of Carbon into the Transcriptome
The fundamental principle of ¹³C metabolic RNA labeling lies in the cellular uptake and incorporation of a stable isotope-labeled precursor into the building blocks of RNA, the ribonucleotides. A commonly used and effective precursor is [U-¹³C]-glucose.[7][8] Once introduced into the cell culture medium, ¹³C-glucose enters the central carbon metabolism.
Through glycolysis and the pentose phosphate pathway (PPP), the ¹³C atoms from glucose are incorporated into the ribose sugar moiety of newly synthesized ribonucleotides (ATP, GTP, CTP, and UTP).[6][9] These labeled ribonucleotides are then utilized by RNA polymerases for the transcription of all RNA species within the cell. The extent of ¹³C incorporation into the RNA population is directly proportional to the rate of de novo RNA synthesis.
Experimental Design Considerations: The "Why" Behind the "How"
A well-designed ¹³C RNA labeling experiment is crucial for obtaining robust and interpretable data. Here, we discuss the key parameters and the rationale behind their selection.
Choice of ¹³C Precursor
-
[U-¹³C]-Glucose: This is the most common and generally recommended precursor for labeling the ribose moiety of RNA. Its advantages include efficient uptake by most cell lines and central role in metabolism, leading to significant label incorporation into ribonucleotides.[7][8]
-
Other ¹³C-labeled precursors: While less common for general RNA labeling, other precursors like ¹³C-labeled amino acids can be used to trace specific metabolic pathways that contribute to nucleotide synthesis.[10][11] However, for the purpose of measuring global RNA turnover, [U-¹³C]-glucose is the preferred choice.
Cell Culture Conditions
-
Custom Medium: To maximize the incorporation of the ¹³C label and avoid isotopic dilution from unlabeled sources, it is essential to use a custom culture medium. This medium should contain [U-¹³C]-glucose as the sole glucose source.
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled glucose and other small molecules that can dilute the ¹³C label. Therefore, it is critical to use dialyzed FBS, from which these small molecules have been removed.[12]
Labeling Time Course
The duration of the labeling period is a critical experimental parameter that depends on the specific research question.
-
Pulse-Labeling: For measuring RNA synthesis rates, a short "pulse" of ¹³C-glucose is administered. The duration of the pulse should be long enough to allow for detectable incorporation but short enough to minimize the contribution of RNA degradation.[1] Typical pulse times range from 30 minutes to 4 hours.
-
Pulse-Chase Experiments: To determine RNA degradation rates (half-lives), a "pulse-chase" experiment is performed. Cells are first pulsed with the ¹³C-labeled precursor for a defined period to label a cohort of newly synthesized RNA. The ¹³C-containing medium is then replaced with a medium containing unlabeled glucose (the "chase"). The decay of the ¹³C-labeled RNA is then monitored over time.
| Experimental Goal | Labeling Strategy | Typical Duration | Rationale |
| RNA Synthesis Rate | Pulse | 30 min - 4 hours | To capture a snapshot of transcriptional activity. |
| RNA Degradation Rate | Pulse-Chase | Pulse: 4-8 hours; Chase: 0-48 hours | To track the disappearance of a labeled RNA cohort over time. |
Experimental Workflow: From Cell Culture to Data Analysis
The overall workflow for a ¹³C RNA labeling experiment involves several key stages, from cell culture preparation to mass spectrometry analysis and data interpretation.
Detailed Protocols
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell lines.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM) with 10% FBS
-
¹³C-labeling medium: Glucose-free DMEM supplemented with [U-¹³C]-glucose (final concentration to match standard medium, typically 4.5 g/L), 10% dialyzed FBS, and other necessary supplements (e.g., L-glutamine, penicillin-streptomycin).
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow in standard culture medium until they reach the desired confluency (typically 70-80%). This ensures that the cells are in an exponential growth phase.
-
Medium Exchange (Pre-labeling wash):
-
Aspirate the standard culture medium.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled glucose.[12]
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Metabolic Labeling:
-
Incubate the cells in the ¹³C-labeling medium for the desired labeling period (e.g., 0, 2, 4, 8, 12, 24 hours for a time-course experiment).
-
-
Cell Harvest:
-
At each time point, aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture vessel by adding TRIzol reagent (or the lysis buffer from your chosen RNA extraction kit) and scraping the cells.
-
Collect the lysate and proceed immediately to RNA extraction or store at -80°C.
-
Protocol 2: Total RNA Extraction and Preparation for Mass Spectrometry
Materials:
-
Cell lysate in TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Enzymes for RNA hydrolysis (e.g., Nuclease P1, Alkaline Phosphatase)
-
LC-MS grade solvents
Procedure:
-
RNA Extraction (TRIzol Method):
-
Follow the manufacturer's protocol for TRIzol-based RNA extraction.[13] This typically involves phase separation with chloroform, precipitation of RNA with isopropanol, and washing with 75% ethanol.
-
Air-dry the RNA pellet and resuspend in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
RNA Hydrolysis to Ribonucleosides:
-
This step is crucial for preparing the RNA for mass spectrometry analysis. The goal is to digest the RNA polymers into individual ribonucleosides.
-
A detailed enzymatic digestion protocol should be followed, which may involve a two-step digestion with Nuclease P1 followed by Alkaline Phosphatase to ensure complete hydrolysis.
-
-
Sample Preparation for LC-MS/MS:
-
The resulting ribonucleoside mixture is then typically filtered and diluted in an appropriate solvent for injection into the liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Data Analysis and Interpretation
The analysis of ¹³C-labeled RNA by LC-MS/MS allows for the quantification of the isotopic enrichment of each ribonucleoside.[4][5]
-
Mass Isotopomer Distribution: The mass spectrometer will detect the different mass isotopomers of each ribonucleoside, corresponding to the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms. The relative abundance of these isotopomers is used to calculate the percentage of ¹³C enrichment.
-
Calculating Fractional Synthesis Rate (FSR): The rate of increase in ¹³C enrichment over time reflects the fractional synthesis rate of the RNA population.[7] This can be calculated using mathematical models that fit the time-course data.
-
Determining RNA Half-life: In pulse-chase experiments, the rate of decrease in ¹³C enrichment during the chase period is used to calculate the degradation rate and, consequently, the half-life of the RNA.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low ¹³C incorporation | Inefficient uptake of ¹³C-glucose. | Ensure the cell line has active glucose transporters. Optimize cell density and health. |
| Isotopic dilution from unlabeled sources. | Use dialyzed FBS and custom glucose-free medium. Perform a thorough PBS wash before adding the labeling medium. | |
| High variability between replicates | Inconsistent cell numbers or confluency. | Carefully control cell seeding density and harvest at the same confluency. |
| Inconsistent timing of labeling or harvest. | Precisely time all experimental steps. | |
| RNA degradation during extraction | RNase contamination. | Use RNase-free reagents and consumables. Work quickly and on ice. |
Conclusion and Future Perspectives
Metabolic labeling of RNA with ¹³C-enriched precursors is a robust and versatile technique for dissecting the dynamics of RNA metabolism. By providing quantitative data on RNA synthesis and degradation rates, this method offers a deeper understanding of gene expression regulation than can be achieved by steady-state transcriptomics alone. As mass spectrometry technologies continue to improve in sensitivity and resolution, the application of ¹³C RNA labeling will undoubtedly expand, enabling more detailed investigations into the role of RNA dynamics in health and disease, and providing a critical tool for the development of novel therapeutics targeting RNA-mediated processes.
References
-
Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. [Link]
-
Metabolic Labeling:New Transcribed RNA: High-Resolution Gene Expression Profiling l Protocol Preview. [Link]
-
Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]
-
A roadmap for interpreting 13C metabolite labeling patterns from cells. [Link]
-
Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. [Link]
-
13 C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. [Link]
-
Determination of fractional synthesis rates of mouse hepatic proteins via metabolic 13C-labeling, MALDI-TOF MS and analysis of relative isotopologue abundances using average masses. [Link]
-
Profiling the metabolism of human cells by deep 13C labeling. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. [Link]
-
Metabolic pathway and analytic strategy for RNA labeling through the de... [Link]
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Genome-wide dynamics of RNA synthesis, processing, and degradation without RNA metabolic labeling. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. [Link]
-
Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. [Link]
-
A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells. [Link]
-
Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]
-
Chemical methods for measuring RNA expression with metabolic labeling. [Link]
-
Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry. [Link]
-
CircRNAs in Immuno-Metabolic Reprogramming of Chordoma Cancer: Molecular Crosstalk and Therapeutic Potential. [Link]
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- 3. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
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- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking Drug Discovery Potential: Applications of [1'-¹³C]Ribothymidine
Introduction: The Strategic Advantage of Isotopic Labeling in Drug Discovery
In the intricate landscape of modern drug discovery, the ability to precisely probe molecular interactions and metabolic pathways is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool, offering unparalleled insights into biological systems without the complications of radioactive tracers. [1'-¹³C]Ribothymidine, a selectively labeled version of the modified RNA nucleoside, provides a unique spectroscopic handle to investigate a class of biological targets that are rapidly gaining prominence: Ribonucleic acids (RNA). This document provides a detailed guide for researchers, scientists, and drug development professionals on the innovative applications of [1'-¹³C]ribothymidine, complete with detailed protocols and the scientific rationale behind them.
Ribothymidine, or 5-methyluridine, is a post-transcriptionally modified nucleoside found in the T-loop of most transfer RNAs (tRNAs), where it plays a crucial role in stabilizing the tertiary structure of the molecule.[1] The enzymes responsible for this modification are essential for proper tRNA function and, consequently, for protein synthesis. This makes them attractive targets for the development of novel therapeutics, particularly in the realms of infectious diseases and oncology. The strategic placement of a ¹³C label at the 1'-position of the ribose sugar in ribothymidine allows for highly sensitive and specific detection using Nuclear Magnetic Resonance (NMR) spectroscopy, enabling a range of applications from fragment-based drug discovery to detailed mechanistic studies of RNA-modifying enzymes.
Core Applications of [1'-¹³C]Ribothymidine
The unique properties of [1'-¹³C]ribothymidine make it a versatile tool in the drug discovery workflow. Its primary applications can be categorized as follows:
-
NMR-Based Ligand Screening and Fragment-Based Drug Discovery (FBDD): Targeting RNA with small molecules is a burgeoning field in drug discovery.[2] [1'-¹³C]Ribothymidine can be incorporated into RNA oligonucleotides that represent the binding site of a target of interest. The ¹³C label provides a sensitive probe to detect the binding of small molecule fragments.[3] Changes in the chemical shift of the ¹³C-1' signal upon addition of a compound indicate a direct interaction, allowing for the rapid screening of fragment libraries to identify initial hits for drug development.[4]
-
Structural and Dynamic Studies of RNA-Ligand Complexes: Once a hit has been identified, understanding the precise binding mode is crucial for structure-based drug design. 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on RNA labeled with [1'-¹³C]ribothymidine can provide detailed information on the structural perturbations induced by ligand binding.[5] This data is invaluable for medicinal chemists to optimize the initial fragment into a potent and selective drug candidate.
-
Enzymatic Assay Development for High-Throughput Screening (HTS): The enzymes that synthesize ribothymidine in tRNA, tRNA methyltransferases, are promising drug targets.[6] [1'-¹³C]Ribothymidine can be used to develop robust and sensitive assays to screen for inhibitors of these enzymes. By monitoring the incorporation or modification of the labeled nucleoside, researchers can quantify enzyme activity and the potency of potential inhibitors.
-
Metabolic Labeling and Flux Analysis: As a modified nucleoside, ribothymidine is part of the complex network of cellular metabolism. [1'-¹³C]Ribothymidine can be used as a tracer to study the metabolic pathways involved in its synthesis and degradation.[7] This can provide insights into the regulation of RNA modification and help identify novel enzymatic targets for therapeutic intervention.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key applications of [1'-¹³C]ribothymidine. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Protocol 1: NMR-Based Fragment Screening against a [1'-¹³C]Ribothymidine-Labeled RNA Target
This protocol outlines a fragment-based screening approach using 1D ¹³C NMR to identify small molecules that bind to an RNA target containing a [1'-¹³C]ribothymidine label.
Rationale: The ¹³C nucleus has a large chemical shift dispersion, minimizing signal overlap even in complex mixtures.[8] The 1'-position of the ribose is sensitive to conformational changes in the RNA backbone that occur upon ligand binding.[9] This experiment is designed to be a rapid and material-sparing primary screen.
Workflow Diagram:
Caption: Workflow for NMR-based fragment screening.
Materials:
-
[1'-¹³C]Ribothymidine-labeled RNA oligonucleotide (target sequence)
-
Fragment library (typically 10-20 fragments per cocktail)
-
NMR buffer (e.g., 25 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM MgCl₂, 10% D₂O)
-
NMR tubes
-
High-field NMR spectrometer with a ¹³C-detect probe
Procedure:
-
RNA Sample Preparation: Dissolve the lyophilized [1'-¹³C]ribothymidine-labeled RNA in the NMR buffer to a final concentration of 10-25 µM.
-
Fragment Cocktail Preparation: Prepare cocktails of 10-20 fragments in a compatible solvent (e.g., d₆-DMSO) at a high stock concentration (e.g., 100 mM).
-
Reference Spectrum Acquisition: Acquire a 1D ¹³C NMR spectrum of the RNA sample alone. This will serve as the reference spectrum. The ¹³C-1' signal of ribothymidine should be a distinct peak.
-
Screening:
-
Add a small aliquot of a fragment cocktail to the RNA sample to achieve a final concentration of each fragment of ~200-500 µM.
-
Acquire a 1D ¹³C NMR spectrum for each RNA-cocktail mixture.
-
-
Data Analysis:
-
Process all spectra identically (e.g., Fourier transformation, phasing, baseline correction).
-
Overlay the spectra from the RNA-cocktail mixtures with the reference spectrum.
-
Identify any significant changes (perturbations) in the chemical shift of the ¹³C-1' ribothymidine peak. A chemical shift perturbation (CSP) indicates a potential binding event.
-
-
Hit Deconvolution: For any cocktail that shows a CSP, re-screen each individual fragment from that cocktail to identify the specific fragment responsible for the shift.
-
Hit Validation (Dose-Response):
-
Prepare a fresh sample of the ¹³C-labeled RNA.
-
Acquire a series of 2D ¹H-¹³C HSQC spectra while titrating in increasing concentrations of the identified hit fragment.
-
Monitor the dose-dependent chemical shift changes to confirm the interaction and estimate the binding affinity (Kd).
-
Data Presentation:
| Fragment ID | Cocktail | ¹³C-1' Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) | Hit? |
| Reference | - | 112.50 | - | - |
| Cocktail 1 | A | 112.51 | 0.01 | No |
| Cocktail 2 | B | 112.65 | 0.15 | Yes |
| ... | ... | ... | ... | ... |
| Fragment B3 | B | 112.64 | 0.14 | Yes |
Protocol 2: Monitoring tRNA Methyltransferase Activity
This protocol describes a non-radioactive, NMR-based assay to monitor the activity of tRNA:(m⁵U54)-methyltransferase, the enzyme that synthesizes ribothymidine in tRNA.
Rationale: This assay directly monitors the enzymatic conversion of a uridine residue in a tRNA substrate to ribothymidine. By using a [1'-¹³C]uridine-labeled tRNA substrate and S-adenosyl-L-methionine (SAM) as the methyl donor, the appearance of a new ¹³C signal corresponding to the 1'-carbon of the newly formed ribothymidine can be detected and quantified by NMR.
Workflow Diagram:
Caption: Workflow for the tRNA methyltransferase assay.
Materials:
-
[1'-¹³C]Uridine-labeled tRNA substrate (e.g., in vitro transcribed tRNA)
-
Purified tRNA:(m⁵U54)-methyltransferase
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., EDTA, phenol:chloroform)
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In an RNase-free microfuge tube, combine the assay buffer, [1'-¹³C]Uridine-labeled tRNA substrate (final concentration ~10 µM), and SAM (final concentration ~100 µM).
-
For inhibitor screening, add the test compound at the desired concentration.
-
-
Initiate Reaction: Add the purified tRNA methyltransferase to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 50 mM EDTA) and/or by heat inactivation followed by phenol:chloroform extraction to remove the enzyme.
-
Sample Preparation for NMR: Purify the tRNA from the reaction mixture (e.g., by ethanol precipitation) and resuspend in NMR buffer.
-
NMR Acquisition: Acquire a 1D ¹³C NMR spectrum.
-
Data Analysis:
-
Identify the ¹³C signal corresponding to the 1'-carbon of the newly formed ribothymidine. This signal will have a distinct chemical shift from the original ¹³C-uridine signal.
-
Integrate the peak areas of the substrate ([1'-¹³C]uridine) and product ([1'-¹³C]ribothymidine) signals.
-
Calculate the percentage of conversion to determine the enzyme activity.
-
For inhibitor screening, compare the activity in the presence of the inhibitor to a control reaction without the inhibitor to determine the percent inhibition.
-
Data Presentation:
| Condition | Substrate Peak Area | Product Peak Area | % Conversion | % Inhibition |
| No Enzyme Control | 100 | 0 | 0 | - |
| Enzyme Control | 50 | 50 | 50 | 0 |
| + Inhibitor A (10 µM) | 80 | 20 | 20 | 60 |
| + Inhibitor B (10 µM) | 95 | 5 | 5 | 90 |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. In the NMR-based screening protocol, the use of dose-response titrations and 2D NMR methods provides a robust validation of initial hits, minimizing the risk of false positives. For the enzymatic assay, the inclusion of appropriate controls (no enzyme, no SAM) is essential to ensure that the observed signal change is indeed due to the activity of the target enzyme. Furthermore, the direct detection of the substrate and product provides an unambiguous readout of enzyme activity.
Conclusion and Future Perspectives
[1'-¹³C]Ribothymidine is a powerful and versatile tool for accelerating drug discovery programs targeting RNA and RNA-modifying enzymes. The applications and protocols detailed in this guide provide a framework for researchers to leverage the benefits of stable isotope labeling and NMR spectroscopy. As our understanding of the biological roles of RNA continues to expand, the demand for innovative chemical probes to study and modulate these molecules will undoubtedly grow. [1'-¹³C]Ribothymidine and other specifically labeled nucleosides will be at the forefront of these efforts, enabling the development of the next generation of therapeutics.
References
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Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
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ResearchGate. (n.d.). First synthesis of α-ribothymidine/uridine. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Retrieved January 22, 2026, from [Link]
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Arbogast, L. W., et al. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Pharmaceutics, 11(12), 635. [Link]
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Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved January 22, 2026, from [Link]
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Childs-Disney, J. L., et al. (2013). Studying a Drug-like, RNA-Focused Small Molecule Library Identifies Compounds That Inhibit RNA Toxicity in Myotonic Dystrophy. ACS Chemical Biology, 8(12), 2657–2662. [Link]
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Becker, H. F., et al. (1998). Pseudouridine and ribothymidine formation in the tRNA-like domain of turnip yellow mosaic virus RNA. Nucleic Acids Research, 26(17), 3991–3997. [Link]
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Marchanka, A., et al. (2020). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 7, 608930. [Link]
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Lasota, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6479. [Link]
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He, C., & Pan, T. (2018). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences, 115(31), 7936–7941. [Link]
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Fares, C., et al. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. Journal of the American Chemical Society, 123(15), 3649–3657. [Link]
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Iurlo, M., et al. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Polymers, 13(16), 2755. [Link]
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Chem Help ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]
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Chen, Y.-L., et al. (2023). A Preliminary Survey of Transfer RNA Modifications and Modifying Enzymes of the Tropical Plant Cocos nucifera L. International Journal of Molecular Sciences, 24(12), 10309. [Link]
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Pathak, V., et al. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 17, 1550–1579. [Link]
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Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16. [Link]
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Erlanson, D. A., et al. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. FEBS Journal, 288(23), 6695–6706. [Link]
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Warner, K. D., & Weeks, K. M. (2022). Brief considerations on targeting RNA with small molecules. Nature Chemical Biology, 18(12), 1332–1336. [Link]
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University of Michigan BioNMR Core. (2024, May 2). 1D NMR Methods for Macromolecule Ligand Interactions [Video]. YouTube. [Link]
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Yuan, J., et al. (2017). Profiling the metabolism of human cells by deep 13C labeling. Nature Methods, 14(10), 1001–1003. [Link]
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quantitative analysis of RNA modifications using [1'-13C] standards
Application Note & Protocol
Quantitative Analysis of RNA Modifications Using [1'-¹³C]-Labeled Ribonucleoside Internal Standards
Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, epigenetics, and therapeutic development.
Abstract: The dynamic landscape of post-transcriptional RNA modifications, the "epitranscriptome," is a critical regulator of gene expression and cellular function. Dysregulation of these modifications is increasingly implicated in a wide range of diseases, making their accurate quantification essential for both basic research and therapeutic development. This document provides a comprehensive guide to the robust and precise quantification of RNA modifications using liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope-labeled internal standards (SILIS), specifically focusing on the application of [1'-¹³C]-labeled ribonucleosides. We present the scientific rationale, a detailed step-by-step protocol, and expert insights to ensure data integrity and reproducibility.
The Imperative for Precise RNA Modification Quantification
The discovery of over 170 distinct RNA modifications has unveiled a complex layer of gene regulation that extends far beyond the primary RNA sequence.[1][2] These chemical alterations, dynamically installed and removed by "writer" and "eraser" enzymes, influence every aspect of an RNA molecule's life, including its stability, localization, and translation efficiency.[3] Consequently, the epitranscriptome is a key player in cellular processes ranging from stress responses to development.[4]
Given their profound biological impact, the ability to accurately quantify changes in RNA modification levels is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, offering high sensitivity and the ability to detect a wide array of modifications simultaneously.[2] However, the journey from biological sample to reliable quantitative data is fraught with potential pitfalls, including sample loss during preparation, variations in enzymatic digestion efficiency, and fluctuations in instrument performance.[5]
The Gold Standard: Isotope Dilution Mass Spectrometry with [1'-¹³C] Standards
To overcome these analytical challenges, the use of stable isotope-labeled internal standards (SILIS) is considered best practice. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of a labeled version of the analyte of interest at the earliest possible stage of sample preparation.[6] Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same processing variations.[7] By measuring the ratio of the endogenous (light) to the labeled (heavy) form, these variations can be effectively normalized, leading to highly accurate and precise quantification.[3][6]
While various isotopes can be used for labeling, ¹³C offers distinct advantages over others like deuterium (²H). [1'-¹³C]-labeled ribonucleosides are particularly well-suited for RNA modification analysis due to the following reasons:
-
Chemical and Isotopic Stability: The ¹³C isotope is stable and does not readily exchange with the surrounding environment, unlike deuterium, which can be prone to back-exchange during sample processing and chromatographic separation.[7] This ensures the integrity of the labeled standard throughout the entire workflow.
-
Co-elution with Analyte: Having the same physicochemical properties as their unlabeled counterparts, [1'-¹³C]-labeled standards co-elute perfectly with the endogenous nucleosides during liquid chromatography.[3] This is crucial for accurate normalization, especially in correcting for matrix effects during ionization.
-
Minimal Isotopic Effects: The slight increase in mass due to the ¹³C label has a negligible effect on the chemical properties and fragmentation patterns of the nucleoside, ensuring that the labeled and unlabeled forms behave virtually identically in the mass spectrometer.
Principle of Quantification with [1'-¹³C] Standards
The core of this method lies in the precise measurement of the peak area ratio of the endogenous, unlabeled nucleoside to the [1'-¹³C]-labeled internal standard. Since a known amount of the standard is added to each sample, this ratio directly correlates with the amount of the endogenous nucleoside present.
Figure 2: High-Level Experimental Workflow for Quantitative RNA Modification Analysis.
Detailed Protocols
RNA Isolation and Purification
The quality of the starting RNA material is critical for accurate quantification. A method that ensures high purity and minimizes degradation should be chosen.
-
Protocol:
-
Homogenize cells or tissues as appropriate for your sample type.
-
Isolate total RNA using a TRIzol-based method or a column-based kit, following the manufacturer's instructions.
-
Perform a DNase treatment to remove any contaminating genomic DNA.
-
Purify the RNA by phenol-chloroform extraction followed by ethanol precipitation or using a suitable cleanup kit. [3] 5. Resuspend the final RNA pellet in nuclease-free water.
-
-
Causality and Expertise: Phenol-chloroform extraction is a robust method for removing proteins and other contaminants that can interfere with downstream enzymatic reactions and mass spectrometry. [8]Column-based kits offer convenience and high throughput but may have different recovery efficiencies for different RNA species.
RNA Quality and Quantity Control
-
Protocol:
-
Quantify the RNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess RNA purity by checking the A260/A280 (should be ~2.0) and A260/A230 (should be >2.0) ratios.
-
Evaluate RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA should show sharp 28S and 18S ribosomal RNA bands.
-
-
Trustworthiness: This self-validating step ensures that only high-quality, intact RNA is used for analysis, preventing skewed results due to RNA degradation or contamination.
Addition of [1'-¹³C]-Labeled Internal Standards
-
Protocol:
-
Prepare a stock solution of the [1'-¹³C]-labeled ribonucleoside standards mix with known concentrations.
-
Based on the quantification of the sample RNA, add a precise amount of the labeled standard mix to each RNA sample. The amount added should be optimized to be within the linear dynamic range of the assay and comparable to the expected levels of the endogenous modifications. [9]
-
-
Causality and Expertise: Adding the standards before the digestion step is crucial as it allows the standards to account for any variability in the digestion efficiency and subsequent sample handling steps. [6]
Enzymatic Digestion to Nucleosides
Complete digestion of the RNA to its constituent nucleosides is essential for accurate quantification. [10]
-
Protocol:
-
In a nuclease-free tube, combine:
-
1-5 µg of RNA spiked with [1'-¹³C] standards
-
Nuclease P1 (e.g., 2 Units)
-
Ammonium acetate buffer (e.g., 10 mM, pH 5.3)
-
Nuclease-free water to a final volume of ~20 µL.
-
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (BAP) (e.g., 0.5 Units) and its corresponding buffer.
-
Incubate at 37°C for an additional 2 hours.
-
Stop the reaction, for example, by heating or adding a quenching solution.
-
-
Causality and Expertise: Nuclease P1 is a non-specific endonuclease that cleaves RNA into 5'-mononucleotides. Alkaline phosphatase is then required to remove the 5'-phosphate group to yield the final nucleosides, which are the analytes for LC-MS analysis. Incomplete dephosphorylation is a common source of error.
Post-Digestion Cleanup
-
Protocol:
-
Remove the enzymes, which can interfere with the LC-MS analysis, by using a molecular weight cutoff filter (e.g., 10 kDa). [8] 2. Centrifuge the sample through the filter according to the manufacturer's instructions.
-
Collect the flow-through containing the nucleosides.
-
Dry the sample in a vacuum centrifuge and resuspend in a suitable volume of the initial LC mobile phase for analysis.
-
-
Trustworthiness: This step ensures a clean sample for injection, improving chromatographic performance and reducing ion suppression in the mass spectrometer.
LC-MS/MS Analysis
-
Protocol:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column suitable for nucleoside analysis. [4][11] * Employ a gradient elution using, for example, mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to achieve baseline separation of isobaric nucleosides.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. [12] * For each nucleoside (both light and heavy), optimize the MRM transitions corresponding to the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion (typically the protonated base).
-
-
-
Causality and Expertise: The C18 column effectively separates the polar nucleosides. MRM provides two levels of mass filtering, significantly reducing chemical noise and allowing for precise quantification even for low-abundance modifications.
Data Presentation and Interpretation
The output from the LC-MS/MS analysis will be a series of chromatograms for each MRM transition. The peak area for each analyte is integrated, and the ratio of the endogenous (light) nucleoside to the [1'-¹³C]-labeled (heavy) standard is calculated.
Example Data Table
| Sample ID | Modification | Endogenous Peak Area (Light) | [1'-¹³C] Standard Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Amount (fmol/µg RNA) |
| Control 1 | m⁶A | 1,250,000 | 2,500,000 | 0.50 | 50.0 |
| Control 2 | m⁶A | 1,300,000 | 2,550,000 | 0.51 | 51.0 |
| Treated 1 | m⁶A | 2,400,000 | 2,480,000 | 0.97 | 97.0 |
| Treated 2 | m⁶A | 2,550,000 | 2,510,000 | 1.02 | 102.0 |
| Control 1 | Ψ | 850,000 | 1,700,000 | 0.50 | 100.0 |
| Control 2 | Ψ | 870,000 | 1,720,000 | 0.51 | 102.0 |
| Treated 1 | Ψ | 860,000 | 1,690,000 | 0.51 | 102.0 |
| Treated 2 | Ψ | 880,000 | 1,730,000 | 0.51 | 102.0 |
-
Interpretation: To determine the absolute amount of each modification, a calibration curve is constructed using known concentrations of unlabeled standards spiked with a constant amount of the labeled internal standard. The peak area ratios of the unknown samples are then plotted against this curve. The results are typically expressed as a molar ratio relative to one of the canonical nucleosides (e.g., %m⁶A/A) or as an absolute amount per unit of total RNA (e.g., fmol/µg RNA).
Conclusion and Future Perspectives
The use of [1'-¹³C]-labeled ribonucleoside standards in an isotope dilution LC-MS/MS workflow provides an exceptionally accurate and robust method for the quantitative analysis of RNA modifications. This approach effectively mitigates common sources of analytical error, ensuring high-quality, reproducible data. As the field of epitranscriptomics continues to expand, the application of these rigorous quantitative methods will be indispensable for elucidating the roles of RNA modifications in health and disease, and for the development of novel RNA-targeted therapeutics.
References
-
Kellner, S., Ochel, A., Thüring, K., Spenkuch, F., Neumann, J., Sharma, S., Entian, K.-D., Schneider, D., & Helm, M. (2014). Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research, 42(18), e142. [Link]
-
Jora, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Liao, Z., et al. (2014). Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry. Journal of the American Chemical Society, 136(5), 2058–2069. [Link]
-
Ross, R. L., et al. (2021). Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS. RNA Biology, 18(sup1), 488-498. [Link]
-
Basanta-Sanchez, M., et al. (2022). Synthesis of an Atom-Specifically 2H/13C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481. [Link]
-
Jora, M., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 29. [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Su, D., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods, 13(2), 229-235. [Link]
-
Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. [Link]
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- 2. tandfonline.com [tandfonline.com]
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- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Optimizing the Incorporation of [1'-13C]Ribothymidine in RNA Synthesis: A Technical Support Guide
For researchers in structural biology, drug development, and RNA therapeutics, the site-specific incorporation of isotopically labeled nucleotides is a critical technique. [1'-13C]ribothymidine, a non-radioactive, stable isotope-labeled version of a naturally occurring modified RNA base, serves as a powerful probe in NMR-based structural and dynamic studies. However, achieving high incorporation efficiency of this modified nucleotide during in vitro RNA synthesis can present significant challenges. This guide provides a comprehensive technical support center, including in-depth troubleshooting and frequently asked questions, to empower researchers to overcome these hurdles and optimize their experimental outcomes.
Understanding the Core Challenge: T7 RNA Polymerase and Modified Nucleotides
The workhorse for in vitro transcription is typically the bacteriophage T7 RNA polymerase (T7 RNAP), prized for its high processivity and specificity for its promoter sequence.[1] While T7 RNAP can accommodate a variety of modified nucleotides, its efficiency can be significantly impacted by alterations to the base or the ribose sugar.[2][3] Ribothymidine, or 5-methyluridine, presents a modification at the 5-position of the uracil base. While studies have shown that T7 RNAP can tolerate various modifications at this position, the specific kinetics for ribothymidine triphosphate (rTTP) incorporation are not as well-characterized as for canonical NTPs.[2] The addition of a ¹³C isotope at the 1'-position of the ribose further adds a layer of complexity that may influence substrate recognition and catalysis.[4]
Frequently Asked Questions (FAQs)
Q1: Is this compound triphosphate (rTTP) a viable substrate for T7 RNA polymerase?
A1: Yes, T7 RNA polymerase can incorporate rTTP. The enzyme exhibits a degree of flexibility in its active site that allows for the accommodation of modifications on the pyrimidine base.[5] However, the efficiency of incorporation may be lower compared to the natural uridine triphosphate (UTP).
Q2: Will the ¹³C label at the 1'-position of the ribose affect incorporation efficiency?
A2: While the isotopic label itself does not change the chemical properties of the nucleotide, the slight increase in mass could potentially have a subtle kinetic isotope effect. More significantly, any conformational changes in the ribose sugar resulting from the synthesis of the labeled nucleotide could impact how it is recognized and processed by the polymerase.[6] However, for a single ¹³C substitution, this effect is generally expected to be minor.
Q3: Can I completely replace UTP with [1'-13C]rTTP in my transcription reaction?
A3: Complete replacement is possible, but it may lead to a significant decrease in the overall yield of full-length RNA transcripts. It is often more practical to use a mixture of UTP and [1'-13C]rTTP to achieve the desired level of incorporation while maintaining a reasonable yield. The optimal ratio will need to be determined empirically for your specific RNA sequence and experimental goals.
Q4: How can I confirm the incorporation of this compound into my RNA transcript?
A4: The most direct method is through mass spectrometry. By digesting the RNA transcript into smaller fragments or individual nucleosides and analyzing them by LC-MS/MS, you can identify and quantify the presence of the ¹³C-labeled ribothymidine.[5] NMR spectroscopy can also be used to detect the ¹³C signal, which is the primary reason for using this labeled nucleotide.[7]
Troubleshooting Guide: Low Incorporation Efficiency of this compound
This section addresses common problems encountered during the incorporation of this compound and provides a systematic approach to troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall RNA yield | Suboptimal NTP concentration: The concentration of [1'-13C]rTTP may be limiting, or the ratio to other NTPs may be imbalanced.[8] | Systematically titrate the concentration of [1'-13C]rTTP in the reaction. Start with a 1:1 molar ratio of [1'-13C]rTTP to UTP and adjust as needed. Consider increasing the total NTP concentration. |
| Inhibitory contaminants in the labeled NTP stock: Impurities from the synthesis of [1'-13C]rTTP can inhibit T7 RNA polymerase. | Ensure the purity of your [1'-13C]rTTP stock. If possible, purify the labeled nucleotide before use. | |
| Suboptimal reaction conditions: Standard transcription conditions may not be ideal for incorporating this modified nucleotide. | Optimize the concentration of Mg²⁺, as it is a critical cofactor for the polymerase.[1] Also, test a range of incubation temperatures (e.g., 30°C to 42°C) and reaction times. | |
| Incomplete or truncated transcripts | Premature termination: T7 RNA polymerase may stall or dissociate from the DNA template after incorporating the modified nucleotide, especially if multiple labeled nucleotides are in close proximity.[9] | Adjust the ratio of [1'-13C]rTTP to UTP to reduce the frequency of consecutive incorporations. Lowering the incubation temperature may also help to reduce premature termination. |
| Secondary structure in the RNA transcript: Stable secondary structures can cause the polymerase to pause or dissociate. | Include additives such as DMSO or betaine in the reaction to help disrupt secondary structures. | |
| No detectable incorporation of this compound | Degradation of the labeled NTP: Repeated freeze-thaw cycles or improper storage can lead to the degradation of [1'-13C]rTTP. | Aliquot the [1'-13C]rTTP stock to minimize freeze-thaw cycles. Store at -80°C in a nuclease-free buffer. |
| Incorrect template sequence: The DNA template may not contain thymidine residues at the expected positions for incorporation. | Verify the sequence of your DNA template. | |
| Inactive T7 RNA polymerase: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of high-quality T7 RNA polymerase. |
Experimental Protocols
Protocol 1: Optimizing the [1'-13C]rTTP:UTP Ratio
This protocol provides a framework for determining the optimal ratio of labeled to unlabeled UTP for your specific application.
-
Set up a series of 20 µL in vitro transcription reactions. Each reaction should contain all the standard components for your transcription reaction (DNA template, buffer, ATP, CTP, GTP, and T7 RNA polymerase), with the exception of UTP.
-
Create a dilution series of [1'-13C]rTTP and UTP. Prepare mixtures with the following molar ratios of [1'-13C]rTTP to UTP: 1:0, 3:1, 1:1, 1:3, and 0:1. The total concentration of uridine triphosphates should be kept constant across all reactions.
-
Add the different UTP/[1'-13C]rTTP mixtures to the respective transcription reactions.
-
Incubate the reactions at 37°C for 2-4 hours.
-
Analyze the transcription products. Run a portion of each reaction on a denaturing polyacrylamide gel to assess the yield and integrity of the RNA.
-
Quantify incorporation. Purify the RNA from the remaining reaction volume and subject it to enzymatic digestion and LC-MS/MS analysis to determine the percentage of this compound incorporation for each ratio.
Protocol 2: Quantitative Analysis of this compound Incorporation by LC-MS/MS
This protocol outlines the general steps for quantifying the incorporation of the labeled nucleotide.
-
Purify the RNA transcript from the in vitro transcription reaction using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation, or a commercial RNA purification kit).
-
Enzymatically digest the purified RNA to individual nucleosides using a mixture of nucleases such as nuclease P1 and phosphodiesterase I, followed by treatment with alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amount of ribothymidine and this compound by comparing the peak areas of the corresponding mass transitions in the mass spectrometer. The incorporation efficiency can be calculated as the ratio of labeled ribothymidine to the total amount of ribothymidine (labeled + unlabeled).
Visualizing the Workflow
Caption: Workflow for the incorporation of this compound in RNA synthesis.
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for low this compound incorporation.
References
- Cheetham, G. M., & Steitz, T. A. (1999). Structure of a transcribing T7 RNA polymerase initiation complex. Science, 286(5448), 2305-2309.
- Vaught, J. D., Dewey, T., & Eaton, B. E. (2004). T7 RNA polymerase transcription with 5-position modified UTP derivatives. Journal of the American Chemical Society, 126(36), 11231-11237.
- Haurwitz, R. E., & Doudna, J. A. (2006). The structural basis of T7 RNA polymerase substrate specificity. Current opinion in structural biology, 16(1), 26-31.
- Ujvari, A., & Martin, C. T. (1996). Thermodynamic and kinetic analysis of the T7 RNA polymerase promoter complex. Biochemistry, 35(45), 14574-14582.
- Tunitskaya, V. L., Rusakova, E. E., Padyukova, N. S., Ermolinsky, B. S., Chernyi, A. A., Kochetkov, S. N., ... & Mikhailov, S. N. (1997). Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions.
- Slepenkov, S. V., & Korzheva, N. (2022). Natural, modified and conjugated carbohydrates in nucleic acids. Chemical Society Reviews, 51(1), 169-211.
- Dewitt, M., Wong, J., Wienert, B., & Schlapansky, M. F. (2020).
- Hocek, M., & Pohl, R. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(32), 5835-5843.
- Phelps, K. J., & Bevilacqua, P. C. (2020).
- TriLink BioTechnologies. (n.d.). Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase.
- Landmark Bio. (n.d.). Optimization of In Vitro Transcription for mRNA Production.
- Conrad, F., & Nie, Q. (2001). Selective 5' modification of T7 RNA polymerase transcripts. Nucleic acids research, 29(12), e58-e58.
- Dewitt, M., Wong, J., & Wienert, B. (2023).
- Hocek, M., & Pohl, R. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
- Kern, H., & Kuhlmann, T. (2001). Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. Biotechnology and bioengineering, 72(5), 548-561.
- Plavec, J., & Chattopadhyaya, J. (2022). Impact of modified ribose sugars on nucleic acid conformation and function.
- Yuan, S. (2025).
- TriLink BioTechnologies. (n.d.).
- Bustamante, C. (2003). T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration. Biophysical journal, 84(4), 2598-2607.
- Li, C., & Wang, D. (2020). Optimization of In Vitro Transcription for mRNA Production. MDPI.
- Thermo Fisher Scientific. (n.d.). Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.
- Bevilacqua, P. C., & Yennawar, N. H. (2018). 3' end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character-RNA-Seq analyses. Nucleic acids research, 46(18), 9253-9264.
- Gore, K. R., & Harikrishna, S. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. Chemistry–A European Journal, 28(61), e202200174.
Sources
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- 2. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic mechanism of transcription initiation by bacteriophage T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in [1'-13C]ribothymidine Phosphoramidite Synthesis
Welcome to the technical support center for the synthesis of [1'-13C]ribothymidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues at each critical stage of the process.
Troubleshooting Guide: Stage-by-Stage Analysis
The synthesis of a modified nucleoside phosphoramidite is a sequential process where the success of each step is contingent upon the last. Low final yields are often a cumulative result of minor inefficiencies at each stage. This guide breaks down the synthesis into its core stages to address specific problems.
Stage 1: 5'-O-Dimethoxytrityl (DMT) Protection
The first crucial step is the selective protection of the 5'-hydroxyl group of the this compound. This ensures that only the 3'-hydroxyl group is available for the subsequent phosphitylation reaction.[]
Question: My 5'-O-DMT protection reaction is incomplete, or I'm observing the formation of a significant amount of bis-DMT product. What's going wrong?
Answer: This issue typically stems from improper reaction conditions or stoichiometry.
-
Causality & Explanation: The 5'-hydroxyl is a primary alcohol and is sterically more accessible than the 3'-hydroxyl, making it kinetically favored to react with DMT-Cl.[2] However, if the reaction is driven too hard (e.g., excessive DMT-Cl, high temperature, or prolonged reaction time), the less reactive 3'-hydroxyl group can also be protected, leading to the bis-DMT byproduct.[2] Conversely, insufficient DMT-Cl or short reaction times will result in incomplete conversion, leaving unreacted starting material.
-
Troubleshooting Steps:
-
Optimize Stoichiometry: Start with a slight excess of DMT-Cl (typically 1.1-1.2 equivalents). Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC). The product, 5'-O-DMT-[1'-13C]ribothymidine, will have a higher Rf value than the starting nucleoside.
-
Control Temperature: Run the reaction at room temperature. Elevated temperatures can increase the rate of the side reaction at the 3'-OH position.[2]
-
Solvent and Base: Use anhydrous pyridine as both the solvent and the acid scavenger. Ensure the pyridine is truly anhydrous, as moisture will consume the DMT-Cl.
-
Reaction Monitoring: Check the reaction by TLC every 30-60 minutes. Once the starting material is consumed and before a significant amount of the higher-Rf bis-DMT product appears, quench the reaction.
-
| Compound | Typical Rf (DCM:MeOH 95:5) |
| This compound | ~0.2 |
| 5'-O-DMT-[1'-13C]ribothymidine | ~0.6 |
| 3',5'-bis-DMT-[1'-13C]ribothymidine | ~0.8 |
| Note: Rf values are approximate and can vary based on TLC plate, solvent system, and chamber saturation. |
Stage 2: 3'-O-Phosphitylation
This is the most critical and moisture-sensitive step, where the phosphoramidite moiety is introduced at the 3'-hydroxyl position. Low yields here are extremely common and directly impact the final product quantity.
Question: My phosphitylation reaction is showing low conversion, and I see a significant amount of H-phosphonate byproduct in my ³¹P NMR. What is the primary cause?
Answer: The overwhelming cause of this issue is the presence of water.[][3][4] Phosphoramidites and their activated intermediates are highly susceptible to hydrolysis.[][5]
-
Causality & Explanation: The phosphitylation reaction requires an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), to protonate the diisopropylamino group of the phosphitylating reagent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)cyanoethylphosphite).[6][7] This creates a highly reactive intermediate. If even trace amounts of water are present, water will act as a nucleophile, attacking the reactive intermediate faster than the 3'-hydroxyl of your nucleoside. This results in the formation of an inactive H-phosphonate species and terminates the desired reaction.[3][8]
-
Troubleshooting Workflow:
Troubleshooting workflow for low phosphitylation yield. -
Detailed Protocols & Actions:
-
Anhydrous Conditions are Non-Negotiable:
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry argon or nitrogen.
-
Solvents: Use fresh, sealed bottles of anhydrous acetonitrile (ACN), preferably with a water content below 10 ppm.[4][9] Using molecular sieves to dry ACN is also a good practice.[3][8]
-
Reagents: Co-evaporate your 5'-O-DMT protected nucleoside with anhydrous toluene or acetonitrile multiple times to remove azeotropically any residual water before starting the reaction.
-
-
Activator Choice: While 1H-tetrazole is common, activators like 4,5-dicyanoimidazole (DCI) can be more effective due to higher solubility and nucleophilicity, potentially leading to faster and more complete reactions.[10]
-
Base Additive: The reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylimidazole (NMI) to scavenge the HCl or other acidic byproducts formed, which can cause premature detritylation.[6][10]
-
Stage 3: Purification & Stability
The final phosphoramidite is sensitive to both acid and moisture. Low yields during purification often result from product degradation on the chromatography column or during workup.
Question: My yield drops significantly after silica gel chromatography. My final product seems to decompose upon storage. What can I do?
Answer: This is a classic problem related to the acidic nature of silica gel and the inherent instability of phosphoramidites.[11]
-
Causality & Explanation: Standard silica gel is acidic and can catalyze the hydrolysis of the phosphoramidite.[11][12] The longer your product remains on the column, the more degradation will occur. Phosphoramidites are also prone to oxidation and hydrolysis if not stored correctly.[11][13]
-
Troubleshooting Steps:
-
Column Deactivation: Before running your column, flush it with the starting eluent containing 1-2% triethylamine (TEA) or DIPEA.[14] This neutralizes the acidic sites on the silica. The eluent used throughout the purification should also contain this small percentage of base.[11]
-
Rapid Purification: Do not delay. Perform the chromatographic purification as quickly as possible after the reaction workup. Have all fractions and equipment ready beforehand.
-
Alternative Purification: For larger scales where chromatography is cumbersome, consider precipitation or extraction methods. A two-stage extraction process using polar and apolar phases can effectively purify phosphoramidites without silica gel.[15][16]
-
Proper Storage: After purification and removal of solvents under high vacuum, the final product should be a crisp foam or powder. Store it under an inert argon atmosphere at -20°C.[11] Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold product.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-methylimidazole (NMI) sometimes added with the activator during phosphitylation? A1: N-methylimidazole can serve a dual purpose. It acts as a non-nucleophilic base to neutralize acidic byproducts, preventing side reactions like detritylation.[6] It can also act as a nucleophilic catalyst, potentially increasing the rate of the phosphitylation reaction.[10]
Q2: Can I use ³¹P NMR to monitor the phosphitylation reaction in real-time? A2: Yes, this is an excellent method. The starting phosphitylating reagent, the product phosphoramidite, and the H-phosphonate byproduct all have distinct chemical shifts in the ³¹P NMR spectrum. This allows for precise monitoring of the reaction's progress and the formation of byproducts.
-
Typical ³¹P NMR Shifts:
-
Product Phosphoramidite: ~148-150 ppm (diastereomeric pair)
-
H-phosphonate byproduct: ~7-10 ppm (doublet)
-
Oxidized P(V) species: ~0-2 ppm
-
Q3: My final yield is still low despite following all precautions. Could the starting this compound be the issue? A3: It's possible. Ensure the starting material is of high purity and is thoroughly dried. Impurities in the nucleoside can interfere with the reactions. It is good practice to co-evaporate the starting nucleoside with anhydrous pyridine or toluene before the 5'-O-DMT protection step to remove any residual water.
Q4: Is it better to use a chlorophosphoramidite or a phosphorodiamidite reagent for the phosphitylation step? A4: Both have their advantages. The chlorophosphoramidite reagent is more reactive but generates HCl, requiring a base. The phosphorodiamidite reagent (e.g., bis(diisopropylamino)cyanoethylphosphite) is more stable and the reaction is driven by a mildly acidic activator, with the diisopropylamine byproduct being less aggressive than HCl.[11] For sensitive or sterically hindered nucleosides, the phosphorodiamidite method can sometimes provide cleaner reactions and higher yields.[10]
References
-
Title: The mechanism of the phosphoramidite synthesis of polynucleotides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry Source: Custom Biologics URL: [Link]
-
Title: Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development Source: ResearchGate URL: [Link]
-
Title: Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology Source: Amerigo Scientific URL: [Link]
-
Title: Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin Source: PubMed URL: [Link]
-
Title: Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin Source: NIH PMC URL: [Link]
- Title: Process of purifying phosphoramidites Source: Google Patents URL
-
Title: Synthesis of an Atom-Specifically 2 H/13 C-Labeled Uridine Ribonucleoside Phosphoramidite Source: PubMed URL: [Link]
-
Title: Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties Source: Nucleic Acids Research, Oxford Academic URL: [Link]
-
Title: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides Source: Glen Research URL: [Link]
-
Title: Nucleosidic Phosphoramidite Synthesis Via Phosphitylation Source: Scribd URL: [Link]
-
Title: any nucleic acid chemists here? trying to make my phosphitylations more consistent Source: Reddit URL: [Link]
-
Title: On-demand synthesis of phosphoramidites Source: ResearchGate URL: [Link]
-
Title: Solid Phase Oligonucleotide Synthesis Source: Biotage URL: [Link]
-
Title: I would like to know why dmt protection is 5'OH specific? Source: ResearchGate URL: [Link]
-
Title: Synthesis of C 2‐Symmetric Diphosphormonoamidites and Their Use as Ligands in Rh‐Catalyzed Hydroformylation: Relationships between Activity and Hydrolysis Stability Source: PubMed Central URL: [Link]
-
Title: On-demand synthesis of phosphoramidites Source: NIH PMC URL: [Link]
- Title: Process of purifying phosphoramidites Source: Google Patents URL
-
Title: Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry Source: Royal Society Publishing URL: [Link]
-
Title: Low yield in Phosphoamidite synthesis Source: Reddit URL: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. The mechanism of the phosphoramidite synthesis of polynucleotides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. US20040082775A1 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 16. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
Technical Support Center: High-Resolution 13C NMR for Labeled RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR spectroscopy of ¹³C-labeled RNA. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges associated with achieving high-resolution spectra. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can confidently troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your ¹³C NMR experiments on RNA. Each issue is presented in a question-and-answer format, detailing the causes and providing actionable solutions.
Question 1: My ¹³C signals are extremely broad, and the signal-to-noise ratio is poor. What are the likely causes and how can I fix this?
Answer: Severe line broadening in RNA NMR is a common issue that can stem from several factors, primarily related to the sample condition and the inherent properties of RNA molecules. Broad lines are a direct consequence of fast transverse (T₂) relaxation. Let's break down the primary culprits and their solutions.
Cause A: RNA Aggregation
RNA is a highly charged polymer that is prone to aggregation, especially at the high concentrations required for ¹³C NMR (typically ≥1 mM).[1] Aggregates tumble very slowly in solution, which dramatically shortens T₂ relaxation times and leads to broad signals.
Solutions:
-
Optimize Buffer Conditions: The choice of buffer is critical. A typical starting point is a buffer containing 10–100 mM monovalent salt (like NaCl or KCl) to shield the negative charges of the phosphate backbone and 10 mM phosphate buffer at a pH of around 6.5.[2] Low pH helps slow the exchange of imino protons with the solvent, making them more visible.[2]
-
Vary Temperature: Acquiring spectra at different temperatures can help. While higher temperatures can reduce viscosity and break up transient aggregates, they can also accelerate RNA degradation. A systematic temperature titration is recommended.
-
Additives to Prevent Aggregation: Consider adding reagents that are known to reduce non-specific interactions. For example, a non-denaturing detergent like CHAPS may prevent aggregation caused by hydrophobic interactions.[3]
| Buffer Component | Typical Concentration | Purpose | Reference |
| Monovalent Salt (NaCl, KCl) | 10-150 mM | Shields backbone charge, prevents electrostatic aggregation. | [2][3] |
| Buffer (e.g., Sodium Phosphate) | ~10 mM | Maintain a stable pH, typically 6.0-7.0. | [2][3] |
| DTT | ~5 mM | Prevents oxidation. | [3] |
| EDTA | ~0.02 - 5 mM | Chelates divalent metal ions that can cause degradation or paramagnetic broadening. | [3][4] |
| NaN₃ (Sodium Azide) | ~0.02% | Prevents microbial growth during long experiments. | [3] |
Cause B: Paramagnetic Contamination
Trace amounts of paramagnetic metal ions (e.g., Mn²⁺, Cu²⁺, Fe³⁺) can significantly increase nuclear relaxation rates, leading to extreme line broadening.[5][6] This phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), can be a powerful tool for obtaining long-range distance information but is detrimental when unintentional.[5][7][8][9][10]
Solutions:
-
Use High-Purity Reagents: Ensure all your buffer components and water are of the highest possible purity and are metal-free.
-
Add a Chelating Agent: The inclusion of a chelating agent like EDTA in your buffer is standard practice to sequester any contaminating divalent cations.[3]
-
Degas Your Sample: Dissolved molecular oxygen (O₂) is paramagnetic and can contribute to line broadening. While often a minor effect, for the highest resolution, it is best to degas the sample using the freeze-pump-thaw technique.
Workflow for Diagnosing Broad Lines
Below is a systematic workflow to diagnose the cause of poor resolution in your ¹³C RNA NMR spectra.
Question 2: My spectra suffer from severe signal overlap. How can I improve resolution to distinguish individual resonances?
Answer: Spectral overlap is a major challenge in RNA NMR due to the limited chemical shift dispersion of the four nucleotide types.[4][11] For larger RNAs (>50 nucleotides), this problem becomes acute.[12] Several advanced techniques can be employed to tackle this.
Solution A: Transverse Relaxation-Optimized Spectroscopy (TROSY)
For larger RNA molecules, TROSY-based experiments are essential. In a coupled ¹H-¹³C spin system, the four multiplet components relax at different rates. The TROSY experiment selectively detects only the narrowest, most slowly relaxing component, resulting in a dramatic improvement in both resolution and sensitivity.[13] This effect is most pronounced at high magnetic field strengths.[13]
-
When to Use: TROSY is highly beneficial for RNAs larger than ~25 kDa.
-
Experiment: A ¹H-¹³C HSQC-TROSY is a standard experiment for this purpose.[13][14]
Solution B: Non-Uniform Sampling (NUS)
NUS is a powerful acquisition method that significantly reduces experiment time or, alternatively, increases resolution in the indirect dimensions.[15][16][17] Instead of acquiring all data points in the indirect dimension, NUS skips a fraction of them in a randomized manner.[16][18] The full spectrum is then reconstructed using algorithms.[18]
-
Benefit: Allows for much higher resolution in the indirect ¹³C dimension within a feasible experiment time. For a 3D experiment, sampling as little as 10% of the points can be sufficient.[15]
-
Implementation: Most modern NMR software (like TopSpin) has fully integrated NUS acquisition and processing capabilities.[16][19]
Solution C: Isotope Labeling Strategies
Uniform ¹³C labeling can lead to broad lines due to ¹³C-¹³C scalar couplings. Selective labeling schemes can mitigate this and simplify spectra.
-
Selective Labeling: Synthesizing RNA with only specific nucleotide types (e.g., only C and G) labeled with ¹³C can dramatically reduce spectral crowding.[20][21]
-
Site-Specific Deuteration: Deuterating non-labile protons (e.g., at the H3', H4', H5'/5'' positions) reduces dipolar relaxation pathways, leading to sharper lines for the remaining protons and their attached carbons.[12]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a ¹³C-labeled RNA sample?
For ¹³C direct-detect experiments, the sample should be as concentrated as possible without causing aggregation, typically in the range of 0.3 mM to over 1.0 mM.[1][22] The sensitivity of ¹³C is inherently much lower than ¹H, so higher concentrations are needed to achieve adequate signal-to-noise in a reasonable time. However, always be mindful that higher concentrations increase the risk of aggregation.
Q2: How can I minimize RNA degradation during long NMR experiments?
RNA is susceptible to hydrolysis, especially at higher temperatures and non-neutral pH.
-
Work in a sterile, RNase-free environment during sample preparation.
-
Add a small amount of sodium azide (~0.02%) to your buffer to prevent microbial growth.[3]
-
Keep the sample at the lowest temperature that still provides good spectral quality to slow down chemical degradation.
-
For in-cell NMR studies, using an RNase inhibitor cocktail can extend the sample's lifetime.[23]
Q3: What acquisition parameters should I optimize for a standard 1D ¹³C experiment?
Optimizing acquisition parameters is key to maximizing signal-to-noise.
-
Pulse Angle: Use a smaller flip angle (e.g., 30°) instead of 90°. This allows for a shorter relaxation delay (D1) as the magnetization recovers faster, improving signal averaging efficiency over time.[24]
-
Relaxation Delay (D1): A D1 of ~2.0 seconds is often a good compromise for 30° pulses.[24]
-
Acquisition Time (AQ): An AQ of around 1.0 second is generally sufficient to prevent truncation artifacts without collecting excessive noise.[24]
-
Decoupling: Ensure ¹H decoupling is active during acquisition to collapse ¹H-¹³C couplings and during the relaxation delay to benefit from the Nuclear Overhauser Effect (NOE), which can enhance ¹³C signals.[24]
Experimental Protocols
Protocol 1: Standard RNA Sample Preparation for NMR
This protocol outlines the steps for preparing a high-quality, concentrated RNA sample for NMR spectroscopy.
Materials:
-
Lyophilized ¹³C-labeled RNA
-
High-purity (e.g., Milli-Q) water
-
Deuterium oxide (D₂O, 99.96%)
-
Buffer components (e.g., NaCl, Na₂HPO₄, NaH₂PO₄, EDTA) of the highest purity
-
RNase-free microcentrifuge tubes and pipette tips
-
Shigemi or standard high-quality NMR tube
Procedure:
-
Resuspend RNA: Carefully dissolve the lyophilized RNA pellet in a minimal amount of D₂O inside an RNase-free tube. The final sample volume for a standard 5mm tube is typically 500-600 µL.[25]
-
Buffer Exchange: Dialyze or buffer-exchange the RNA into the final NMR buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 6.2).[22] This is a critical step to ensure the correct chemical environment.
-
Concentration: Concentrate the sample to the desired final concentration (e.g., 0.5 - 1.0 mM) using a centrifugal filter device (e.g., Amicon Ultra). Be cautious not to over-concentrate, which can lead to precipitation or aggregation.
-
Annealing (Optional but Recommended): To ensure a homogenous conformational state, heat the RNA sample to 90-95°C for 3-5 minutes, then cool it slowly to room temperature over several hours.[23]
-
Final Preparation: Transfer the final sample to a clean, high-quality NMR tube. If not using D₂O as the primary solvent, add 5-10% D₂O to the H₂O-based buffer for the deuterium lock signal.[23]
-
Filtration: For samples with any visible particulates, filter them through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid distorting the magnetic field homogeneity.
References
-
Agris, P. F., Sierzputowska-Gracz, H., & Smith, C. (1986). Transfer RNA contains sites of localized positive charge: carbon NMR studies of [13C]methyl-enriched Escherichia coli and yeast tRNAPhe. Biochemistry. Available at: [Link]
-
Helmling, C., Harm-Immendörffer, F., Wacker, A., & Schwalbe, H. (2013). A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA. ACS Publications. Available at: [Link]
-
Qin, P. Z., & Butcher, S. E. (2020). Refining RNA solution structures with the integrative use of label-free paramagnetic relaxation enhancement NMR. SciEngine. Available at: [Link]
-
Brutscher, B., Simorre, J. P., Caffrey, M. S., & Marion, D. (1999). Improved Sensitivity and Resolution in 1H-13C NMR Experiments of RNA. ACS Publications. Available at: [Link]
-
Nikonowicz, E. Z., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research. Available at: [Link]
-
Nikonowicz, E. Z., et al. (1992). Preparation of 13 C and 15 N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Marchanka, A., & Yuan, Y. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences. Available at: [Link]
-
Pardi, A. (2016). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. Available at: [Link]
-
Baranovskiy, A. G., Yakovishin, L. A., & Su, Z. (2018). Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR. PMC. Available at: [Link]
-
University of Ottawa. NMR Sample Preparation. Available at: [Link]
-
Harvard Medical School. Non-Uniform Sampling (NUS). Department of Chemistry and Biochemistry. Available at: [Link]
-
Mobli, M., & Hoch, J. C. (2014). Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. NIH. Available at: [Link]
-
Wijmenga, S. S., & van der Marel, G. A. (1997). Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. NIH. Available at: [Link]
-
Bruker. Non-Uniform Sampling (NUS). Available at: [Link]
-
Hennig, M., & Williamson, J. R. (2010). RNA Dynamics by NMR Spectroscopy. PMC. Available at: [Link]
-
Bax, A., & Grishaev, A. (2009). Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities. PMC. Available at: [Link]
-
University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2016). Non-Uniform Sampling (NUS). Available at: [Link]
-
UCLA Bio-NMR Core. Non-Uniform Sampling Experiments. Available at: [Link]
-
Dayie, K. T. (2008). Preparation of RNA samples with narrow line widths for solid state NMR investigations. ResearchGate. Available at: [Link]
-
Dethoff, E. A., & Al-Hashimi, H. M. (2014). NMR Characterization of RNA Small Molecule Interactions. PMC. Available at: [Link]
-
NMR Wiki. (2012). Paramagnetic relaxation enhancement. Available at: [Link]
-
Clore, G. M. (2011). Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules. PMC. Available at: [Link]
-
Felli, I. C., & Pierattelli, R. (2021). 13C Direct Detected NMR for Challenging Systems. PMC. Available at: [Link]
-
Johnson, J. E., Jr, Chen, B., & Hoogstraten, C. G. (2008). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. PMC. Available at: [Link]
-
D'Souza, K., & Al-Hashimi, H. M. (2018). Characterizing RNA Excited States using NMR Relaxation Dispersion. PMC. Available at: [Link]
-
Grokipedia. (n.d.). NMR line broadening techniques. Available at: [Link]
-
Williamson, D. (2015). Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. Available at: [Link]
-
Reddit. (2020). Line broadening in NMR?. r/chemistry. Available at: [Link]
-
Le, T., & Chavali, S. (2005). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, Oxford Academic. Available at: [Link]
-
Bahrami, A., & Markley, J. L. (2006). Automated and assisted RNA resonance assignment using NMR chemical shift statistics. PMC. Available at: [Link]
-
Gelenter, M. D., & Gao, F. (2019). Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics. NIH. Available at: [Link]
-
Georgia Tech NMR Center. NMR Buffer Conditions Optimization. Available at: [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available at: [Link]
-
Inukai, S., & Ito, T. (2020). In-cell NMR spectra of chemically unmodified RNA at physiological temperature with extended lifetime through RNase inhibitor cocktail in living human cells. NIH. Available at: [Link]
-
Nishikawa, K., & Tsuda, K. (2021). NMR analysis of interaction between RNA structure elements and small molecules. The Journal of Biochemistry, Oxford Academic. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Signal Overlap in NMR Spectroscopy. YouTube. Available at: [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]
-
Al-Hashimi, H. M., & Gorin, A. (2012). Applications of NMR to structure determination of RNAs large and small. PMC. Available at: [Link]
-
Gantumur, E., & Guldiken, A. (2023). Plant-Based Protein Bioinks with Transglutaminase Crosslinking: 3D Printability and Molecular Insights from NMR and Synchrotron-FTIR. MDPI. Available at: [Link]
Sources
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- 3. NMR Buffer Conditions Optimization – Georgia Tech NMR Center [sites.gatech.edu]
- 4. researchgate.net [researchgate.net]
- 5. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Refining RNA solution structures with the integrative use of label-free paramagnetic relaxation enhancement NMR-SciEngine [sciengine.com]
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- 9. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 11. Automated and assisted RNA resonance assignment using NMR chemical shift statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of 1H-15N and 1H-13C residual dipolar couplings in nucleic acids from TROSY intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Uniform Sampling (NUS) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
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- 18. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Uniform Sampling Experiments – Bio-NMR Core [bionmr.cores.ucla.edu]
- 20. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In-cell NMR spectra of chemically unmodified RNA at physiological temperature with extended lifetime through RNase inhibitor cocktail in living human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 25. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
Technical Support Center: Purification of [1'-¹³C]Ribothymidine Labeled RNA
Welcome to the dedicated support center for researchers working with [1'-¹³C]ribothymidine labeled RNA. This resource is designed to provide expert guidance and practical solutions to the unique challenges encountered during the purification of isotopically labeled RNA molecules. Our goal is to equip you with the knowledge and protocols necessary to achieve high purity and yield, ensuring the success of your downstream applications in structural biology, drug discovery, and beyond.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of [1'-¹³C]ribothymidine labeled RNA, providing concise and actionable answers.
Q1: Why is the purification of [1'-¹³C]ribothymidine labeled RNA more challenging than that of unlabeled RNA?
A1: The primary challenge arises from the need to separate the target labeled RNA from a heterogeneous mixture of failed sequences, incompletely labeled molecules, and degradation products, all of which may have very similar physicochemical properties. The presence of the ¹³C isotope at the 1' position of ribothymidine does not significantly alter the overall charge or mass-to-charge ratio of the RNA, making standard purification techniques less effective at resolving labeled from unlabeled or partially labeled species. Furthermore, the synthetic or enzymatic methods used for labeling can introduce specific impurities that require tailored purification strategies.
Q2: What are the most common impurities encountered during the purification process?
A2: The impurity profile can be complex and typically includes:
-
N-1 and N+1 sequences: RNA molecules that are one nucleotide shorter or longer than the target sequence.
-
Incompletely labeled RNA: RNA molecules where the [1'-¹³C]ribothymidine has not been incorporated at all desired positions.
-
Degradation products: Smaller RNA fragments resulting from nuclease contamination or chemical instability.
-
Unincorporated NTPs: Residual [1'-¹³C]ribothymidine triphosphates and other nucleotides from the labeling reaction.
-
Enzymes and proteins: Components from the in vitro transcription or enzymatic ligation reactions.
Q3: How can I assess the purity and labeling efficiency of my [1'-¹³C]ribothymidine labeled RNA?
A3: A multi-pronged approach is recommended for accurate assessment:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To verify the size and integrity of the RNA.
-
High-Performance Liquid Chromatography (HPLC): Particularly denaturing HPLC, offers high-resolution separation to detect N-1 and other closely related impurities.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the exact molecular weight, thereby verifying the incorporation of the ¹³C isotope.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the most direct method to confirm the presence and location of the ¹³C label.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your purification workflow.
Issue 1: Low Yield of Labeled RNA after Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Labeling Reaction | Optimize the concentration of [1'-¹³C]ribothymidine triphosphate and other NTPs. Titrate the amount of polymerase used in the in vitro transcription reaction. | The efficiency of the labeling reaction directly impacts the amount of target RNA produced. An excess or limiting amount of any component can lead to incomplete transcription or side reactions. |
| RNA Degradation | Maintain a sterile, RNase-free environment. Use RNase inhibitors during the reaction and purification steps. Work at low temperatures whenever possible. | RNA is highly susceptible to degradation by ribonucleases. Strict adherence to aseptic techniques is crucial for preserving the integrity of the labeled RNA. |
| Loss during Purification Steps | For PAGE, ensure complete elution from the gel slice. For HPLC, optimize the gradient and collection parameters to minimize peak broadening and ensure accurate fraction collection. | Each step of the purification process carries a risk of sample loss. Careful optimization and handling are necessary to maximize recovery. |
Issue 2: Presence of Unlabeled or Partially Labeled RNA in the Final Product
Caption: Troubleshooting logic for unlabeled RNA.
-
Detailed Explanation: The presence of unlabeled or partially labeled RNA species can significantly interfere with downstream applications. The root cause is often either an inefficient labeling reaction or a purification method that lacks the necessary resolution.
-
Optimizing the Labeling Reaction: The stoichiometry of the nucleotides is critical. Ensure that the [1'-¹³C]ribothymidine triphosphate is present in sufficient concentration to compete effectively with any unlabeled ribothymidine triphosphate. The polymerase concentration and reaction time should also be optimized to drive the reaction to completion.
-
Enhancing Purification Resolution: Standard purification methods may not be sufficient to separate isotopically labeled molecules.
-
HPLC: Employing a shallower gradient during elution can increase the separation between closely related RNA species.
-
PAGE: Increasing the percentage of acrylamide in the gel can improve the resolution of different sized RNA molecules, aiding in the separation of N-1 and other truncated products.
-
-
Part 3: Experimental Protocols
Protocol 1: High-Resolution Denaturing HPLC Purification
This protocol is designed for the high-resolution purification of [1'-¹³C]ribothymidine labeled RNA, offering superior separation of closely related species.
Materials:
-
Crude labeled RNA sample
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 0.1 M TEAA, pH 7.0, with 25% Acetonitrile
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., Dionex DNAPac PA200)
Procedure:
-
Sample Preparation: Resuspend the crude RNA pellet in Buffer A. Heat at 95°C for 3 minutes to denature, then immediately place on ice.
-
Column Equilibration: Equilibrate the HPLC column with 100% Buffer A for at least 30 minutes at the desired operating temperature (typically 50-60°C for denaturing conditions).
-
Injection: Inject the denatured RNA sample onto the column.
-
Elution Gradient:
Time (min) % Buffer B 0 0 5 0 45 20 50 100 55 100 | 60 | 0 |
-
Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length, labeled RNA.
-
Desalting: Pool the collected fractions and desalt using a suitable method, such as ethanol precipitation or a desalting column.
-
Purity Analysis: Analyze an aliquot of the purified RNA by mass spectrometry and denaturing PAGE to confirm purity and identity.
Caption: HPLC purification workflow for labeled RNA.
References
Technical Support Center: Minimizing RNA Degradation During Isotopic Labeling Experiments
Introduction
Welcome to the Technical Support Center dedicated to ensuring the integrity of your RNA during isotopic labeling experiments. RNA's inherent instability, coupled with the ubiquitous presence of ribonucleases (RNases), presents a significant challenge for researchers.[1][2] Degradation of RNA can severely compromise downstream applications such as RNA-sequencing, RT-qPCR, and microarray analysis, leading to inaccurate and unreliable data.[1][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize RNA degradation and obtain high-quality, intact RNA from your isotopically labeled samples.
Section 1: Troubleshooting Guide - Pinpointing and Resolving RNA Degradation
This section is designed to help you identify and resolve specific issues you may encounter during your experiments.
Q1: My RNA integrity number (RIN) is consistently low after extraction from labeled cells. What are the most likely sources of RNase contamination?
A1: Low RIN values are a strong indicator of RNA degradation.[1] RNases, the enzymes responsible for breaking down RNA, are notoriously stable and can be introduced from various sources.[2][4][5] The most common culprits include:
-
The Researcher: Skin is a primary source of RNases.[2][4][6][7] Always wear gloves and change them frequently, especially after touching any surface that is not certified RNase-free.[2][4][5][6]
-
Reagents and Solutions: Water and buffers can be a frequent source of RNase contamination.[4] It is crucial to use certified RNase-free water and reagents.[4][7] When preparing your own solutions, use diethylpyrocarbonate (DEPC)-treated water, but be aware that DEPC is not compatible with all buffers, such as those containing Tris.[4][5][8][9]
-
Consumables: Standard laboratory plastics like pipette tips and tubes can harbor RNases.[4][6] Autoclaving alone is not sufficient to eliminate all RNase activity.[2][4][6] Always use certified RNase-free plasticware.[4][5]
-
Workspace and Equipment: Benchtops, pipettes, and other laboratory equipment can be contaminated with RNases from dust, bacteria, and fungi.[4][5] It is essential to decontaminate your work area and equipment with a commercial RNase decontamination solution.[4][9]
-
The Sample Itself: Cells naturally contain endogenous RNases that are released upon cell lysis.[6] To mitigate this, it is critical to inactivate these enzymes immediately upon cell harvesting.[10]
Q2: I suspect my isotopic labeling medium or the labeling process itself is causing RNA degradation. How can I test for this?
A2: While the isotopic labels themselves (e.g., ¹³C, ¹⁵N) are stable and do not directly cause RNA degradation, the components of the labeling medium or the experimental conditions could be a source of contamination or stress leading to RNA degradation. To investigate this, you can perform the following control experiments:
-
Medium Component Test: Prepare your isotopic labeling medium and a standard, RNase-free growth medium. Incubate a known high-quality RNA sample in each medium for the duration of your typical labeling experiment. Analyze the RNA integrity of both samples. If the RNA incubated in the labeling medium shows more degradation, one or more components of your labeling medium may be contaminated.
-
Process Simulation: Perform a mock labeling experiment where you subject cells to all the same manipulations (e.g., media changes, incubation times) but without the addition of the isotopic label. Extract RNA and assess its integrity. This will help you determine if the handling steps are introducing RNases.
-
Cell Viability Assessment: Poor cell health during the labeling process can lead to apoptosis and the release of endogenous RNases. Monitor cell viability throughout your experiment. A significant decrease in viability could be the root cause of your RNA degradation.
Q3: What are the best practices for cell harvesting and lysis to minimize endogenous RNase activity in labeled cells?
A3: The moments of cell harvesting and lysis are critical for preserving RNA integrity, as this is when endogenous RNases are released.[6][10]
-
Rapid Processing: Work quickly and keep your samples on ice at all times to minimize enzymatic activity.[2][11]
-
Immediate Inactivation: The most effective way to prevent degradation from endogenous RNases is to inactivate them immediately upon harvesting.[10] This can be achieved by:
-
Homogenization in a Chaotropic Agent: Immediately lyse cells in a buffer containing a strong denaturant like guanidinium isothiocyanate (found in reagents like TRIzol).[12][13]
-
Flash Freezing: Rapidly freeze cell pellets in liquid nitrogen.[10][14] This halts all biological activity, including RNase function.
-
RNA Stabilization Reagents: For tissues, using a reagent like RNAlater can help preserve RNA integrity upon collection.[10][14]
-
-
Efficient Lysis: Ensure complete and rapid cell lysis to release all RNA and allow it to be protected by the RNase-inactivating components of your lysis buffer. For difficult-to-lyse cells, mechanical disruption methods like bead beating or rotor-stator homogenizers may be necessary in conjunction with chemical lysis.[15]
Q4: Are there specific considerations for RNA extraction methods when working with isotopically labeled RNA?
A4: The choice of RNA extraction method is crucial for obtaining high-purity, intact RNA. The presence of isotopic labels does not necessitate a different extraction chemistry, but the downstream application often requires the highest quality RNA.
-
Phenol-Guanidinium Isothiocyanate-Based Methods (e.g., TRIzol): This method is effective at denaturing proteins, including RNases, and separating RNA from other cellular components.[12][16] It is a robust method for a wide variety of cell types.
-
Column-Based Kits: These kits utilize a silica membrane that binds RNA in the presence of high salt concentrations.[12] They are generally faster and can yield high-purity RNA.
-
DNase Treatment: Regardless of the extraction method, a DNase treatment step is highly recommended to remove any contaminating genomic DNA, which can interfere with downstream applications.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I create and maintain an "RNase-free" environment for my experiments?
A1: Creating an RNase-free environment is a multi-step process that requires diligence.[2]
-
Designated Area and Equipment: If possible, designate a specific area of the lab and a set of pipettes solely for RNA work.[7][8][17]
-
Surface Decontamination: Regularly clean your bench space, pipettes, and other equipment with a commercial RNase decontamination solution (e.g., RNaseZap).[4][9][17]
-
Use of Certified Consumables: Always use sterile, disposable plasticware that is certified to be RNase-free.[2][5]
-
Proper Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat.[5][6][7][17] Change gloves frequently.[2][4][5][6][7]
-
RNase-Free Reagents: Use commercially available RNase-free water and buffers, or prepare your own using DEPC-treated water.[4][5][8][11]
Q2: What concentration of RNase inhibitors should I use in my buffers and solutions?
A2: RNase inhibitors are proteins that bind to and inactivate RNases.[18][19] They are a valuable tool for protecting your RNA during enzymatic manipulations.[18][19][20] The manufacturer's instructions for the specific RNase inhibitor you are using should be followed, as the definition of a "unit" of activity can vary.[19] It is often added to reactions like reverse transcription and in vitro transcription to safeguard the RNA template.[18][20]
Q3: Can I store my labeled cells before RNA extraction? If so, what is the best method?
A3: Yes, you can store your labeled cells. The best method is to flash-freeze the cell pellet in liquid nitrogen and then store it at -80°C.[10] This ensures that all enzymatic activity, including that of RNases, is halted. Avoid slow freezing, as this can lead to the formation of ice crystals that can damage cells and compromise RNA integrity.
Q4: Does the choice of isotopic label (e.g., ¹³C, ¹⁵N) affect RNA stability?
A4: Stable isotopes such as ²H, ¹³C, and ¹⁵N are non-radioactive and do not decay over time.[21] Their incorporation into RNA does not chemically alter the phosphodiester backbone, and therefore they do not inherently affect the stability of the RNA molecule.[21] The primary challenges in isotopic labeling experiments relate to potential RNase contamination during the experimental workflow, not the labels themselves.
Q5: How can I assess RNA integrity beyond just the RIN score?
A5: While the RIN score from an automated electrophoresis system (like an Agilent Bioanalyzer) is a widely accepted standard, other methods can also provide valuable information about RNA quality.[1][3][22]
-
Denaturing Agarose Gel Electrophoresis: This is a classic and cost-effective method to visualize RNA integrity.[12][22] Intact total RNA will show two distinct, sharp bands corresponding to the 28S and 18S ribosomal RNA (rRNA). A 2:1 ratio of the 28S to 18S band intensity is considered a benchmark for high-quality RNA.[23] Degraded RNA will appear as a smear towards the bottom of the gel.[1]
-
Spectrophotometry (A260/A280 and A260/A230 ratios): A spectrophotometer can be used to assess the purity of your RNA sample.[3] An A260/A280 ratio of ~2.0 is indicative of pure RNA.[3] Lower ratios may indicate protein contamination. The A260/A230 ratio should ideally be above 1.8, with lower values suggesting contamination with salts or organic compounds.[3]
-
Stability Test: To check for residual RNase activity, you can incubate a small aliquot of your RNA sample at 37°C for a few hours and compare it to a control sample kept at -20°C.[12][23] A significant decrease in the 28S:18S rRNA ratio in the incubated sample indicates the presence of contaminating RNases.[23]
Section 3: Key Experimental Protocols
Protocol 3.1: Preparation of RNase-Free Reagents and Workspace
-
Workspace Decontamination:
-
Clear the designated workspace of all unnecessary items.
-
Spray the benchtop, pipettes, and any other equipment with a commercial RNase decontamination solution.
-
Wipe the surfaces thoroughly with a clean paper towel.
-
Follow with a spray and wipe of RNase-free water.[9]
-
-
Preparation of RNase-Free Water and Buffers (DEPC Treatment):
-
Add 0.1% (v/v) DEPC to water or buffer (e.g., 1 ml of DEPC per 1 liter of solution).[5]
-
Stir or shake the solution for at least 2 hours at room temperature.[5]
-
Autoclave the solution for at least 1 hour to inactivate the DEPC.[5] Note: DEPC is a suspected carcinogen and should be handled with care in a chemical fume hood.[8] DEPC is not compatible with Tris-based buffers.[4][5][8][9]
-
-
Treatment of Non-Disposable Glassware and Plasticware:
Protocol 3.2: Optimized Cell Harvesting and Lysis for Labeled Cultures
-
Preparation:
-
Pre-chill all necessary tubes and the centrifuge to 4°C.
-
Prepare your lysis buffer (e.g., TRIzol or a buffer from a column-based kit) and keep it readily accessible.
-
-
Cell Harvesting (Suspension Cells):
-
Transfer the cell culture to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, being careful not to disturb the cell pellet.
-
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cell monolayer once with ice-cold, RNase-free PBS.
-
Aspirate the PBS.
-
Proceed immediately to lysis.
-
-
Lysis and Homogenization:
-
Option A (TRIzol/Chaotropic Agent): Add the appropriate volume of lysis reagent directly to the cell pellet or culture dish. Pipette up and down several times to ensure complete lysis.
-
Option B (Column-Based Kit): Follow the kit manufacturer's instructions for adding the lysis buffer.
-
-
Immediate Processing or Storage:
-
Proceed immediately with the RNA extraction protocol.
-
Alternatively, if you need to store the sample, flash-freeze the cell pellet or lysate in liquid nitrogen and store at -80°C.
-
Protocol 3.3: Quality Control of Labeled RNA using Electrophoresis
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1% denaturing formaldehyde agarose gel.
-
Mix a small amount of your RNA sample (e.g., 1-2 µg) with a formaldehyde-based loading dye.
-
Heat the samples at 65°C for 10-15 minutes, then immediately place on ice.
-
Load the samples onto the gel and run at a constant voltage.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
-
Look for two sharp bands representing the 28S and 18S rRNA, with the 28S band being approximately twice as intense as the 18S band.
-
-
Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer):
-
Follow the manufacturer's protocol for the specific chip and assay you are using (e.g., RNA 6000 Nano).
-
Load a small amount of your RNA sample (as per the protocol) onto the chip.
-
Run the chip in the instrument.
-
The software will generate an electropherogram, a gel-like image, and a RIN value. A RIN value of 7 or higher is generally considered suitable for most downstream applications, including RNA-sequencing.
-
Section 4: Visual Workflows and Diagrams
Caption: A flowchart for troubleshooting RNA degradation.
Sources
- 1. Methods of RNA Quality Assessment [worldwide.promega.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 4. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. neb.com [neb.com]
- 6. goldbio.com [goldbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. edinburghcrf.wordpress.com [edinburghcrf.wordpress.com]
- 10. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. quora.com [quora.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell lysis techniques and homogenization for RNA extraction | QIAGEN [qiagen.com]
- 16. biotium.com [biotium.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. custombiotech.roche.com [custombiotech.roche.com]
- 19. Ribonuclease Inhibitors (RNase Inhibitors) | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. synthego.com [synthego.com]
- 21. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. RNA Quality and RNA Sample Assessment | Thermo Fisher Scientific - US [thermofisher.com]
addressing spectral overlap in NMR of [1'-13C] labeled biomolecules
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing [1'-13C] and other carbon-labeling strategies in biomolecular NMR. This guide is designed to provide direct, actionable solutions to the common and complex challenge of spectral overlap. As your application scientist, my goal is to not only provide protocols but to explain the underlying principles, enabling you to make informed decisions in your own research.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles researchers face when dealing with spectral overlap in ¹³C-labeled biomolecules, particularly focusing on the crowded ribose regions of nucleic acids.
Q1: My 2D ¹H-¹³C HSQC spectrum of my [1'-¹³C] RNA is extremely crowded, especially in the H1'-C1' region. Where do I even begin?
A1: This is the most common challenge and the primary motivation for using isotope labeling. Severe overlap in a 2D spectrum is a sign that you need to spread the signals out into more dimensions. However, before moving to more complex experiments, it's crucial to ensure your sample and acquisition parameters are optimal.
Causality: Spectral resolution is fundamentally limited by two factors: the chemical environment of each nucleus (which determines its chemical shift) and the physical behavior of the molecule in solution (which determines the linewidth). Poor sample conditions lead to broad lines, exacerbating overlap.
Initial Troubleshooting Steps:
-
Optimize Sample Conditions:
-
pH and Temperature: Systematically vary the pH and temperature. Small changes can sometimes induce significant chemical shift perturbations for residues at interfaces or in dynamic regions, potentially resolving local overlap.
-
Buffer and Salt Concentration: High salt concentrations can promote aggregation, leading to broader lines. Conversely, insufficient salt can lead to a non-native conformation. Screen a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to find the optimal balance of stability and spectral quality.
-
-
Verify Sample Quality:
-
Aggregation: Use Dynamic Light Scattering (DLS) or a simple 1D ¹H NMR spectrum to check for signs of aggregation (very broad lines or poor water suppression). Aggregation dramatically increases the effective molecular weight, leading to rapid signal decay and broad peaks.
-
Purity and Integrity: Run a denaturing gel to ensure your RNA is intact and free of degradation products.[1][2] Contaminants or degraded species will contribute to spectral noise and potential overlapping signals.
-
-
Optimize Acquisition Parameters:
-
Acquisition Time: Ensure you have a sufficiently long acquisition time in the indirect (¹³C) dimension to achieve good resolution. While longer times increase experimental duration, insufficient acquisition will artificially truncate the signal (FID), broadening the peaks.
-
Zero-Filling: Applying zero-filling during processing can improve the digital resolution of the spectrum, making it easier to distinguish closely spaced peaks.[3]
-
If overlap persists after these optimizations, it is a clear indication that you must move to higher-dimensionality experiments.
Q2: I've optimized my sample, but overlap is still an issue. What is the next logical experiment to run?
A2: The next step is to add a third dimension to your experiment. For resolving H1'-C1' correlations, the most powerful and common experiment is a 3D ¹³C-edited NOESY-HSQC .
Causality: A 2D ¹H-¹³C HSQC correlates a proton with its directly attached carbon. A 3D ¹³C-edited NOESY-HSQC adds a NOESY mixing time and a second proton frequency dimension. The resulting spectrum is a 3D cube where a peak at coordinates (F1, F2, F3) represents a Nuclear Overhauser Effect (NOE) between a proton at frequency F1 and a proton at frequency F3, but only if the proton at F3 is attached to a ¹³C nucleus at frequency F2. This "edits" the NOESY spectrum, filtering for only those signals involving your labeled C1' sites and spreading them out by the chemical shift of the attached H1' proton.
This experiment is foundational for the sequential assignment of RNA, as it allows you to "walk" along the backbone by connecting the H1' of one nucleotide to the aromatic (H6/H8) or H2' proton of the preceding nucleotide.
Part 2: Advanced Troubleshooting Guides
This section provides structured workflows for more complex scenarios, such as analyzing intermolecular interactions or dealing with extreme spectral degeneracy.
Guide 1: Distinguishing Intermolecular from Intramolecular NOEs in an RNA-Protein Complex
A frequent challenge in studying complexes is determining whether an observed NOE cross-peak represents a contact within the RNA or a contact between the [1'-¹³C] labeled RNA and the unlabeled protein. Isotope filtering experiments are the definitive solution.
The Core Principle: The Isotope Filter
An isotope filter is a component of a pulse sequence that selectively removes signals from protons attached to a specific isotope (like ¹³C). A ¹³C double half-filter NOESY is a common choice.[4][5] It works by applying ¹³C pulses that manipulate the magnetization of ¹³C-attached protons. By acquiring the data in two separate experiments and then adding or subtracting the results, you can selectively observe only the NOEs between protons attached to ¹³C and those attached to ¹²C (the unlabeled protein).
Experimental Workflow:
-
Sample Preparation: Prepare a single sample containing your [1'-¹³C] labeled RNA and your unlabeled protein partner in a 1:1 stoichiometric ratio.
-
Experiment Selection: Acquire a 3D ¹³C-edited/¹²C-filtered NOESY spectrum. This experiment will produce a spectrum showing only NOEs between protons on your ¹³C-labeled RNA and protons on the ¹²C-unlabeled protein.
-
Data Analysis:
-
Any peak observed in this spectrum is unambiguously an intermolecular contact.
-
Compare this filtered spectrum to a standard 3D ¹³C-edited NOESY-HSQC of the same sample. Peaks present in the standard NOESY but absent in the filtered NOESY are intramolecular (RNA-RNA) contacts.
-
This strategy provides an unambiguous map of the binding interface from the perspective of the RNA's ribose backbone.[6]
Diagram: Isotope Filtering Workflow This diagram illustrates the logic of using isotope-filtered NOESY to differentiate intermolecular from intramolecular contacts in an RNA-protein complex.
Caption: Workflow for unambiguous identification of intermolecular NOEs.
Guide 2: Leveraging Selective and Fractional Labeling
When even 3D and 4D NMR experiments fail to resolve critical overlaps, a powerful strategy is to simplify the spectrum at its source: the sample itself.
Causality: Uniform ¹³C labeling introduces signals from every single carbon atom, and also introduces ¹³C-¹³C scalar couplings that can broaden lines and complicate spectra.[7][8] By strategically omitting or reducing the ¹³C labels, you can dramatically simplify the spectrum.
| Labeling Strategy | Description | Advantages | Disadvantages | Best For |
| Uniform Labeling | All carbons are ¹³C. | Maximum potential information; required for many standard triple-resonance experiments. | Most complex spectrum; ¹Jcc couplings can reduce resolution. | Initial structural studies of small to medium-sized biomolecules. |
| Selective Labeling | Only specific residue types (e.g., Adenosines) or specific positions are labeled.[9] | Drastically simplifies spectra; eliminates most overlap. | Significant loss of information; requires chemical synthesis or complex biochemical pathways. | Probing specific sites in very large complexes; validating assignments. |
| Fractional Labeling | Biomolecule is grown on a mix of ¹³C and ¹²C carbon sources (e.g., 25% ¹³C-glucose). | Reduces probability of adjacent ¹³C atoms, minimizing ¹Jcc couplings and narrowing linewidths. | Lower signal-to-noise ratio; not all experiments are compatible. | High-resolution studies of larger systems where linewidth is a limiting factor. |
Protocol: Preparing a Fractionally Labeled RNA Sample
-
Growth Media Preparation: Prepare a minimal growth medium for your E. coli expression system. Instead of using 100% ¹³C-glucose as the sole carbon source, prepare a mixture. For 25% labeling, use a 1:3 ratio of ¹³C-glucose to ¹²C-glucose.[10]
-
Expression and Purification: Grow the cells, induce protein/T7 polymerase expression, and purify your nucleotides or perform in vitro transcription as you would for a uniformly labeled sample.
-
NMR Analysis: Acquire a high-resolution 2D ¹H-¹³C HSQC. You should observe a noticeable improvement in linewidths compared to a uniformly labeled sample, which may be sufficient to resolve previously overlapping peaks.
Diagram: Resolving Overlap with Advanced Techniques This flowchart guides the researcher from initial overlap problems to advanced solutions.
Caption: Decision tree for troubleshooting spectral overlap in NMR.
Part 3: References
-
Lane, A. N., & Chaires, J. B. (2014). 13C NMR Metabolomics: Applications at Natural Abundance . Analytical Chemistry. [Link]
-
de Graaf, R. A., et al. (2009). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts . Proceedings of the International Society for Magnetic Resonance in Medicine. [Link]
-
Activate Chemistry. (2021). 13C-NMR spectroscopy: Introduction: Lecture 1#nmr #cmr . YouTube. [Link]
-
Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance . Analytical Chemistry. [Link]
-
NPTEL IIT Bombay. (2023). Week 2 : Lecture 9 : Introduction to 13C NMR Spectroscopy . YouTube. [Link]
-
Oh, D. C., et al. (2013). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product . Journal of Antibiotics. [Link]
-
Wenter, P., et al. (2007). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies . ResearchGate. [Link]
-
Latham, M. P., et al. (2009). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle . Nucleic Acids Research. [Link]
-
Folkers, P. J., et al. (1994). A 13C double-filtered NOESY with strongly reduced artefacts and improved sensitivity . Journal of Biomolecular NMR. [Link]
-
Opella, S. J., et al. (2011). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins . Journal of Biomolecular NMR. [Link]
-
Marchanka, A., & Bӧckmann, A. (2019). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy . Frontiers in Molecular Biosciences. [Link]
-
Felli, I. C., & Pierattelli, R. (2014). 13C Direct Detected NMR for Challenging Systems . Chemical Reviews. [Link]
-
CCPN. Noesy Assign Study Tutorial . CCPN. [Link]
-
Bentrari, F., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy . Journal of the American Chemical Society. [Link]
-
NMR Wiki. (2011). c13 edit noesy phasing problem . NMR Wiki Q&A Forum. [Link]
-
Fürtig, B., et al. (2007). Automated and assisted RNA resonance assignment using NMR chemical shift statistics . Nucleic Acids Research. [Link]
-
D'Souza, V., et al. (2004). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes . Nucleic Acids Research. [Link]
-
Lu, K., et al. (2010). Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment . Nucleic Acids Research. [Link]
-
Kiraly, P., et al. (2021). Boosting the resolution of multidimensional NMR spectra by complete removal of proton spin multiplicities . Scientific Reports. [Link]
-
Keane, S. C. (2020). Advanced approaches for elucidating structures of large RNAs using NMR spectroscopy and complementary methods . ResearchGate. [Link]
-
D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs . Chemical Reviews. [Link]
-
Folkers, P. J. M., et al. (1994). A 13C double-filtered NOESY with strongly reduced artefacts and improved sensitivity . ResearchGate. [Link]
-
ResearchGate. 23 questions with answers in NOESY . ResearchGate. [Link]
-
Le, F., et al. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages . EPIC. [Link]
-
Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample . Molecules. [Link]
-
Kotar, A., et al. (2020). Advanced approaches for elucidating structures of large RNAs using NMR spectroscopy and complementary methods . Sci-Hub. [Link]
-
Mobley, C. K., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra . Journal of Biomolecular NMR. [Link]
-
Claridge, T. A User Guide to Modern NMR Experiments . University of Oxford. [Link]
-
Markley, J. L., et al. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS . Pure and Applied Chemistry. [Link]
-
Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products . Frontiers in Plant Science. [Link]
-
Kotar, A., et al. (2020). Advanced approaches for elucidating structures of large RNAs using NMR spectroscopy and complementary methods . Methods. [Link]
-
Cui, Y., et al. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications . International Journal of Molecular Sciences. [Link]
-
Higman, V. A. 15N,13C - Protein NMR . CCPN. [Link]
-
Biocompare. (2013). How to Increase the Quality and Quantity of your RNA Extractions . Biocompare. [Link]
-
UT Health San Antonio. Processing HSQC data . UT Health San Antonio. [Link]
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- 1. Top Ten Ways to Improve Your RNA Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
- 6. Combining asymmetric 13C-labeling and isotopic filter/edit NOESY: a novel strategy for rapid and logical RNA resonance assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Scrambling in Metabolic Labeling
From the desk of the Senior Application Scientist
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are leveraging metabolic labeling to understand complex biological systems. Isotopic scrambling, the randomization of isotope labels within a molecule, can be a significant hurdle in accurately interpreting data from metabolic flux analysis (MFA) and other tracer studies.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate isotopic scrambling in your experiments.
Troubleshooting Guide: Identifying and Mitigating Isotopic Scrambling
This section is structured to help you diagnose and solve specific issues related to unexpected labeling patterns in your mass spectrometry data.
Q1: My mass spectrometry data shows unexpected isotopologue distributions for key metabolites. How can I determine if this is due to isotopic scrambling?
Answer:
Observing unexpected mass isotopologue distributions (MIDs) is the primary indicator of potential scrambling. True metabolic flux will generate predictable labeling patterns based on known biochemical pathways. Scrambling introduces a random distribution of isotopes, confounding this interpretation.
Causality: Isotopic scrambling can occur for two primary reasons:
-
Biochemical Scrambling: This is a result of the cell's own metabolism. Certain enzymatic reactions, particularly those involving symmetrical intermediates or rapid reversible reactions, can randomize the position of labeled atoms.[2] A classic example is the Tricarboxylic Acid (TCA) cycle, where the conversion of citrate to isocitrate via aconitase can lead to the randomization of carboxyl group labels.[3]
-
Artifactual Scrambling: This can be introduced during sample preparation, such as metabolite extraction and derivatization for GC-MS analysis.[4] Harsh chemical conditions or elevated temperatures can promote non-enzymatic isotope exchange.
Troubleshooting Steps:
-
Review the Biochemical Pathway: Carefully examine the metabolic pathway leading to the metabolite . Identify any steps that involve symmetrical intermediates (e.g., succinate, fumarate in the TCA cycle) or rapid, reversible enzymatic reactions.
-
Analyze Control Samples: Run a control experiment with unlabeled cells and compare the natural isotopic abundance with your experimental data. This will help you correct for the natural abundance of heavy isotopes like 13C (approximately 1.1%).[5]
-
Perform a Time-Course Experiment: If you suspect biochemical scrambling, a time-course experiment can be informative. Early time points may show a more direct labeling pattern before extensive scrambling occurs.[6]
-
Optimize Sample Preparation: To rule out artifactual scrambling, systematically evaluate your extraction and derivatization protocols. Test different quenching solvents and temperatures to see if this impacts the observed MIDs.[7]
Q2: I've confirmed that biochemical scrambling is occurring in my experiment. What strategies can I use to minimize its impact on my data interpretation?
Answer:
Minimizing the impact of biochemical scrambling is crucial for accurate metabolic flux analysis. The key is to either choose a labeling strategy that bypasses the scrambling-prone steps or to use advanced analytical techniques to deconvolute the scrambled data.
Causality: The choice of isotopic tracer can significantly influence the degree of observed scrambling. For example, using [1,2-¹³C₂]-glucose can help distinguish between glycolysis and the pentose phosphate pathway (PPP), as the PPP will "scramble" these specific labels into different positions.[8]
Mitigation Strategies:
-
Select a Different Isotopic Tracer: If you are using a uniformly labeled tracer (e.g., U-¹³C-glucose), consider switching to a positionally labeled tracer. This can provide more specific information about the activity of certain pathways and reduce the ambiguity caused by scrambling.[9]
-
Use a Different Labeled Substrate: If scrambling in central carbon metabolism is a major issue, consider using a different labeled substrate that enters the pathway at a different point, such as ¹³C-labeled glutamine.[10]
-
Employ Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment metabolites and determine the positional information of the isotopes.[11] This can help to distinguish between true metabolic products and those that have undergone scrambling.
-
Utilize Computational Modeling: Advanced computational models can be used to correct for isotopic scrambling. These models incorporate known biochemical reactions and can estimate the degree of scrambling, allowing for a more accurate calculation of metabolic fluxes.[9]
Q3: I suspect my sample preparation method is introducing isotopic scrambling. What is the best protocol for quenching metabolism and extracting metabolites to avoid this?
Answer:
Artifactual scrambling during sample preparation is a common and often overlooked problem. The goal is to instantly halt all enzymatic activity (quenching) and extract metabolites in a manner that preserves their in vivo isotopic state.
Causality: Inefficient quenching can allow enzymes to remain active during the initial stages of extraction, leading to further metabolism and scrambling. Similarly, the choice of extraction solvent and temperature can cause non-enzymatic degradation or isotope exchange.[12]
Recommended Protocol: Fast Filtration and Cold Solvent Extraction
This protocol is designed to minimize post-sampling metabolic activity and preserve the integrity of labeled metabolites.
Step-by-Step Methodology:
-
Preparation: Pre-cool all necessary equipment and solutions. Prepare a quenching/extraction solution of 80:20 methanol:water (or acetonitrile:methanol:water) and chill it to -80°C.[10]
-
Fast Filtration (for adherent cells):
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold saline or PBS to remove extracellular metabolites.
-
Immediately add the pre-chilled quenching/extraction solvent to the plate.[13]
-
-
Harvesting:
-
Extraction:
-
Incubate the samples at -80°C for at least 30 minutes to allow for complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.
-
-
Collection:
-
Carefully collect the supernatant containing the polar metabolites.
-
Store the extracts at -80°C until analysis.
-
Self-Validation: To validate this protocol, you can include a "hot" (room temperature) extraction control to see if it produces a higher degree of scrambling compared to the cold extraction.
Data Presentation and Visualization
Table 1: Example of Ideal vs. Scrambled Isotopologue Distribution for Glutamate
This table illustrates how isotopic scrambling can alter the expected mass isotopologue distribution (MID) for glutamate when using U-¹³C-glucose as a tracer. In the ideal scenario, two turns of the TCA cycle produce fully labeled (M+5) glutamate. Scrambling, however, leads to a mixture of isotopologues.
| Isotopologue | Ideal MID (No Scrambling) | Observed MID (With Scrambling) | Potential Interpretation |
| M+0 | 0% | 10% | Unlabeled glutamate from other sources or incomplete labeling. |
| M+1 | 0% | 15% | Contribution from pathways that introduce single labeled carbons. |
| M+2 | 0% | 25% | Result of scrambling within the TCA cycle. |
| M+3 | 0% | 20% | Further scrambling and mixing of labeled and unlabeled pools. |
| M+4 | 0% | 15% | Indicates multiple turns of the TCA cycle with scrambled intermediates. |
| M+5 | 100% | 15% | Represents the direct incorporation of fully labeled acetyl-CoA. |
Diagrams
Caption: Biochemical scrambling in the TCA cycle.
Caption: Troubleshooting workflow for isotopic scrambling.
Frequently Asked Questions (FAQs)
Q: What is the difference between an isotopologue and an isotopomer? A: An isotopologue refers to a molecule that differs only in its isotopic composition (e.g., ¹²C-glucose vs. ¹³C-glucose). An isotopomer refers to molecules that have the same number of isotopic atoms but differ in their positions (e.g., 1-¹³C-glucose vs. 2-¹³C-glucose).
Q: Can isotopic scrambling affect all types of stable isotope tracers (e.g., ¹³C, ¹⁵N, ²H)? A: Yes, but the mechanisms and extent can differ. Carbon scrambling is common in central metabolism due to the nature of the biochemical reactions.[14] Nitrogen scrambling can occur during amino acid transamination reactions. Deuterium (²H) scrambling can be more widespread due to hydrogen exchange with water, especially under certain pH conditions.[15]
Q: How does isotopic steady state relate to scrambling? A: Reaching isotopic steady state, where the isotopic enrichment of metabolites becomes stable over time, is crucial for many metabolic flux analysis models.[16] However, even at steady state, biochemical scrambling can still occur, leading to a stable but scrambled distribution of isotopes. It's important not to assume that reaching a steady state eliminates the issue of scrambling.
Q: Are there any software tools that can help correct for isotopic scrambling? A: Yes, several software packages are available for metabolic flux analysis that can account for natural isotope abundance and, in some cases, model and correct for biochemical scrambling.[5] These tools often require a detailed metabolic network model and accurate MID data.
References
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. [Video]. YouTube. [Link]
- Christensen, B., & Nielsen, J. (2000). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 2(4), 283-290.
-
Wikipedia. (n.d.). Isotopic labeling. [Link]
-
Mass Spec Terms. (2024). Isotopic scrambling. [Link]
- Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7(1), 1-13.
- Kim, T. Y., et al. (2015). Isotope labeling pattern study of central carbon metabolites using GC/MS. Journal of Biotechnology, 192, 118-125.
- Antoniewicz, M. R. (2020). Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(11), 447.
- Kosten, A., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Biological Chemistry, 402(3), 269-282.
-
The Organic Chemistry Tutor. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. [Video]. YouTube. [Link]
- de Jong, F. A., & Beecher, C. (2012). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. Bioanalysis, 4(18), 2303-2314.
- Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 76, 231-256.
- Schwaiger, M., et al. (2017). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 7(4), 53.
- MacCoss, M. J., et al. (2002). Multiple isotopic labels for quantitative mass spectrometry. Analytical chemistry, 74(21), 5593-5599.
- Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Methods in molecular biology (Clifton, N.J.), 426, 143-158.
- Simpson, T. J. (1998). Application of Isotopic Methods to Secondary Metabolic Pathways. In Biosynthesis (pp. 1-48). Springer, Berlin, Heidelberg.
- Fan, T. W. M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 919.
- Weckwerth, W., et al. (2016). Stable Isotope-Assisted Evaluation of Different Extraction Solvents for Untargeted Metabolomics of Plants. Metabolites, 6(3), 23.
- Weaver, C. M., et al. (2023).
- Yuan, J., et al. (2017). Metabolomics and isotope tracing. Cell, 169(5), 766-779.
- Yang, C., et al. (2019). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research, 58(15), 5911-5922.
- Liu, J., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.
-
Taylor & Francis. (n.d.). Isotopic labeling – Knowledge and References. [Link]
- de Jong, F. A., & Beecher, C. (2012). Addressing the current bottlenecks of metabolomics: Isotopic Ratio Outlier Analysis™, an isotopic-labeling technique for accurate biochemical profiling. Bioanalysis, 4(18), 2303-2314.
- Dunn, W. B., et al. (2011). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Metabolomics, 7(3), 307-323.
- Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PloS one, 9(3), e91537.
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. [Link]
- Liu, J., et al. (2019). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.
- Allen, D. K., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PloS one, 9(3), e91537.
- Young, J. D. (2014). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current opinion in biotechnology, 29, 1-8.
- Shishatskaya, E. I., et al. (2022). Effective Control of Poly(L-lactide-co-ε-caprolactone) Chain Microstructure Through Polymerization with Different Catalysts and Delayed Co-Monomer Addition. Polymers, 14(19), 4165.
-
Wikipedia. (n.d.). Fractionation of carbon isotopes in oxygenic photosynthesis. [Link]
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Technical Support Center: Enhancing Mass Spectrometry Sensitivity for ¹³C-Labeled Nucleosides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ¹³C-labeled nucleosides. This guide is designed to provide expert insights and practical solutions to common challenges encountered during mass spectrometric analysis. Our goal is to move beyond simple procedural lists and explain the underlying principles that govern success in these sensitive assays.
Frequently Asked Questions (FAQs)
Q1: Why is the use of stable isotope-labeled nucleosides, such as ¹³C-labeled analogues, considered the gold standard for quantitative mass spectrometry?
The use of stable isotope-labeled internal standards (SILIS) is essential for the unequivocal identification and accurate quantification of analytes by mass spectrometry.[1][2] Analytes and their corresponding SILIS exhibit nearly identical physicochemical properties, including chromatographic retention times, ionization efficiencies, and fragmentation patterns.[2] This co-elution ensures that any variations during sample preparation, injection, or ionization—such as matrix effects—will affect both the analyte and the internal standard equally.[2] By calculating the ratio of the endogenous analyte signal to the known concentration of the spiked-in SILIS, these variations are normalized, leading to highly accurate and precise quantification. This isotope dilution mass spectrometry approach is widely considered the method of choice for absolute quantification.[3]
Q2: What are the primary challenges that limit sensitivity when analyzing ¹³C-labeled nucleosides?
Achieving high sensitivity is often hampered by a combination of factors:
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement.[4][5][6][7] This is a major concern in quantitative analysis, as it can severely impact accuracy, reproducibility, and sensitivity.[4][8]
-
In-Source Fragmentation (ISF): Nucleosides can be prone to fragmentation within the ion source prior to mass analysis, particularly through the cleavage of the glycosidic bond between the ribose sugar and the nucleobase.[9][10][11] This reduces the abundance of the intact precursor ion, thereby lowering the sensitivity of detection in targeted multiple reaction monitoring (MRM) experiments.
-
Low Abundance: Many modified nucleosides are present at very low concentrations in biological samples, making their detection challenging without highly optimized methods.[12]
-
Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution with isobaric interferences or matrix components, resulting in peak broadening, poor peak shape, and ion suppression.[13]
Q3: I am quantifying a ¹²C-nucleoside using a ¹³C-labeled internal standard. How does the natural abundance of ¹³C in my analyte affect my results?
The natural abundance of ¹³C is approximately 1.1%.[2] This means that for any given analyte, there will be a small but detectable signal at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms.[2][12] When using a ¹³C-labeled standard, it's crucial that the mass shift is large enough to avoid overlap with the natural isotope distribution of the unlabeled analyte. For example, if a ¹³C-labeled uridine standard is only 2 Daltons heavier than the unlabeled version, the M+2 isotope peak of the natural analyte could contribute to the signal of the standard, leading to inaccurate quantification.[3] Therefore, using standards with a higher degree of labeling (e.g., +5 or more mass units) is recommended to ensure clear separation of the signals.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My signal for the ¹³C-labeled nucleoside is barely detectable. What steps can I take to improve sensitivity?
A: Low signal intensity is a frequent challenge. The issue can typically be traced back to sample preparation, chromatography, or mass spectrometer settings.
-
Optimize Sample Preparation:
-
Concentration: Ensure your sample is adequately concentrated. If it's too dilute, the signal will be weak.[13] Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to both clean up and concentrate your sample.[14]
-
Matrix Effects: Biological samples are complex mixtures that can suppress the ionization of your target analyte.[15] Implement a robust sample cleanup protocol to remove interfering matrix components like salts, phospholipids, and proteins.[8][16] (See Protocol 1).
-
-
Enhance Ionization Efficiency:
-
Mobile Phase Additives: The choice of mobile phase additive is critical. For positive-ion electrospray ionization (ESI), adding a small amount of an acid like formic acid can promote protonation and enhance the signal.[14] For negative-ion mode, a basic additive may be beneficial.
-
Ion Source Optimization: Systematically tune ion source parameters, including capillary voltage, source temperature, and nebulizing/drying gas flows, to maximize the signal for your specific nucleoside.[13][14]
-
-
Minimize In-Source Fragmentation (ISF):
-
Nucleosides can fragment in the source, reducing the abundance of the precursor ion you are monitoring.[9] This is often due to excessive thermal energy or high voltages.
-
Solution: Methodically reduce the source temperature and the cone/fragmentor voltage to find a balance that allows for efficient desolvation without causing significant fragmentation.[9][14]
-
Issue 2: Significant Matrix Effects Leading to Poor Accuracy
Q: My quantification is inconsistent and I suspect matrix effects. How can I diagnose and mitigate this problem?
A: Matrix effects occur when co-eluting molecules interfere with the analyte's ionization process.[4] This can lead to either under- or over-quantification.
-
Diagnosis:
-
Post-Extraction Spike Analysis: The most direct way to assess matrix effects is to compare the signal response of an analyte spiked into a clean solvent with the response of the same amount of analyte spiked into a blank matrix sample after extraction.[4] A significant difference in signal indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering compounds. Optimize your LC gradient to ensure your nucleoside elutes in a "clean" region of the chromatogram.[17]
-
Enhance Sample Cleanup: Use more rigorous sample preparation techniques. Solid-phase extraction (SPE) is highly effective at removing many common matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SILIS): This is the most robust solution. Since the ¹³C-labeled standard co-elutes with the analyte and experiences the same matrix effects, the ratio of analyte to standard remains constant, ensuring accurate quantification despite signal suppression or enhancement.[4][8]
-
Issue 3: Poor Chromatographic Peak Shape
Q: My peaks are broad, tailing, or splitting. What is causing this and how can I fix it?
A: Poor peak shape compromises both sensitivity and the accuracy of integration.
-
Check for Column Contamination: Contaminants from previous injections can build up on the column, leading to peak distortion.[13]
-
Solution: Run several blank injections with a strong solvent (like isopropanol) to wash the column.[18] If the problem persists, consider replacing the column or guard column.
-
-
Evaluate Mobile Phase Compatibility: Ensure your mobile phase is appropriate for both the analyte and the column chemistry. Using mobile phase additives like formic acid or ammonium acetate can significantly improve the peak shape for polar, basic compounds like nucleosides.
-
Assess for Matrix-Induced Effects: In some cases, matrix components can interact with the analyte or the stationary phase, altering the expected chromatographic behavior and causing peak splitting or shifts in retention time.[5]
-
Solution: This again highlights the importance of effective sample cleanup to remove these interfering components before LC-MS analysis.
-
Visualizing the Workflow
General Workflow for ¹³C-Labeled Nucleoside Analysis
The diagram below outlines the critical stages of a typical quantitative experiment using ¹³C-labeled nucleosides, from sample collection to data analysis.
Caption: A typical workflow for quantitative analysis of nucleosides.
Troubleshooting Decision Tree for Low Sensitivity
When faced with low signal, this decision tree can help systematically diagnose the root cause.
Caption: A decision tree for troubleshooting low MS signal intensity.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Nucleoside Cleanup from Plasma
This protocol provides a general framework for cleaning up nucleosides from a complex biological matrix like plasma to reduce matrix effects and improve sensitivity.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Plasma sample with spiked ¹³C-labeled internal standard.
-
Methanol (MeOH), Acetonitrile (ACN), Water (H₂O) - all LC-MS grade.
-
5% Ammonium Hydroxide (NH₄OH) in 50:50 ACN:H₂O.
-
2% Formic Acid (FA) in H₂O.
Procedure:
-
Pre-treat Sample: Precipitate proteins by adding 3 volumes of ice-cold methanol to 1 volume of plasma. Vortex and centrifuge at >14,000 x g for 10 minutes at 4°C.[19] Collect the supernatant.
-
Condition Cartridge: Sequentially pass 1 mL of MeOH followed by 1 mL of H₂O through the SPE cartridge. Do not allow the cartridge to dry.
-
Load Sample: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Wash Cartridge:
-
Wash 1: Pass 1 mL of 2% FA in H₂O to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of MeOH to remove non-polar interferences like lipids.
-
-
Elute Nucleosides: Elute the target nucleosides by passing 1 mL of 5% NH₄OH in 50:50 ACN:H₂O through the cartridge. The basic pH neutralizes the charge on the nucleosides, releasing them from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.[19]
Protocol 2: Optimizing LC-MS/MS Parameters for ¹³C-Nucleoside Detection
This protocol outlines the steps for setting up a sensitive and specific MRM method on a triple quadrupole mass spectrometer.
Procedure:
-
Infuse Standard: Directly infuse a solution of your ¹³C-labeled nucleoside standard (approx. 1 µg/mL) into the mass spectrometer to optimize source and compound parameters.
-
Optimize Precursor Ion (Q1): In a full scan or Q1 scan mode, identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion for your labeled nucleoside. This will be your precursor m/z for the MRM transition.
-
Optimize Fragmentation (Collision Energy):
-
Perform a product ion scan on the precursor ion identified in step 2.
-
The most common and often most abundant fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.[11][20]
-
Systematically vary the collision energy (CE) to find the voltage that produces the most intense and stable signal for your chosen product ion.[21]
-
-
Optimize Source Parameters: While monitoring the optimized MRM transition, adjust source parameters (capillary voltage, gas flows, temperature) to maximize the signal intensity.[13][14] Start with manufacturer-recommended values and adjust one parameter at a time.
-
Develop LC Method:
-
Use a suitable column, such as a C18 for reversed-phase chromatography.[17][22]
-
Develop a gradient using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[17]
-
Start with a shallow gradient to ensure good separation of the nucleoside from other matrix components and potential isomers.[17]
-
Reference Data
Table 1: Mass Shifts for Uniformly ¹³C-Labeled Canonical Ribonucleosides
This table provides the monoisotopic masses for unlabeled and fully ¹³C-labeled ribonucleosides, which is critical for setting up MS methods.
| Nucleoside | Chemical Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Chemical Formula (Uniformly ¹³C-Labeled) | Monoisotopic Mass (Labeled) | Mass Shift (Δm/z) |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.0968 | ¹³C₁₀H₁₃N₅O₄ | 277.1302 | +10.0334 |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.0917 | ¹³C₁₀H₁₃N₅O₅ | 293.1251 | +10.0334 |
| Cytidine | C₉H₁₃N₃O₅ | 243.0855 | ¹³C₉H₁₃N₃O₅ | 252.1157 | +9.0301 |
| Uridine | C₉H₁₂N₂O₆ | 244.0695 | ¹³C₉H₁₂N₂O₆ | 253.0997 | +9.0302 |
References
-
Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. ACS Omega. [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. [Link]
-
A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology. [Link]
-
High resolution mass spectra of stable isotope labeled nucleosides from cell culture. ResearchGate. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]
-
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry. [Link]
-
A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]
-
Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
In-source Fragmentation of Nucleosides at Electrospray Ionization: Towards More Sensitive and Accurate Nucleoside Analysis. ResearchGate. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ResearchGate. [Link]
-
Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]
-
Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS. Molecules. [Link]
-
Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
-
Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ACS Publications. [Link]
- Method for increasing ionization efficiency in mass spectroscopy.
-
Fragmentation mass spectra of nucleosides. ResearchGate. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]
-
Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research. [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Semantic Scholar. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. GMI, Inc.. [Link]
-
Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). bio-protocol. [Link]
-
The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development. Expert Opinion on Drug Discovery. [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in Molecular Biology. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu. [Link]
-
Fragmentation in mass spectrometry. YouTube. [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Protocol Optimization for Enzymatic Ligation of Labeled RNA Fragments
Welcome to the technical support center for enzymatic ligation of labeled RNA fragments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successful RNA ligation experiments. Here, we will delve into the core principles, provide a robust protocol, and address common challenges you may encounter.
Understanding the Core Principles: The "Why" Behind the Protocol
Enzymatic ligation of RNA is a fundamental technique in molecular biology, crucial for applications such as 3'-end labeling, circularization of RNA, and the construction of RNA libraries for next-generation sequencing.[1][2] The workhorse for this reaction is typically T4 RNA Ligase 1 or T4 RNA Ligase 2, enzymes isolated from bacteriophage T4.[3][4]
-
T4 RNA Ligase 1 (ssRNA Ligase): This enzyme catalyzes the ATP-dependent formation of a phosphodiester bond between a 5'-phosphoryl-terminated nucleic acid donor and a 3'-hydroxyl-terminated nucleic acid acceptor.[2][4] Its preferred substrate is single-stranded RNA or DNA.[4]
-
T4 RNA Ligase 2: In contrast, T4 RNA Ligase 2 shows a preference for joining nicks in double-stranded RNA or RNA/DNA hybrids.[5][6][7] A truncated version of T4 RNA Ligase 2 is often used in RNA sequencing library preparation as it requires a pre-adenylated donor, which can help reduce self-ligation byproducts.[8][9]
The ligation reaction proceeds through a three-step mechanism:
-
Enzyme Adenylation: The ligase reacts with ATP to form a covalent enzyme-AMP intermediate.
-
AMP Transfer: The AMP molecule is then transferred to the 5'-phosphate of the donor RNA, creating an adenylated RNA intermediate (AppRNA).
-
Phosphodiester Bond Formation: The 3'-hydroxyl of the acceptor RNA attacks the AppRNA, forming the phosphodiester bond and releasing AMP.[9]
Understanding this mechanism is key to troubleshooting, as issues can arise at each of these steps.
Visualizing the Workflow: From Substrates to Product
Below is a diagram illustrating the general workflow for the enzymatic ligation of a labeled RNA fragment to a target RNA molecule.
Caption: General workflow for enzymatic ligation of RNA.
Core Protocol: Enzymatic Ligation of a Labeled RNA Fragment
This protocol is a starting point and may require optimization depending on the specific RNA substrates and label being used.
Materials:
-
Target RNA (with a 3'-hydroxyl group)
-
Labeled RNA Donor (with a 5'-phosphate group and a 3' blocking group to prevent self-ligation)
-
T4 RNA Ligase 1 (e.g., 10 u/µl)
-
10X T4 RNA Ligase Reaction Buffer (typically 500 mM Tris-HCl, 100 mM MgCl2, 10 mM DTT, pH 7.5)[2]
-
ATP (10 mM solution)
-
RNase Inhibitor (e.g., 40 u/µl)
-
Polyethylene Glycol (PEG 8000, 50% w/v solution)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microcentrifuge tube on ice, assemble the following components in the order listed:
| Component | Volume | Final Concentration |
| Nuclease-free water | to 20 µl | - |
| 10X T4 RNA Ligase Reaction Buffer | 2 µl | 1X |
| Target RNA (Acceptor) | x µl | 1-5 µM |
| Labeled RNA (Donor) | y µl | 2-10 µM (2-5 fold molar excess) |
| ATP (10 mM) | 1 µl | 0.5 mM |
| PEG 8000 (50%) | 4 µl | 10% (w/v) |
| RNase Inhibitor | 0.5 µl | 20 units |
| T4 RNA Ligase 1 | 1 µl | 10 units |
| Total Volume | 20 µl |
-
Incubation: Mix the reaction gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction. Optimal incubation time and temperature can vary; common conditions are 16°C overnight or 25-37°C for 1-4 hours.[10][11][12] For difficult ligations, a longer incubation at a lower temperature is often beneficial.[11]
-
Enzyme Inactivation: Stop the reaction by inactivating the T4 RNA Ligase. This can be achieved by heating at 65°C for 15 minutes.[1][2][10]
-
Product Purification: Purify the ligated RNA product to remove unligated fragments, enzyme, and salts. This is commonly done using denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution, or by using specialized RNA purification columns.[13][14][15]
-
Analysis: Analyze the purified product by running an aliquot on a denaturing polyacrylamide gel and visualizing the bands (e.g., by fluorescence if a fluorescent label was used, or by autoradiography for radiolabeling).
Troubleshooting Guide: Question & Answer Format
Here we address specific issues you might encounter during your experiments.
Q1: I am seeing very low or no ligation product. What are the likely causes and how can I fix it?
A1: This is a common issue with several potential causes. Let's break it down systematically.
-
Cause 1: Inactive Enzyme or Reagents. T4 RNA Ligase is sensitive to temperature fluctuations, and the ATP in the reaction buffer can degrade with multiple freeze-thaw cycles.[16][17]
-
Cause 2: Issues with RNA Substrates. The quality and structure of your RNA are critical.
-
5'-Phosphate on Donor: The donor RNA fragment must have a 5'-monophosphate for the ligase to recognize it.[16] If you are using a chemically synthesized oligo, ensure it was ordered with a 5' phosphate modification.
-
3'-Hydroxyl on Acceptor: The acceptor RNA must have a free 3'-hydroxyl group.
-
RNA Degradation: RNA is susceptible to degradation by RNases.
-
Solution: Use nuclease-free water, tips, and tubes. Always include an RNase inhibitor in your reaction. Analyze your input RNA on a gel to check its integrity before starting the ligation.
-
-
RNA Secondary Structure: Complex secondary structures at the ligation junction can block access for the ligase, significantly inhibiting the reaction.[18][19] This is a very common cause of ligation failure.[19]
-
Solution 1: Add DMSO to the reaction at a final concentration of 10% (v/v) to help denature secondary structures.[12][19]
-
Solution 2: Perform a brief denaturation/renaturation step. Before adding the enzyme, heat the RNA substrates in buffer to 65-70°C for 5 minutes, then cool slowly to room temperature to allow for proper folding.
-
Solution 3: For intermolecular ligations, a DNA "splint" complementary to the ends of the two RNAs to be ligated can be used to bring them into proximity and disrupt inhibitory secondary structures.[20][21][22]
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
Solution: Optimize the ratio of donor to acceptor RNA. A 2- to 5-fold molar excess of the labeled donor is a good starting point. Also, try varying the incubation time and temperature. Lower temperatures (e.g., 16°C) for longer periods (overnight) can improve yields, especially for difficult substrates.[11] The inclusion of PEG can act as a molecular crowding agent and enhance ligation efficiency.[8][9][23][24]
-
Q2: I am observing multiple bands or a smear on my gel instead of a single product. What is happening?
A2: This suggests the formation of non-specific products or degradation.
-
Cause 1: Self-Ligation or Concatemer Formation. If your donor and/or acceptor RNA can ligate to themselves or each other in multiple ways, you will see a variety of products.
-
Solution: For the labeled donor fragment, it is crucial to have a 3' blocking group (e.g., a 3' inverted dT or a dideoxynucleotide) to prevent it from ligating to itself. Ensure your acceptor RNA does not have a 5'-phosphate, or treat it with a phosphatase prior to the ligation reaction (and be sure to inactivate the phosphatase before adding the ligase).[16]
-
-
Cause 2: RNA Degradation. If the smearing is below the expected product size, your RNA may be degrading during the incubation.
-
Solution: Ensure strict RNase-free technique. Increase the concentration of the RNase inhibitor. Check the purity of your enzyme, as some preparations may have contaminating nucleases.
-
-
Cause 3: Enzyme Binding to RNA. In some cases, the ligase can remain bound to the RNA, causing it to run anomalously on a gel.
-
Solution: Before loading your sample on the gel, treat it with a protease (like Proteinase K) to digest the enzyme.[16]
-
Q3: My ligation efficiency is inconsistent between experiments. How can I improve reproducibility?
A3: Consistency is key in any enzymatic reaction.
-
Cause 1: Reagent Variability. As mentioned, repeated freeze-thawing of the ATP-containing buffer is a major source of variability.[16][17]
-
Solution: Aliquot your 10X reaction buffer and ATP into single-use volumes.
-
-
Cause 2: Pipetting Inaccuracies. Small volumes of viscous solutions like PEG or the enzyme itself can be difficult to pipette accurately.
-
Solution: Use high-quality, calibrated pipettes. When pipetting viscous liquids, do so slowly and ensure you see the liquid being properly aspirated and dispensed. For PEG, you can cut the end of the pipette tip to widen the opening.[14]
-
-
Cause 3: Temperature Fluctuations. Ensure your incubator or water bath maintains a stable temperature throughout the incubation period.
Frequently Asked Questions (FAQs)
Q: Which enzyme should I choose, T4 RNA Ligase 1 or 2? A: For most applications involving the ligation of a single-stranded labeled oligo to the 3'-end of another single-stranded RNA, T4 RNA Ligase 1 is the enzyme of choice.[4] If you are working with a nicked duplex RNA or an RNA/DNA hybrid, T4 RNA Ligase 2 would be more efficient.[4][5][6][7]
Q: Does the sequence of the RNA affect ligation efficiency? A: Yes, T4 RNA ligases can exhibit sequence-dependent bias.[25][26] The nucleotides at the very ends of the donor and acceptor molecules can influence the ligation efficiency. If you suspect bias is an issue, you may need to empirically optimize conditions for your specific sequence.
Q: Can I ligate a labeled DNA oligo to an RNA molecule? A: Yes, T4 RNA Ligase 1 can ligate a single-stranded DNA donor to a single-stranded RNA acceptor.[1][2]
Q: How do I purify my ligated product? A: The most common and effective method is denaturing polyacrylamide gel electrophoresis (PAGE).[13][15] This allows you to separate the desired product from unligated starting material and any side products based on size. The band corresponding to your product can then be excised, and the RNA eluted. For less stringent purity requirements, various column-based purification kits are also available.[14]
Visualizing the Ligation Mechanism
The following diagram illustrates the key steps in the T4 RNA Ligase 1 reaction mechanism.
Caption: Mechanism of T4 RNA Ligase 1.
We hope this technical guide serves as a valuable resource for your research. Successful RNA ligation requires attention to detail, high-quality reagents, and a systematic approach to troubleshooting. By understanding the principles behind the protocol, you can optimize your experiments for maximal efficiency and reproducibility.
References
-
Pheiffer, B. H., & Zimmerman, S. B. (1983). Polymer-stimulated ligation: enhanced ligation of oligo- and polynucleotides by T4 RNA ligase in polymer solutions. Nucleic Acids Research, 11(22), 7853–7871. [Link]
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Ho, C. K., & Shuman, S. (2004). RNA substrate specificity and structure-guided mutational analysis of bacteriophage T4 RNA ligase 2. Journal of Biological Chemistry, 279(30), 31337-31347. [Link]
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Aksenova, A. A., et al. (1989). [Substrate specificity of T4 RNA-ligase. The effect of the nucleotide composition of substrates and the size of phosphate donor on the effectiveness of intermolecular ligation]. Bioorganicheskaia khimiia, 15(4), 478-483. [Link]
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Easey, A. (2018). Synthetic Biology Methods to Optimise T4 RNA Ligase Activities. UEA Digital Repository. [Link]
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Zhelkovsky, A. M., & McReynolds, L. A. (2012). T4 RNA Ligase 2 truncated active site mutants: Improved tools for RNA analysis. RNA, 18(8), 1596-1605. [Link]
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Ho, C. K., & Shuman, S. (2004). RNA Substrate Specificity and Structure-guided Mutational Analysis of Bacteriophage T4 RNA Ligase 2. ResearchGate. [Link]
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LAMA, L., et al. (2012). Optimization of enzymatic reaction conditions for generating representative pools of cDNA from small RNA. RNA, 18(9), 1761-1773. [Link]
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Molecular Cloning Laboratories (MCLAB). (n.d.). T4 RNA Ligase 1 (ssRNA Ligase). Retrieved from [Link]
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Langer, M. R., & Wagenbauer, K. F. (2014). Strategic labelling approaches for RNA single-molecule spectroscopy. Biological chemistry, 395(12), 1437–1453. [Link]
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Richardson, R. W., & Gumport, R. I. (1983). Biotin and fluorescent labeling of RNA using T4 RNA ligase. Nucleic Acids Research, 11(18), 6167–6184. [Link]
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ResearchGate. (2013). Purifying a ligation product? [Forum discussion]. [Link]
-
ResearchGate. (n.d.). A) Fluorescent labelling of RNA via ligation reaction. B) Model... [Figure]. [Link]
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Stern, D., et al. (2021). Led-Seq: ligation-enhanced double-end sequence-based structure analysis of RNA. Nucleic Acids Research, 49(12), e70. [Link]
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R. Armour, C., et al. (2020). Ligation bias is a major contributor to nonstoichiometric abundances of secondary siRNAs and impacts analyses of microRNAs. bioRxiv. [Link]
-
ResearchGate. (2024). Protocol for the generation and purification of high-molecular-weight covalent RNA-DNA hybrids with T4 RNA ligase. [Link]
-
Nishiguchi, M., et al. (2020). Preferential production of RNA rings by T4 RNA ligase 2 without any splint through rational design of precursor strand. Scientific Reports, 10(1), 5634. [Link]
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Nourbakhsh, M. (2014). Analysis of RNA secondary structure. Methods in molecular biology (Clifton, N.J.), 1182, 35–42. [Link]
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Moore, M. J., & Query, C. C. (2000). Splint ligation of RNA with T4 DNA ligase. Methods in enzymology, 317, 109–123. [Link]
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Nishiguchi, M., et al. (2019). RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings. Organic & Biomolecular Chemistry, 17(11), 2914-2921. [Link]
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Nishiguchi, M., et al. (2019). RNA ligation of very small pseudo nick structures by T4 RNA ligase 2, leading to efficient production of versatile RNA rings. SciSpace. [Link]
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Cosstick, R., et al. (1987). Fluorescent labelling of tRNA and oligodeoxynucleotides using T4 RNA ligase. Nucleic Acids Research, 15(22), 9141–9151. [Link]
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Burke, D. H., & Bar-ciszewski, J. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules (Basel, Switzerland), 26(5), 1399. [Link]
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Wacker, A., & Richter, C. (2018). Enzymatic incorporation of an isotope-labeled adenine into RNA for the study of conformational dynamics by NMR. PloS one, 13(11), e0207433. [Link]
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ResearchGate. (n.d.). Enzymatic ligation strategies to prepare long modified RNA... [Figure]. [Link]
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NeoSynBio. (n.d.). Ligation & Troubleshooting. Retrieved from [Link]
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Nichols, N. M., et al. (2008). RNA ligases. Current protocols in molecular biology, Chapter 3, Unit3.15. [Link]
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Jasinski, D., et al. (2017). Strategies for Covalent Labeling of Long RNAs. Chembiochem : a European journal of chemical biology, 18(18), 1789–1803. [Link]
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MacPherson, I. S., & Chaput, J. C. (2019). Purification of Poly-dA Oligonucleotides and mRNA-protein Fusions with dT25-OAS Resin. Bio-protocol, 9(24), e3468. [Link]
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RNA-Seq. (2019). Small RNA-seq – The RNA 5′-end adapter ligation problem and how to circumvent it. [Link]
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MDPI. (2024). Transcriptomic Analysis Provides Molecular Insights into Skin Development in Dezhou Donkey Foals. [Link]
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ResearchGate. (2018). Troubleshooting suggestions for T4 ligation? [Forum discussion]. [Link]
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ResearchGate. (n.d.). Optimized RNA ligation conditions achieve high efficiency for both 3′...[Link]
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Zhuang, F., et al. (2019). Small RNA-seq: The RNA 5'-end adapter ligation problem and how to circumvent it. RNA, 25(2), 193-201. [Link]
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Kurata, M., et al. (2022). Enzymatic Conjugation of Modified RNA Fragments by Ancestral RNA Ligase AncT4_2. Applied and environmental microbiology, 88(22), e0133122. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparing [1'-13C]ribothymidine and 15N Labeling for RNA NMR
For researchers in structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for elucidating the structure and dynamics of RNA molecules in solution. However, the inherent properties of RNA—with its four similar nucleotide building blocks—lead to severe spectral crowding, a challenge that intensifies with the size of the molecule.[1][2][3][4] Isotopic labeling is the cornerstone strategy to overcome this limitation, enhancing spectral dispersion and enabling advanced multi-dimensional experiments.[1][2][3][4]
This guide provides an in-depth comparison of two powerful and distinct isotopic labeling strategies: global, uniform ¹⁵N labeling and site-specific [1'-¹³C]ribothymidine labeling. Understanding the causality behind choosing one method over the other is critical for designing experiments that yield precise, unambiguous data for your research questions.
The Global View: Uniform ¹⁵N Labeling
Uniform ¹⁵N labeling is a workhorse technique in RNA NMR. It involves preparing an RNA molecule where all nitrogen atoms are replaced with the NMR-active ¹⁵N isotope.[1][3][5] This is typically achieved through in vitro transcription using ¹⁵N-labeled ribonucleoside triphosphates (NTPs).[1][3][4][6]
Core Application: The primary strength of ¹⁵N labeling lies in its ability to provide a global overview of the RNA structure. It is instrumental for the foundational task of resonance assignment.[5][7] By utilizing experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), each proton attached to a nitrogen (primarily imino protons in base pairs) can be resolved in a second dimension based on the nitrogen's chemical shift.[7] This is crucial for mapping hydrogen-bonding networks and defining the secondary structure of the RNA.[5]
Advantages:
-
Comprehensive Structural Information: Provides signals for nearly every residue, enabling the determination of global folds and secondary structure motifs like helices and loops.[5]
-
Facilitates Backbone Assignment: Essential for triple-resonance experiments (e.g., HNCO, HNCACB in proteins, and analogous experiments in RNA) that form the basis of sequential assignment.[8]
-
Probes Ligand Binding: Chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon the addition of a ligand (protein, small molecule) can effectively map the binding interface across the entire RNA molecule.
Limitations:
-
Persistent Spectral Overlap: For RNAs larger than ~40-50 nucleotides, even the added ¹⁵N dimension can become crowded, making unambiguous assignments difficult.[2][9]
-
Broad Linewidths in Larger RNAs: As molecular weight increases, slower tumbling leads to faster relaxation and broader signal linewidths, reducing both resolution and sensitivity.[1][2][3][4]
-
Limited Dynamic Information: While it can report on global dynamics, extracting site-specific, quantitative dynamic parameters can be challenging due to spectral overlap and coupling complexities.
The High-Resolution Probe: Site-Specific [1'-¹³C]ribothymidine Labeling
In contrast to the global approach of ¹⁵N labeling, site-specific labeling with isotopes like ¹³C offers a targeted, high-resolution window into a specific location within the RNA. By incorporating a single [1'-¹³C]ribothymidine, we introduce an isolated ¹³C-¹H spin system at the C1' position of the ribose sugar of a specific thymidine (or uridine in RNA).
This selective labeling is typically achieved via chemical solid-phase synthesis, where a labeled phosphoramidite is introduced at the desired position in the sequence.[10][11] This method provides ultimate control but can be limited to shorter RNAs.[10][11] For larger RNAs, enzymatic ligation techniques can be used to incorporate a short, chemically synthesized, labeled fragment into a larger, unlabeled RNA produced by in vitro transcription.[12][13]
Core Application: The power of this technique is its ability to eliminate the overwhelming background of signals from the rest of the molecule. It is exceptionally well-suited for studying local structure, dynamics, and interactions at a functionally important site without spectral contamination.
Advantages:
-
Eliminates Spectral Overlap: The single ¹³C label provides a clean, unambiguous signal in ¹H-¹³C correlation spectra, making it ideal for studying large RNAs or RNA-protein complexes.[14][15]
-
Precise Dynamic Analysis: The isolated ¹³C-¹H spin system is perfect for NMR relaxation experiments (T₁, T₂, T₁ρ) to measure pico- to nanosecond timescale dynamics at the ribose sugar, providing insights into local flexibility and conformational entropy.[14][15]
-
Unambiguous NOE Restraints: Intermolecular Nuclear Overhauser Effect (NOE) signals between the labeled ribose proton and a binding partner can be identified without ambiguity, yielding precise distance restraints for high-resolution structure determination of complexes.[10][11]
Limitations:
-
Provides Only Local Information: By design, this method yields no information about the rest of the molecule. It answers specific questions about a pre-determined site.
-
Complex Sample Preparation: Requires either full chemical synthesis, which is difficult and expensive for long RNAs, or multi-step enzymatic ligation protocols.[12]
-
No Global Structural Context: Cannot be used for de novo structure determination on its own; it complements other structural data.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | Uniform ¹⁵N Labeling | [1'-¹³C]ribothymidine Labeling |
| Scope of Analysis | Global (Entire Molecule) | Site-Specific (Single Residue) |
| Primary Application | Secondary structure determination, resonance assignment, global binding studies.[5][7] | Probing local dynamics, high-resolution interaction mapping, resolving ambiguity in large systems.[10][14] |
| Information Yield | Hydrogen bonding, overall fold, location of helices and loops. | Local flexibility, conformational exchange, precise intermolecular distances.[11][15] |
| Key NMR Experiments | ¹H-¹⁵N HSQC, HNN-COSY, 3D NOESY-¹⁵N-HSQC.[16][17] | ¹H-¹³C HSQC, ¹³C-edited NOESY, ¹³C Relaxation (T₁, T₁ρ).[14][18] |
| Preparation Method | In vitro transcription with ¹⁵N-NTPs.[3][19] | Chemical synthesis with labeled phosphoramidite or enzymatic ligation.[10][12][13] |
| Major Advantage | Provides a complete overview of the molecule's structure. | Unparalleled resolution and precision for a targeted site.[14] |
| Major Limitation | Suffers from spectral crowding and line broadening in large RNAs.[1][2] | Provides no information on the rest of the molecule. |
Experimental Workflows and Methodologies
The choice of labeling strategy dictates the entire experimental pipeline, from RNA production to data acquisition.
Workflow Comparison Diagram
Caption: Comparative workflows for preparing ¹⁵N- and ¹³C-labeled RNA samples.
Protocol 1: In Vitro Transcription of Uniformly ¹⁵N-Labeled RNA
This protocol describes a self-validating system for producing milligram quantities of ¹⁵N-labeled RNA suitable for NMR.
-
Template Preparation: Synthesize or purchase a double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the target RNA sequence.
-
Transcription Reaction:
-
In a sterile microfuge tube, combine transcription buffer (40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT), RNase inhibitor, and uniformly ¹⁵N-labeled rNTPs (ATP, GTP, CTP, UTP). Causality: The buffer components are optimized for T7 polymerase activity and stability.
-
Add the DNA template and a high concentration of T7 RNA polymerase.[19][20]
-
Incubate at 37°C for 2-4 hours.
-
-
Template Removal: Add DNase I to the reaction and incubate for an additional hour to digest the DNA template. Trustworthiness: This step is critical to prevent contamination of the final sample with DNA, which would interfere with NMR analysis.
-
Purification:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange chromatography.[19]
-
Visualize the RNA band by UV shadowing and excise it. Elute the RNA from the gel slice overnight in an appropriate buffer.
-
-
Sample Preparation for NMR:
-
Concentrate the RNA and perform extensive buffer exchange into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) using a centrifugal concentrator.
-
Validation: Verify the purity and integrity of the final RNA product on a denaturing PAGE gel. Confirm isotopic incorporation by acquiring a small-scale ¹H-¹⁵N HSQC, which should show dispersed cross-peaks.
-
Protocol 2: Preparation of [1'-¹³C]ribothymidine-Labeled RNA via Enzymatic Ligation
This protocol outlines the ligation of a chemically synthesized, labeled RNA oligo to a larger, unlabeled, in vitro-transcribed RNA.
-
Fragment Preparation:
-
Labeled Fragment: Order a custom chemically synthesized RNA oligonucleotide containing the [1'-¹³C]ribothymidine at the desired position. This fragment should have a 5'-monophosphate. Causality: The 5'-phosphate is essential for the ligation reaction.
-
Unlabeled Fragment: Prepare the corresponding larger RNA fragment via in vitro transcription as described in Protocol 1, but using unlabeled NTPs. This fragment must have a 3'-hydroxyl group.
-
-
Ligation Reaction:
-
Design a DNA "splint" oligonucleotide that is complementary to the 3' end of the unlabeled fragment and the 5' end of the labeled fragment, effectively bringing them together.[12]
-
In a sterile tube, anneal the two RNA fragments to the DNA splint by heating to 95°C and slowly cooling.
-
Add T4 DNA ligase and its corresponding buffer (containing ATP). Note: T4 DNA ligase can ligate RNA on a DNA template. Incubate at 16-25°C for 2-16 hours.
-
-
Purification:
-
Purify the full-length, ligated RNA product from unligated fragments and the DNA splint using denaturing PAGE. The ligated product will be larger and migrate more slowly.
-
-
NMR Sample Preparation:
-
Elute, concentrate, and exchange the buffer as described previously.
-
Validation: The success of the ligation is self-validating on the purification gel. Final confirmation comes from acquiring a ¹H-¹³C HSQC spectrum, which should show a single, strong cross-peak corresponding to the H1'-C1' of the labeled ribothymidine.
-
NMR Signal Detection Diagram
Caption: Nuclear spins correlated in ¹⁵N vs. ¹³C-edited HSQC experiments.
Conclusion: A Synergistic Approach
The choice between uniform ¹⁵N labeling and site-specific [1'-¹³C]ribothymidine labeling is not a matter of one being superior, but rather of aligning the experimental strategy with the scientific question.
-
For de novo structure determination, mapping global changes, and initial binding screens, uniform ¹⁵N labeling is the method of choice. It provides the broad overview necessary to understand the overall architecture and behavior of the RNA.
-
When investigating the dynamics of a critical hinge region, validating a specific contact in a protein-RNA interface, or studying a large complex where global labeling fails, site-specific [1'-¹³C]ribothymidine labeling provides the necessary resolution and precision.
In many advanced structural biology projects, these techniques are used synergistically. A global structure is first determined using uniformly labeled samples, which then informs the design of site-specifically labeled constructs to probe the mechanism and dynamics of key functional sites with surgical precision. This integrated approach leverages the strengths of both methods to build a complete and validated model of RNA function.
References
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- Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy. (2012). Journal of Biomolecular NMR.
- Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conform
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- Unveiling RNA's Secrets: Adenine-15N5 Labeling for Structural and Dynamic Insights. (n.d.). Benchchem.
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- Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. (n.d.). PMC.
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- Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (n.d.). PubMed.
- Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. (n.d.). PMC.
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- 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5'-UTR of SARS-CoV-2. (n.d.). WIS Works.
- Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. (2008). Self-published.
- Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography. (n.d.). PMC.
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- Sequence-specific backbone 1H, 13C, and 15N resonance assignments of human ribonuclease 4. (2016). PMC.
- Role of ribothymidine in mammalian tRNAPhe. (n.d.). PubMed.
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A Senior Application Scientist's Guide to Validating RNA Secondary Structure Predictions: A Comparative Analysis Featuring [1'-13C] NMR Data
The explosion of interest in RNA biology, from fundamental research to the development of mRNA therapeutics and RNA-targeting small molecules, has placed unprecedented importance on understanding RNA structure. While computational algorithms provide valuable initial predictions of RNA secondary structure, these models are inherently limited and require rigorous experimental validation to confirm their biological relevance.[1] An unverified structure is merely a hypothesis; a validated structure is a foundation for understanding function and designing interventions.
This guide provides an in-depth comparison of leading experimental techniques for validating RNA secondary structure predictions, with a special focus on the unique, high-resolution insights provided by [1'-13C] Nuclear Magnetic Resonance (NMR) data. We will delve into the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate validation strategy for their specific research questions.
The Central Challenge: From Sequence to Confirmed Structure
Predicting the secondary structure of an RNA molecule—the pattern of Watson-Crick base pairs that forms helices, loops, and junctions—is a complex challenge. Thermodynamic models, which aim to find the minimum free energy (MFE) structure, are powerful but can be inaccurate due to the vast conformational space an RNA molecule can explore and the limitations of current energy parameters.[2][3] Phylogenetic or comparative sequence analysis, which identifies conserved base pairs across homologous sequences, is a gold standard but requires a sufficient number of diverse sequences.[4] Therefore, experimental data is not just a confirmatory step; it is an essential component of accurate structure determination.[5]
[1'-13C] NMR: A High-Resolution Lens on RNA Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying RNA structure and dynamics in solution at atomic resolution.[6] While a full structure determination by NMR is a complex undertaking, simpler NMR experiments can provide unambiguous data to validate or refute a predicted secondary structure. The use of carbon-13 (¹³C) isotopic labeling, particularly at the C1' position of the ribose sugar, is exceptionally informative.
The Principle: Why the C1' Chemical Shift is a Powerful Reporter
The chemical shift of the C1' atom is highly sensitive to the local sugar pucker conformation and the overall helical geometry. In a standard A-form RNA helix, the ribose sugars adopt a C3'-endo pucker. Deviations from this conformation, such as a C2'-endo pucker often found in more flexible or non-canonical regions, result in a significant change in the C1' chemical shift. This allows for a direct, quantifiable assessment of helical regions versus loops or bulges. By incorporating [1'-¹³C]-labeled nucleotides during in vitro transcription, we can acquire spectra where each C1' signal provides a direct readout of its local structural environment.[7] This method provides direct physical evidence of the RNA backbone's conformation, a level of detail not achievable with chemical probing methods.[8]
Experimental Workflow: [1'-13C] NMR Validation
The process involves preparing an isotopically labeled RNA sample and acquiring heteronuclear correlation spectra to resolve the C1'-H1' signals for each nucleotide.
Caption: Workflow for RNA structure validation using [1'-13C] NMR.
Step-by-Step Protocol:
-
Isotopic Labeling: Synthesize the target RNA via in vitro transcription using one or more nucleotide triphosphates (NTPs) that are selectively labeled with ¹³C at the C1' position.[7]
-
Purification & Annealing: Purify the RNA to homogeneity using methods like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The RNA is then annealed by heating and slow cooling to ensure proper folding.
-
NMR Data Acquisition: Dissolve the RNA in a suitable NMR buffer. Acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment.[6] This experiment correlates the proton (H1') with its directly attached carbon (C1'), producing one peak for each nucleotide in the sequence.
-
Data Analysis: Process the NMR data and measure the ¹³C chemical shift for each C1' resonance.
-
Structural Interpretation: Compare the observed C1' chemical shifts to established values. Resonances characteristic of A-form helices (C3'-endo pucker) will cluster in a distinct region of the spectrum, while those from more flexible, non-helical regions (often C2'-endo) will appear elsewhere. This pattern is then directly compared to the computationally predicted secondary structure.
High-Throughput and In-Vivo Alternatives: A Comparative Overview
While NMR provides unparalleled detail, its requirements for isotopically labeled, concentrated samples make it less suitable for high-throughput or in-vivo studies. Several other powerful techniques have emerged to fill this gap.
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)
SHAPE-MaP is a chemical probing method that provides single-nucleotide resolution information about RNA structure both in-vitro and in-vivo.[9][10]
-
Principle: SHAPE reagents (e.g., 1M7, NAI) acylate the 2'-hydroxyl group of the ribose sugar.[10] This reaction is sterically hindered in constrained nucleotides (i.e., those in a base pair), so the reactivity is highest in flexible, single-stranded regions. During reverse transcription, a specialized enzyme introduces mutations into the resulting cDNA at the sites of these chemical adducts.[9] High-throughput sequencing then reveals the positions and frequencies of these mutations, creating a "reactivity profile" for the entire RNA.
-
Workflow:
Caption: DMS-seq experimental workflow.
SAXS (Small-Angle X-ray Scattering)
SAXS provides low-resolution information about the overall size and shape of an RNA molecule in solution, making it ideal for studying global architecture and large RNA-protein complexes. [11][12]
-
Principle: A solution of RNA molecules is exposed to an X-ray beam. The way the X-rays are scattered at small angles is dependent on the overall shape and size of the molecules. [11]By analyzing the scattering pattern, one can reconstruct a low-resolution 3D envelope of the molecule. [13]This envelope can then be used to validate or filter computational 3D models.
-
Workflow:
Caption: SAXS experimental workflow.
Objective Comparison: Choosing the Right Tool for the Job
The choice of validation method depends critically on the research question, the nature of the RNA, and available resources. The table below provides a direct comparison of these techniques.
| Feature | [1'-13C] NMR | SHAPE-MaP | DMS-seq | SAXS |
| Resolution | Atomic (local conformation) | Single Nucleotide | Single Nucleotide | Low (Overall Shape/Size) |
| Information Provided | Sugar pucker, helical geometry, local dynamics | Backbone flexibility, single vs. double-stranded regions | Pairing status of Adenine and Cytosine | Molecular envelope, radius of gyration, oligomeric state |
| In-vitro / In-vivo | Primarily in-vitro | Both in-vitro and in-vivo [10] | Both in-vitro and in-vivo [14] | Primarily in-vitro |
| RNA Size Limitation | Challenging for >100 nt [6] | Scalable to entire transcriptomes [9] | Scalable to entire transcriptomes [15] | Well-suited for large RNAs and complexes [16] |
| Sample Requirements | High concentration, ¹³C isotopic labeling required | Moderate amount, no labeling needed | Moderate amount, no labeling needed | High concentration and purity, no labeling needed |
| Experimental Complexity | High (requires NMR expertise and instrumentation) | Moderate (requires NGS expertise) | Moderate (requires NGS expertise) | Moderate (often requires synchrotron access) |
| Key Advantage | Direct measure of backbone conformation | Genome-wide, in-vivo capability, probes all nucleotides | Genome-wide, in-vivo capability, direct probe of pairing face | Assesses global fold and large complexes in solution |
| Key Limitation | Low-throughput, size-limited, requires labeling | Indirect measure of structure, reagent accessibility issues | Only probes A and C, potential for RNA damage | Low resolution, provides no secondary structure detail |
A Senior Scientist's Perspective: The Power of an Integrative Approach
No single technique provides a complete picture of RNA structure. The most robust validation strategies employ an integrative or hybrid approach, where the strengths of one method compensate for the weaknesses of another.
A powerful strategy is to use high-throughput methods like SHAPE-MaP or DMS-seq to generate an initial, experimentally-restrained secondary structure model for a large RNA or even an entire transcriptome. [5]This provides a global view and identifies regions of interest. Subsequently, smaller, functionally critical domains identified in the initial screen can be synthesized with [1'-¹³C] labels and analyzed by NMR. The NMR data provides the "ground truth" for the local conformation of key helices, loops, or junctions, confirming or refining the model with atomic-level precision. SAXS can then be used to validate the global fold of the entire RNA or its complexes with proteins, ensuring the tertiary arrangement of these validated secondary structure elements is correct. [17] The unique value of [1'-¹³C] NMR lies in its ability to directly report on the sugar-phosphate backbone geometry, which is the fundamental determinant of RNA secondary and tertiary structure. While chemical probing methods infer structure from reactivity, NMR measures a direct physical property of the molecule. For research programs in drug development, where understanding the precise shape of a binding pocket or a dynamic conformational change is critical, the high-resolution data from NMR is indispensable for building accurate, reliable models.
By thoughtfully combining these powerful experimental techniques, researchers can move beyond simple prediction to achieve a deeply validated understanding of RNA structure, paving the way for new biological insights and therapeutic innovations.
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A Comparative Guide to [1'-¹³C] vs. Deuterium Labeling in Mass Spectrometry for Quantitative Analysis
In the landscape of quantitative mass spectrometry, particularly within drug discovery and development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. Among the most common choices for isotopic labeling are Carbon-13 ([¹³C]) and Deuterium (D or ²H). This guide provides an in-depth technical comparison of [1'-¹³C] versus deuterium labeling, offering field-proven insights to guide your experimental design.
The Foundation: Why Stable Isotope Labeling?
The core principle behind using a SIL internal standard is that it is chemically identical to the analyte but has a different mass. This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement, which are common challenges in the analysis of complex biological samples.[1][] By adding a known amount of the SIL internal standard to each sample early in the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, effectively normalizing for variations in sample extraction, handling, and instrument response.[1][3][4]
Head-to-Head Comparison: [1'-¹³C] vs. Deuterium Labeling
While both ¹³C and deuterium labeling serve the same fundamental purpose, their subtle physicochemical differences can have significant implications for an assay's performance and reliability.
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. This effect is significantly more pronounced for deuterium than for ¹³C.[5][6][7]
-
Deuterium: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[8] If the labeled position is at a site of metabolic activity (e.g., hydroxylation by cytochrome P450 enzymes), the cleavage of the C-D bond will be slower than the C-H bond.[8][9] This can lead to what is known as "metabolic switching," where the organism metabolizes the molecule at a different, unlabeled site. While this property is leveraged in the design of "deuterated drugs" to improve their pharmacokinetic profiles, it is generally an undesirable characteristic for an internal standard which should ideally exhibit the same metabolic fate as the analyte.[9][10][11]
-
[1'-¹³C]: The mass difference between ¹³C and ¹²C is much smaller proportionally than that between deuterium and protium. Consequently, the kinetic isotope effect for ¹³C is negligible in most biological systems.[6][7][12] A [1'-¹³C]-labeled internal standard will therefore undergo metabolic processes at virtually the same rate as the unlabeled analyte, making it a more faithful tracer.
Metabolic and Chemical Stability
-
Deuterium: Deuterium labels can be susceptible to back-exchange with protons, especially if they are placed on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[1][13][14] This can lead to a loss of the isotopic label and compromise the accuracy of quantification. While strategic placement of deuterium on stable, non-exchangeable positions can mitigate this, the risk remains a consideration during method development and sample storage.[1][14]
-
[1'-¹³C]: The carbon-carbon bond is exceptionally stable, and the ¹³C label is not susceptible to exchange under typical analytical and physiological conditions.[1] This inherent stability ensures the integrity of the internal standard throughout the entire workflow, from sample collection to final analysis.[1]
Chromatographic Behavior
An ideal internal standard should co-elute perfectly with the analyte.
-
Deuterium: The slight difference in the physicochemical properties between C-D and C-H bonds can sometimes lead to a small but measurable chromatographic shift, particularly in reversed-phase liquid chromatography.[1][13][15] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[14] This can be problematic if the analyte and internal standard experience different degrees of ion suppression at slightly different retention times, leading to inaccurate quantification.[13][16]
-
[1'-¹³C]: Due to the minimal impact of ¹³C substitution on the molecule's physicochemical properties, a [1'-¹³C]-labeled internal standard will almost always have the same retention time as the native analyte.[1][17] This perfect co-elution ensures that both compounds are subjected to the same matrix effects at the same time, leading to more reliable and accurate quantification.
Experimental Protocol: A Comparative LC-MS/MS Assay
To illustrate the practical implications of these differences, let's consider a hypothetical scenario: the quantification of a novel drug candidate, "Exemplarib," in human plasma. We will compare the performance of a [M+6] deuterium-labeled Exemplarib (Exemplarib-d6) and a [M+1] [1'-¹³C]-labeled Exemplarib (Exemplarib-¹³C) as internal standards.
Experimental Workflow Diagram
Caption: Experimental workflow for comparing Exemplarib-d6 and Exemplarib-¹³C internal standards.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Exemplarib, Exemplarib-d6, and Exemplarib-¹³C in methanol.
-
Prepare calibration standards by spiking known concentrations of Exemplarib into blank human plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation:
-
Aliquot 100 µL of plasma samples (calibrators, QCs, and blanks) into a 96-well plate.
-
To one set of samples, add 10 µL of the Exemplarib-d6 internal standard working solution.
-
To a parallel set of samples, add 10 µL of the Exemplarib-¹³C internal standard working solution.
-
Add 300 µL of acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system with a C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Exemplarib: e.g., m/z 450.2 -> 250.1
-
Exemplarib-d6: e.g., m/z 456.2 -> 256.1
-
Exemplarib-¹³C: e.g., m/z 451.2 -> 251.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and each internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentrations of the QC samples using the calibration curve.
-
Compare the retention times of the analyte and each internal standard.
-
Evaluate matrix effects and recovery for each internal standard.
-
Expected Data and Performance Comparison
The choice of internal standard would be evaluated based on several key performance metrics, which are summarized in the table below.
| Performance Metric | Expected Outcome with Exemplarib-d6 | Expected Outcome with Exemplarib-¹³C | Rationale |
| Retention Time (RT) | May show a slight shift (e.g., 0.05 min earlier) compared to the analyte. | Identical RT to the analyte. | The C-D bond is slightly less polar than the C-H bond, causing earlier elution in reversed-phase LC. ¹³C has a negligible effect on polarity.[1][14][15] |
| Matrix Effects | Potential for differential matrix effects if RT shift is significant. | Identical matrix effects as the analyte due to perfect co-elution. | If the IS and analyte elute at different times, they may encounter different co-eluting matrix components, leading to variable ion suppression/enhancement.[13] |
| Recovery | Generally good, but may differ slightly from the analyte if metabolic instability is a factor. | Identical to the analyte. | ¹³C labeling does not alter the chemical properties, ensuring identical behavior during extraction. |
| Assay Accuracy & Precision | Good, but may be compromised by chromatographic shifts or isotopic instability. | Excellent, providing the most reliable quantification. | The superior stability and co-elution of ¹³C-labeled standards lead to more robust and accurate assays.[1][17] |
Conclusion and Recommendation
For quantitative bioanalysis using mass spectrometry, both deuterium and [1'-¹³C] labeling can be employed to create effective internal standards. However, the inherent properties of each isotope lead to distinct advantages and disadvantages.
Deuterium labeling is often more cost-effective and widely available. However, it carries the risks of the kinetic isotope effect, potential metabolic instability, back-exchange, and chromatographic shifts, all of which can compromise assay accuracy and require more extensive method validation.[1][14][16]
In contrast, [1'-¹³C] labeling provides an internal standard that is chemically and chromatographically almost identical to the analyte.[1][17] It is not susceptible to isotopic exchange and exhibits a negligible kinetic isotope effect. This leads to more robust, reliable, and accurate quantitative data with less potential for analytical artifacts.
As a Senior Application Scientist, my recommendation is to prioritize the use of [1'-¹³C] (or other heavy atom isotopes like ¹⁵N) labeled internal standards whenever possible, especially for regulated bioanalysis where the highest level of accuracy and data integrity is required. While the initial cost may be higher, the investment is often justified by the reduced time spent on troubleshooting and the increased confidence in the final results.
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A Guide to Cross-Validation of NMR Structures with SAXS for Labeled RNA
In the intricate world of RNA structural biology, the quest for accuracy is paramount. The functional revelations promised by a well-defined three-dimensional RNA structure fuel significant efforts in drug discovery and fundamental biological research. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating high-resolution structural details of RNA in solution, the resulting models demand rigorous validation to ensure their biological relevance. This is where Small-Angle X-ray Scattering (SAXS) emerges as an indispensable complementary technique, offering a low-resolution snapshot of the molecule's overall shape and size in solution.
This guide provides an in-depth comparison and a practical workflow for the cross-validation of NMR-derived structures of isotopically labeled RNA with SAXS data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synergy of NMR and SAXS: A Tale of Two Resolutions
NMR spectroscopy provides exquisite, atom-level information about local conformations, internuclear distances, and bond orientations. Through the use of isotopic labeling (e.g., ¹³C, ¹⁵N), we can overcome the spectral overlap that often plagues larger RNA molecules, enabling the determination of detailed structural restraints.[1][2][3] However, NMR-derived structures can sometimes be influenced by the limited number of long-range restraints, potentially leading to inaccuracies in the global fold.
SAXS, on the other hand, is a solution-based technique that yields information about the overall shape, size, and conformation of macromolecules.[4][5][6] It is particularly sensitive to the global fold and flexibility of a molecule.[7] While SAXS alone does not provide high-resolution details, its strength lies in its ability to assess the overall structural integrity of a molecule in its near-native state.[8] The combination of high-resolution local information from NMR and low-resolution global information from SAXS provides a powerful and robust approach to RNA structure determination and validation.[9][10]
Experimental Workflow: A Self-Validating System
The successful cross-validation of NMR and SAXS data hinges on meticulous experimental design and execution. The following workflow is designed to be self-validating, with checkpoints to ensure data quality at each stage.
Figure 1: A comprehensive workflow for the cross-validation of NMR structures of labeled RNA with SAXS. This process integrates NMR-derived high-resolution data with SAXS-based global structural information for robust model validation.
Part 1: NMR Structure Determination of Labeled RNA
The foundation of this entire process is a high-quality NMR-derived structure. Isotopic labeling is often essential for resolving spectral ambiguities in RNA molecules.[1][2]
Experimental Protocol: Isotopically Labeled RNA Preparation
-
In Vitro Transcription: Prepare the RNA of interest using in vitro transcription with T7 RNA polymerase.[1] Incorporate ¹³C- and/or ¹⁵N-labeled nucleotide triphosphates (NTPs) into the transcription reaction. The choice of labeling scheme (uniform or specific) will depend on the specific NMR experiments planned.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure length homogeneity.
-
Folding and Buffer Exchange: Refold the purified RNA into its native conformation by heating and slow cooling in a buffer that is compatible with both NMR and SAXS experiments. This buffer should be carefully chosen to maintain the structural integrity of the RNA. Subsequently, exchange the RNA into the final NMR buffer using size-exclusion chromatography (SEC) or dialysis.
Experimental Protocol: NMR Data Acquisition and Structure Calculation
-
Data Acquisition: Acquire a suite of NMR experiments to obtain structural restraints. This typically includes:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints.
-
2D/3D HSQC (Heteronuclear Single Quantum Coherence): To assign resonances of ¹H-¹³C and ¹H-¹⁵N pairs.
-
Residual Dipolar Couplings (RDCs): To obtain long-range orientational information.[10]
-
-
Structure Calculation: Use the collected restraints (NOEs, scalar couplings, and RDCs) to calculate an ensemble of structures using software such as XPLOR-NIH or CYANA. The resulting ensemble represents the conformational space consistent with the NMR data.
Part 2: SAXS Data Acquisition and Analysis
With a set of NMR-derived structures in hand, the next step is to obtain high-quality SAXS data for the same RNA sample.
Experimental Protocol: SAXS Sample Preparation and Data Collection
-
Sample Purity and Homogeneity: The quality of SAXS data is critically dependent on the purity and monodispersity of the sample.[9] It is imperative to use a highly purified and conformationally homogeneous RNA sample.
-
Size-Exclusion Chromatography (SEC-SAXS): The gold standard for ensuring monodispersity is to couple SEC directly to the SAXS beamline (SEC-SAXS).[8] This technique separates aggregates and other contaminants from the sample immediately before X-ray exposure.
-
Batch Mode with Quality Control: If SEC-SAXS is not available, perform batch measurements at multiple concentrations.[5] Prior to data collection, confirm sample homogeneity by native PAGE or analytical SEC.[9]
-
-
Buffer Matching: The scattering from the buffer must be accurately subtracted from the sample scattering.[9] Therefore, the buffer used for the blank measurement must be identical to the buffer in which the RNA is dissolved.
-
Data Collection: Collect SAXS data at a synchrotron source. The data should be collected over a range of scattering angles (q) that is appropriate for the size of the RNA molecule.
Data Presentation: Key SAXS Parameters
| Parameter | Typical Value/Range | Significance |
| Concentration | 0.5 - 5.0 mg/mL | Affects signal-to-noise and potential for inter-particle interactions.[9] |
| Exposure Time | Milliseconds to seconds | Optimized to maximize signal while minimizing radiation damage. |
| q-range | ~0.01 - 0.5 Å⁻¹ | Determines the range of structural features that can be observed. |
| Radius of Gyration (Rg) | Varies with RNA size | A measure of the overall size of the molecule. |
| Maximum Dimension (Dmax) | Varies with RNA size | The largest dimension of the molecule. |
Part 3: The Cross-Validation Process
This is where the high-resolution NMR data and the low-resolution SAXS data converge to provide a comprehensive and validated structural model.
Experimental Protocol: Cross-Validation and Model Refinement
-
Theoretical SAXS Curve Calculation: For each structure in the NMR-derived ensemble, calculate a theoretical SAXS scattering profile. Software such as CRYSOL or FoXS can be used for this purpose.[4] These programs account for the contribution of the hydration shell, which is crucial for accurate calculations.
-
Comparison and Goodness-of-Fit: Compare the experimental SAXS curve with the theoretical curves calculated from the NMR structures. The goodness-of-fit is typically quantified by the chi-squared (χ²) statistic.[7][11] A lower χ² value indicates a better agreement between the model and the experimental data.
-
Ensemble Analysis: If a single structure from the NMR ensemble does not adequately fit the SAXS data, consider that the RNA may exist as a dynamic ensemble of conformations in solution.[7][11] In such cases, methods like the Ensemble Optimization Method (EOM) can be used to select a sub-ensemble of structures from the initial pool that collectively provides the best fit to the SAXS data.
-
Model Refinement: If significant discrepancies exist between the NMR-derived structures and the SAXS data, it may be necessary to refine the NMR structure calculations. This could involve re-evaluating the NMR restraints or using the SAXS data as an additional restraint in the structure calculation protocol. SAXS-driven molecular dynamics (MD) simulations can also be employed to refine the structure against the experimental scattering data.[7][11]
Figure 2: A decision-making workflow for the cross-validation of an NMR structure ensemble with SAXS data. The process involves comparing theoretical and experimental scattering profiles and iteratively refining the structural model to achieve the best possible agreement.
Conclusion: A New Standard for RNA Structure Validation
The integration of NMR spectroscopy and SAXS provides a powerful and robust framework for the determination and validation of RNA structures in solution. By combining the high-resolution detail of NMR with the global shape information from SAXS, researchers can have greater confidence in the biological relevance of their structural models. This multi-faceted approach not only validates the final structure but also provides insights into the dynamic nature of RNA molecules. As the complexity of the RNA world continues to unfold, such integrative structural biology approaches will be essential for deciphering the intricate relationship between RNA structure and function.
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Assessing the Structural Impact of [1'-13C]ribothymidine Incorporation on RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Isotopic Labeling in RNA Structural Biology
The intricate three-dimensional structure of ribonucleic acid (RNA) is fundamental to its diverse biological roles, from a messenger of genetic information to a catalytic and regulatory molecule. Probing these structures at atomic resolution is paramount for understanding their function and for the rational design of RNA-targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of biomolecules in solution.[1][2] To enhance the sensitivity and resolution of NMR experiments, especially for larger RNA molecules, isotopic labeling with 13C and 15N is often employed.[3][4]
However, the introduction of isotopic labels, while essential for certain NMR experiments, raises a critical question: does the label itself perturb the native structure of the RNA molecule? This guide provides a comprehensive framework for assessing the structural impact of incorporating a specific isotopic label, [1'-13C]ribothymidine, into an RNA sequence. We will explore the underlying principles of why this particular label is expected to be minimally perturbing and provide a comparative analysis of experimental techniques to validate this assumption. This guide is intended for researchers who require the benefits of isotopic labeling for their structural studies while ensuring the biological relevance of their findings.
The Rationale for this compound: A Minimally Invasive Probe
The choice of this compound as an isotopic label is predicated on the principle of minimizing structural and electronic perturbation. The 13C isotope differs from the naturally abundant 12C by the presence of a single extra neutron. This addition results in a negligible change in the van der Waals radius and the electronic properties of the atom. Consequently, the intricate network of non-covalent interactions that dictate RNA folding, such as hydrogen bonding, base stacking, and electrostatic interactions, should remain largely unperturbed.
While direct, extensive comparative studies quantifying the structural changes upon this compound incorporation are not abundant in the literature, the widespread and successful use of 13C-labeled nucleotides in sophisticated NMR studies of RNA dynamics and structure serves as strong evidence for its non-perturbative nature.[5][6] Any significant alteration of the RNA structure would lead to functionally irrelevant dynamic models and incorrect structural ensembles.
Experimental Assessment of Structural Perturbation: A Multi-pronged Approach
To rigorously assess the structural integrity of RNA upon this compound incorporation, a combination of spectroscopic and biochemical techniques should be employed. Here, we compare two primary methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, and discuss supporting biochemical assays.
Workflow for Assessing Structural Perturbation
Caption: Workflow for assessing structural perturbation upon isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is highly sensitive to the local chemical environment of each nucleus, making it an ideal tool for detecting subtle structural changes at atomic resolution.[2]
Experimental Protocol: Comparative NMR Analysis
-
Sample Preparation: Prepare two RNA samples at identical concentrations and buffer conditions: one with unlabeled ribothymidine and one with this compound incorporated at the desired position.
-
1D 1H NMR: Acquire one-dimensional proton NMR spectra for both samples. The imino proton region (10-15 ppm) is particularly sensitive to base pairing and secondary structure.
-
2D NMR: Acquire two-dimensional 1H-1H NOESY and TOCSY spectra. These experiments provide information on through-space and through-bond connectivities, respectively, which are crucial for defining the RNA's three-dimensional structure.
-
Data Analysis: Overlay the spectra from the labeled and unlabeled samples. The key indicator of structural perturbation is a significant chemical shift perturbation (CSP) of resonances near the labeling site.
Interpretation of Results:
-
Minimal Perturbation: The spectra of the labeled and unlabeled RNA will be virtually superimposable, with only minor, localized chemical shift changes for protons directly attached to or in close spatial proximity to the 1'-carbon of the labeled ribothymidine.
-
Significant Perturbation: Widespread chemical shift changes throughout the molecule would indicate a global structural rearrangement, which is highly unlikely for a single 13C label.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for probing the secondary structure of nucleic acids.[7] The far-UV CD spectrum of RNA is characterized by a positive peak around 265 nm and a negative peak around 210 nm, which are indicative of the helical content and base stacking interactions.
Experimental Protocol: Comparative CD Analysis
-
Sample Preparation: Prepare the labeled and unlabeled RNA samples in a suitable buffer, ensuring identical concentrations.
-
Spectral Acquisition: Record the far-UV CD spectra of both samples from approximately 320 nm to 200 nm at a constant temperature.
-
Data Analysis: Overlay the two spectra.
Interpretation of Results:
-
No Perturbation: The CD spectra of the labeled and unlabeled RNA will be identical, indicating no significant change in the overall secondary structure.
-
Perturbation: A change in the shape, position, or intensity of the CD bands would suggest a change in the helical parameters or base stacking, and thus a structural perturbation.
| Technique | Information Provided | Sensitivity to Perturbation | Throughput |
| NMR Spectroscopy | Atomic-resolution structural information, local and global conformation, dynamics.[8][9] | High | Low |
| Circular Dichroism | Global secondary structure content, base stacking. | Moderate | High |
| Thermal Denaturation | Thermodynamic stability (Tm).[10][11] | Moderate | High |
Thermal Denaturation Studies
A change in the thermodynamic stability of an RNA molecule can be an indicator of a structural perturbation. The melting temperature (Tm), the temperature at which half of the RNA is unfolded, can be determined by monitoring the change in UV absorbance or CD signal as a function of temperature.
Experimental Protocol: Thermal Melt Analysis
-
Sample Preparation: Prepare labeled and unlabeled RNA samples at the same concentration and in the same buffer.
-
Data Acquisition: Using a spectrophotometer with a temperature controller, slowly increase the temperature and record the absorbance at 260 nm (or the CD signal at a characteristic wavelength).
-
Data Analysis: Plot the absorbance (or CD signal) versus temperature to generate a melting curve. The Tm is the midpoint of the transition.
Interpretation of Results:
-
No Significant Perturbation: The Tm values for the labeled and unlabeled RNA will be very similar (typically within 1-2 °C).
-
Significant Perturbation: A substantial difference in Tm would suggest that the isotopic label has altered the stability of the RNA structure.
Synthesis of this compound-labeled RNA
The incorporation of this compound into a specific position in an RNA sequence is achieved through solid-phase chemical synthesis using phosphoramidite chemistry.[12][]
Caption: General workflow for the synthesis of this compound-labeled RNA.
The key starting material is commercially available [1'-13C]ribose, which is then converted into the corresponding nucleoside and subsequently into a phosphoramidite building block suitable for automated RNA synthesis. This labeled phosphoramidite is then used at the desired cycle during solid-phase synthesis to incorporate the this compound at a specific position within the RNA sequence.[14][15][16]
Computational Approaches
In parallel with experimental validation, computational methods can provide theoretical insights into the potential structural impact of isotopic labeling.[17][18][19] Molecular dynamics (MD) simulations can be performed on both the labeled and unlabeled RNA structures. By comparing the trajectories, one can analyze parameters such as root-mean-square deviation (RMSD), local conformational changes in the sugar-phosphate backbone, and changes in the hydrogen-bonding network. While computationally intensive, these methods can offer a detailed, atomistic view of any subtle perturbations.
Conclusion
The incorporation of this compound is a powerful tool for enabling advanced NMR studies of RNA structure and dynamics. Based on the fundamental principles of isotope effects, this modification is expected to be structurally benign. However, rigorous scientific practice demands experimental verification. By employing a combination of high-resolution NMR spectroscopy, sensitive CD spectroscopy, and thermodynamic analysis, researchers can confidently assess the structural integrity of their labeled RNA molecules. This multi-faceted approach ensures that the insights gained from studies of isotopically labeled RNA are a true reflection of the molecule's native state, thereby advancing our understanding of RNA biology and aiding in the development of novel RNA-targeted therapies.
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Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]
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CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. [Link]
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Kinetic Isotope Effect Studies to Elucidate the Reaction Mechanism of RNA-Modifying Enzymes. ResearchGate. [Link]
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Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. National Institutes of Health. [Link]
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Synthesis of a thymidine phosphoramidite labelled with 13C at C6: relaxation studies of the loop region in a 13C labelled DNA hairpin. National Institutes of Health. [Link]
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A Researcher's Guide to Deciphering RNA Structural Motifs Using [1'-¹³C]Ribothymidine NMR Chemical Shifts
In the intricate world of RNA biology, structure dictates function. The subtle folds, loops, and helices of an RNA molecule are not mere architectural features; they are the functional epicenters that govern everything from catalytic activity to protein recognition. Among the arsenal of biophysical techniques used to probe these structures, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide atomic-level insights in a solution environment. This guide focuses on a particularly powerful NMR probe: the ¹³C chemical shift of isotopically labeled nucleosides.
Specifically, we will explore how the chemical shift of the C1' carbon of ribothymidine (rT), a common modified nucleoside, serves as a sensitive reporter of its local structural environment within different RNA motifs. For researchers in structural biology and drug development, understanding these shifts provides a window into the conformational dynamics that are often crucial for biological function.
The Significance of Ribothymidine and its ¹³C Chemical Shift
Ribothymidine (5-methyluridine, m⁵U) is a post-transcriptionally modified nucleoside found in the T-loop (or TΨC loop) of most transfer RNAs (tRNAs), where it plays a critical role in stabilizing the tertiary structure.[1][2] Its presence is not limited to tRNA, and its influence on RNA structure and interactions is an area of active investigation.[3][4]
The ¹³C chemical shift is exquisitely sensitive to the local electronic environment of the nucleus. For the C1' carbon of the ribose sugar, this environment is primarily dictated by three key conformational parameters:
-
Sugar Pucker: The ribose ring is not planar and can adopt various puckered conformations, most commonly C3'-endo (characteristic of A-form helices) and C2'-endo. This seemingly small change significantly alters the bond angles and distances around the C1' carbon, inducing a measurable change in its chemical shift.[5]
-
Glycosidic Torsion Angle (χ): This angle describes the rotation around the N1-C1' bond, defining the orientation of the base relative to the sugar. The two predominant conformations are anti (common in canonical helices) and syn.
-
Base Stacking: The aromatic rings of neighboring bases can induce ring-current effects, which shield or deshield nearby nuclei, including the C1' carbon, causing upfield or downfield shifts, respectively. The extent of this effect depends on the identity and geometry of the stacking partners.
By precisely measuring the [1'-¹³C]ribothymidine chemical shift, we can deduce the conformational state of the nucleotide, and by extension, the structural nature of its surrounding RNA motif.
Comparing [1'-¹³C]Ribothymidine Chemical Shifts Across RNA Motifs
The local RNA architecture forces the ribothymidine into a preferred conformation, which is then reflected in its 1'-¹³C chemical shift. Below, we compare the expected chemical shift ranges for ribothymidine in three common structural motifs.
| RNA Motif | Dominant Sugar Pucker | Glycosidic Angle | Stacking Environment | Expected 1'-¹³C Chemical Shift Range (ppm) |
| A-Form Helix | C3'-endo | anti | Well-stacked, canonical | ~91.0 - 93.0 |
| Hairpin Loop (T-loop) | Mixed/Dynamic (often C2'-endo) | anti or other | Variable, often stacked | ~88.0 - 91.0 |
| Internal Loop/Bulge | Highly variable/Dynamic | Variable | Often unstacked or partially stacked | ~87.0 - 90.0 (broader range) |
Note: These are illustrative ranges. The exact chemical shift is highly dependent on the specific sequence and local geometry. Experimental validation is essential.
The A-Form Helix: A State of Conformational Order
In a standard A-form RNA duplex, nucleotides are conformationally restricted. The ribose sugar consistently adopts a C3'-endo pucker, and the base is in the anti conformation. This rigid and well-defined environment, characterized by strong base stacking, typically results in a downfield-shifted 1'-¹³C resonance compared to more flexible motifs.[6] The neighboring base pairs have the most significant impact on the chemical shifts of the central base pair.[6]
Hairpin Loops: Conformational Heterogeneity
Loop regions are inherently more flexible than helical stems. The TΨC loop of tRNA, the natural home of ribothymidine, is a classic example. Here, the sugar pucker can deviate from the canonical C3'-endo form, often sampling C2'-endo conformations.[7] This increased flexibility and altered stacking interactions lead to a distinct upfield shift in the 1'-¹³C signal relative to a helical stem. This sensitivity makes the 1'-¹³C chemical shift an excellent tool for studying loop dynamics and ligand-induced conformational changes.
Internal Loops and Bulges: Probing Structural Disruption
Internal loops and bulges represent significant deviations from helical structure. A ribothymidine residue within such a motif can be bulged out into the solvent or involved in non-canonical interactions. In these highly dynamic and often unstacked environments, the 1'-¹³C nucleus experiences a significantly different electronic environment. This typically results in the most upfield-shifted signals, often with broader lineshapes reflecting the conformational averaging on the NMR timescale.[7]
Experimental Guide: From Synthesis to Spectrum
Acquiring high-quality data is paramount. This section provides a validated workflow for preparing your labeled RNA sample and acquiring NMR data.
Workflow for Analyzing [1'-¹³C]Ribothymidine Chemical Shifts
Protocol 1: Synthesis and Purification of [1'-¹³C]rT-labeled RNA
The site-specific incorporation of a ¹³C-labeled nucleotide is most efficiently achieved through chemical synthesis.[8]
-
Obtain the Labeled Phosphoramidite: The first step is to acquire or synthesize the [1'-¹³C]ribothymidine phosphoramidite building block. Several commercial vendors supply common labeled phosphoramidites. Custom synthesis is also a viable route for specific labeling patterns.
-
Automated Solid-Phase Synthesis: The RNA oligonucleotide is synthesized on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The [1'-¹³C]rT phosphoramidite is incorporated at the desired position in the sequence.
-
Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups on the bases and the 2'-hydroxyls are removed using a standard deprotection protocol (e.g., AMA treatment followed by fluoride treatment for 2'-O-silyl protecting groups).
-
Purification: Crude RNA must be purified to remove failure sequences and residual contaminants. Denaturing polyacrylamide gel electrophoresis (PAGE) is suitable for high purity. For larger quantities and desalting, anion-exchange or reverse-phase high-performance liquid chromatography (HPLC) is recommended.
-
Quality Control: The final product's identity and purity must be confirmed. This is typically done by mass spectrometry (e.g., ESI-MS) to verify the correct mass, including the +1 Da shift from the ¹³C label. Purity should be assessed by analytical HPLC or capillary electrophoresis.
Protocol 2: NMR Data Acquisition and Analysis
The 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for observing the 1'-¹³C chemical shift. It correlates the ¹³C nucleus with its directly attached proton (H1'), providing a well-resolved spectrum.
-
Sample Preparation: The purified RNA is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5) in 99.9% D₂O to minimize the overwhelming water signal. A typical RNA concentration is 0.5-1.0 mM.
-
Spectrometer Setup: Data should be collected on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.[9] The sample temperature should be controlled, typically at 298 K (25 °C).
-
Data Acquisition:
-
Acquire a sensitivity-enhanced, gradient-selected ¹H-¹³C HSQC spectrum.
-
Set the ¹³C spectral width to cover the anomeric region (e.g., ~85-95 ppm).
-
Set the ¹H spectral width to cover the H1' region (e.g., ~5.0-6.5 ppm).
-
Optimize the number of scans and increments in the indirect (¹³C) dimension to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Referencing:
-
Process the data using software such as TopSpin, NMRPipe, or NMRFx Analyst.
-
Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
-
Reference the ¹H chemical shifts internally to a standard like DSS (0.00 ppm). The ¹³C chemical shifts are then referenced indirectly based on the gyromagnetic ratios.[10]
-
-
Analysis: Identify the cross-peak corresponding to the [1'-¹³C]rT - H1' correlation. The chemical shift value on the ¹³C axis provides the key piece of structural information. This value can then be compared to the ranges outlined in the table above to infer the local RNA motif.
Causality and Interpretation: Connecting Shift to Structure
The power of this technique lies in its direct link between an observable physical parameter (chemical shift) and a specific molecular conformation.
The Role of Sugar Pucker in Chemical Shift
A ribothymidine residue in a rigid A-form helix is sterically constrained, forcing its ribose into the C3'-endo pucker. This conformation leads to a characteristic downfield 1'-¹³C chemical shift. Conversely, when the same nucleotide is located in a flexible loop, it has the freedom to sample the C2'-endo conformation, which is energetically favorable for unpaired nucleotides. This conformational change alters the electronic environment around the C1' carbon, resulting in a diagnostically upfield chemical shift.[5] Therefore, a simple 1D ¹³C or 2D ¹H-¹³C HSQC spectrum can provide immediate, powerful constraints on the structural nature of the RNA motif under investigation. This approach is invaluable for validating structural models, studying RNA folding, and characterizing the effects of protein or small molecule binding.
References
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Barton, S., Marchant, J., & Williamson, J. R. (2021). NMR chemical shift assignments of RNA oligonucleotides to expand the RNA chemical shift database. bioRxiv. [Link]
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Sonnay, M., Bréger, J., & Allain, F. H. T. (2011). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. Nucleic Acids Research, 39(20), e135. [Link]
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Long, F., Shi, C., & Wu, J. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6519. [Link]
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Wacker, A., Weigand, J. E., & Suess, B. (2021). 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 15(1), 183–188. [Link]
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Ippel, H., et al. (2001). Dependence of 13C NMR Chemical Shifts on Conformations of RNA Nucleosides and Nucleotides. University of Nebraska - Lincoln. [Link]
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Battiste, J. L., & Williamson, J. R. (2024). 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. Biomolecular NMR Assignments. [Link]
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Davenloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4515–4523. [Link]
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Aeschbacher, T., Fürtig, B., & Schwalbe, H. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 16(1), 81–88. [Link]
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Watanabe, K., Oshima, T., & Nishimura, S. (1976). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 3(7), 1703–1713. [Link]
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Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3696-3700. [Link]
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Filo. (2025). Dihydroxyuridine, pseudouridine, and ribothymidine are present. [Link]
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A Comparative Guide to RNA Structure Elucidation: Benchmarking [1'-¹³C] NMR against Computational Models
For researchers, scientists, and drug development professionals, the precise determination of an RNA's three-dimensional structure is a critical gateway to understanding its function and designing targeted therapeutics. This guide provides an in-depth, objective comparison between a powerful experimental technique, [1'-¹³C] Nuclear Magnetic Resonance (NMR) spectroscopy, and leading computational models for RNA structure prediction. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for navigating the complexities of RNA structural biology.
The ribose C1' carbon is a exquisitely sensitive probe of RNA conformation. Its chemical shift is highly dependent on the glycosidic torsion angle (χ) and the sugar pucker, which are fundamental determinants of RNA structure. Specific isotopic labeling of the C1' position with the NMR-active ¹³C isotope provides residue-specific conformational restraints, establishing a crucial experimental benchmark for the validation and refinement of computational models.
Part 1: The Experimental Gold Standard: [1'-¹³C] NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure and dynamics of biomolecules in a solution state that mimics their native environment.[1] For RNA, NMR can provide a rich dataset, detailing secondary structure, tertiary contacts, and conformational dynamics.[1]
Experimental Workflow: From Isotope Labeling to Data Acquisition
The acquisition of high-quality [1'-¹³C] NMR data begins with the meticulous preparation of an isotopically labeled RNA sample, typically accomplished through in vitro transcription using ¹³C-labeled nucleotide triphosphates (NTPs).[2]
-
DNA Template Preparation: A double-stranded DNA template encoding the RNA of interest is synthesized. This template must include a T7 RNA polymerase promoter sequence upstream of the target RNA sequence.[3]
-
In Vitro Transcription: The RNA is synthesized from the DNA template using T7 RNA polymerase. To achieve specific labeling at the C1' position, commercially available [1'-¹³C]-labeled NTPs are incorporated into the transcription reaction.
-
RNA Purification: The transcribed RNA is rigorously purified to remove the DNA template, unincorporated NTPs, and the polymerase enzyme. This is commonly achieved through denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution, or via chromatographic methods.
-
NMR Sample Preparation: The purified RNA is exchanged into a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 99.9% D₂O). The RNA concentration is optimized for NMR sensitivity, typically within the 0.5-1.0 mM range.
-
NMR Data Acquisition: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is a common and effective method for measuring ¹³C chemical shifts.[4] This experiment generates a spectrum with cross-peaks that correlate each ¹H1' proton with its directly bonded ¹³C1' carbon, providing a conformational fingerprint for each nucleotide. For larger RNA molecules, advanced techniques such as TROSY-based HSQC may be required to enhance sensitivity and resolution.[4]
-
Data Processing and Analysis: The acquired NMR data are processed using specialized software like Topspin or NMRPipe. The resulting spectra are then analyzed to assign the ¹H1'-¹³C1' cross-peaks to their corresponding residues within the RNA sequence. This assignment process is often facilitated by through-space connectivity information obtained from Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.[3]
-
Why [1'-¹³C] labeling? The C1' chemical shift is a highly sensitive indicator of the glycosidic torsion angle and sugar pucker, which are critical parameters defining the local conformation of the RNA backbone.
-
Why D₂O? Using D₂O as the solvent eliminates the overwhelming water signal, which would otherwise obscure the much weaker signals from the RNA molecule.
-
Why HSQC? The HSQC experiment is a robust and sensitive technique for correlating directly bonded heteronuclei, yielding a clean and well-resolved spectrum of the ¹H1'-¹³C1' correlations.
Part 2: The Computational Contenders: A Trio of Modeling Platforms
Computational modeling has become an indispensable tool in structural biology, with the potential to predict the 3D structure of RNA from its primary sequence.[5] This guide examines three prominent and methodologically distinct computational platforms: Rosetta, MC-Fold, and SimRNA.
Rosetta: A Hierarchical Approach to RNA Folding
Rosetta is a comprehensive software suite for macromolecular modeling that utilizes a hierarchical strategy for RNA structure prediction known as FARFAR (Fragment Assembly of RNA with Full-Atom Refinement).[6][7]
-
Fragment Assembly (Low-Resolution): The algorithm initiates by assembling short (1-3 nucleotide) fragments from known RNA structures that are sequence-matched to the target RNA.[7] This is a Monte Carlo process guided by a low-resolution, knowledge-based energy function.[6]
-
Full-Atom Refinement (High-Resolution): The resulting low-resolution models undergo a full-atom refinement process, which optimizes all atomic positions to generate physically realistic structures with improved hydrogen bonding and fewer steric clashes.[7]
-
Model Selection: The final models are ranked according to Rosetta's energy function, and a cluster of low-energy structures is presented as the final prediction.
Rosetta can also incorporate experimental data, such as NMR chemical shifts, as restraints to guide the modeling process, a powerful feature known as CS-Rosetta-RNA.[8]
MC-Fold: Harnessing the Power of Nucleotide Cyclic Motifs
MC-Fold is a web-based server that predicts RNA secondary and tertiary structures by considering all possible base-pairing patterns, including non-canonical interactions.[9] It employs a knowledge-based approach that relies on the statistical analysis of "Nucleotide Cyclic Motifs" (NCMs) found in experimentally determined RNA structures.[10]
-
Secondary Structure Prediction: MC-Fold first predicts the RNA's secondary structure from its sequence, incorporating a wider range of base-pairing interactions than classical methods.[9]
-
Tertiary Structure Generation (MC-Sym): The predicted secondary structure serves as the input for MC-Sym, which assembles the 3D structure by selecting and combining 3D fragments that correspond to the predicted motifs.
SimRNA: A Coarse-Grained Simulation of RNA Folding
SimRNA is a computational method for simulating RNA folding and predicting 3D structures using a coarse-grained representation of the RNA molecule.[11][12] This simplified representation enables the efficient sampling of a vast conformational space.
-
Coarse-Grained Representation: Each nucleotide is represented by five beads, which capture the essential geometric features of the backbone and the base.[11]
-
Monte Carlo Sampling: SimRNA employs a Monte Carlo simulation to explore the possible conformations of the RNA molecule. This exploration is guided by a knowledge-based energy function derived from the statistical analysis of known RNA structures.[12]
-
Structure Reconstruction: The resulting coarse-grained models can be converted back to an all-atom representation for more detailed analysis.
SimRNA is also capable of incorporating experimental data, such as distance restraints derived from NMR, to guide the folding simulation.[13]
Part 3: Head-to-Head: Benchmarking with [1'-¹³C] NMR
The ultimate validation of a computational model's accuracy lies in its ability to reproduce experimental data. This section outlines the process of benchmarking the structural ensembles generated by Rosetta, MC-Fold, and SimRNA against experimental [1'-¹³C] NMR chemical shifts.
The Benchmarking Workflow
A pivotal component of this comparison is the ability to predict NMR chemical shifts from a given 3D structure. This is accomplished using a specialized tool.
RAMSEY is a machine-learning tool that can accurately predict ¹H and protonated ¹³C chemical shifts from RNA coordinates.[14][15] It has been trained on a large dataset of experimentally determined RNA structures and their corresponding chemical shifts.
The benchmarking process is illustrated in the following workflow diagram:
Caption: A workflow for benchmarking computational RNA models against experimental data.
Quantitative Comparison
The agreement between experimental and predicted chemical shifts can be quantified using the following metrics:
-
Root-Mean-Square Deviation (RMSD): This metric measures the average difference between the experimental and predicted chemical shifts. A lower RMSD value indicates a better agreement.
-
Pearson Correlation Coefficient (R): This metric measures the linear correlation between the experimental and predicted chemical shifts. A value closer to 1 signifies a strong positive correlation.
The following table presents a hypothetical comparison of the performance of the three computational models for a benchmark RNA molecule.
| Computational Model | Average ¹³C RMSD (ppm) | Pearson Correlation (R) |
| Rosetta | 1.1 | 0.96 |
| MC-Fold | 1.9 | 0.87 |
| SimRNA | 1.4 | 0.93 |
Note: These values are for illustrative purposes and will vary depending on the specific RNA molecule and the modeling parameters used.
Interpreting the Results: Strengths and Limitations
-
Rosetta is renowned for producing high-resolution, physically realistic models. Its ability to incorporate experimental data makes it an exceptionally powerful tool for structure refinement, though it can be computationally intensive.
-
MC-Fold excels at predicting complex secondary structures, including pseudoknots, and offers a rapid method for generating initial 3D models. The accuracy of the final 3D structure is highly contingent on the correctness of the initial secondary structure prediction.
-
SimRNA's coarse-grained approach facilitates the efficient exploration of the conformational landscape, making it particularly well-suited for studying RNA folding pathways and dynamics. The level of atomic detail in the final model may be lower than that of methods that employ full-atom refinement throughout the process.
Conclusion: An Integrated Strategy for High-Confidence RNA Structure Determination
The determination of RNA structure is a complex undertaking that is most effectively addressed through an integrated approach that synergizes the strengths of both experimental and computational methodologies.[16][17] [1'-¹³C] NMR spectroscopy provides invaluable, residue-specific conformational data that serves as a robust benchmark for computational models. By leveraging this experimental data to validate and refine the structures generated by platforms like Rosetta, MC-Fold, and SimRNA, researchers can attain a significantly higher level of confidence in their structural models.
This guide has provided a comprehensive framework for understanding and implementing a rigorous benchmarking strategy. The continuous interplay between high-quality experimental data and sophisticated computational modeling will undoubtedly continue to propel significant advancements in our understanding of the intricate and vital world of RNA.
References
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Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4515–4523. [Link]
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Boniecki, M. J., Lach, G., Dawson, W. K., Tomala, K., Lukasz, P., Soltysinski, T., Rother, K. M., & Bujnicki, J. M. (2015). SimRNA: a coarse-grained method for RNA folding simulations and 3D structure prediction. Nucleic Acids Research, 44(7), e63. [Link]
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Bujnicki Lab. (n.d.). SimRNA. Retrieved January 22, 2026, from [Link]
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Bujnicki Lab. (n.d.). Tutorial - SimRNA. Retrieved January 22, 2026, from [Link]
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Chen, Z., et al. (2024). Comprehensive benchmarking of large language models for RNA secondary structure prediction. Nature Machine Intelligence, 6(4), 417-428. [Link]
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Ding, F., & Dokholyan, N. V. (2017). Structure modeling of RNA using sparse NMR constraints. Nucleic Acids Research, 45(22), e181. [Link]
-
D'Souza, S., & Summers, M. F. (2015). Applications of NMR to structure determination of RNAs large and small. Journal of Biomolecular NMR, 62(2), 137–150. [Link]
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Felli, I. C., & Pierattelli, R. (2000). Improved Sensitivity and Resolution in 1H−13C NMR Experiments of RNA. Journal of the American Chemical Society, 122(28), 6851–6852. [Link]
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Frank, A. T., & Chen, J. (2014). Prediction of RNA 1H and 13C chemical shifts: a structure based approach. Journal of Biomolecular NMR, 58(4), 227–237. [Link]
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Frank, A. T., & Chen, J. (2014). Prediction of RNA 1H and 13C Chemical Shifts: A Structure Based Approach. Journal of Biomolecular NMR, 58(4), 227-237. [Link]
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Le, T. T., & Zhang, Y. (2022). State-of-the-RNArt: benchmarking current methods for RNA 3D structure prediction. NAR Genomics and Bioinformatics, 4(2), lqac045. [Link]
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Major, F. (2007). MC-Fold | MC-Sym. RNA Engineering Lab - IRIC. [Link]
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Major, F. (n.d.). RNA Modeling Using the MC-Fold and MC-Sym Pipeline. RNA Engineering Lab - IRIC. [Link]
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Mathews Lab. (2024). RNAstructure. [Link]
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RosettaCommons. (n.d.). Rna Denovo: RNA 3D structure modeling. Retrieved January 22, 2026, from [Link]
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RosettaCommons. (n.d.). rosie FARFAR (RNA De Novo) Documentation. Retrieved January 22, 2026, from [Link]
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Sripakdeevong, P., & Das, R. (2014). Modeling Small Noncanonical RNA Motifs with the Rosetta FARFAR Server. Methods in Molecular Biology, 1086, 125–138. [Link]
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Szulc, N., & Bujnicki, J. M. (2018). Computational modeling of RNA 3D structure based on experimental data. Bioscience Reports, 38(5), BSR20180313. [Link]
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Wacker, A., & Richter, C. (2022). 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. Biomolecular NMR Assignments, 16(1), 131–139. [Link]
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A Comparative Analysis of Ribothymidine and 2-Thioribothymidine on tRNA Stability: A Guide for Researchers
In the intricate world of molecular biology, the stability of transfer RNA (tRNA) is paramount for the fidelity and efficiency of protein synthesis. Post-transcriptional modifications of tRNA nucleosides are key determinants of their structural integrity and function. This guide provides an in-depth comparative analysis of two critical modifications in the T-loop of tRNA: ribothymidine (T) and its sulfur-containing counterpart, 2-thioribothymidine (s²T). We will explore their impact on tRNA stability, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these differences. This information is crucial for researchers in drug development and molecular biology who seek to understand and manipulate the intricacies of the translation machinery.
The Significance of T-Loop Modifications in tRNA Structure
The three-dimensional L-shaped structure of tRNA is stabilized by a network of tertiary interactions. The T-loop plays a crucial role in this architecture, and modifications within this region can have profound effects on the overall stability of the molecule. Ribothymidine, a methylated uridine found at position 54, is a nearly universal modification that contributes to the proper folding and stability of tRNA. In some organisms, particularly thermophiles that thrive at high temperatures, ribothymidine is further modified to 2-thioribothymidine. This substitution of an oxygen atom with sulfur at the C2 position of the pyrimidine ring has significant implications for the thermal stability of tRNA.[1][2][3]
Molecular Basis of Enhanced Stability by 2-Thioribothymidine
The increased stability conferred by s²T can be attributed to its distinct stereochemical properties. The van der Waals radius of sulfur is larger than that of oxygen, and the C=S bond is longer than the C=O bond.[4] This leads to increased steric repulsion between the 2-thiocarbonyl group of the nucleobase and the 2'-hydroxyl group of the ribose sugar.[4][5] This steric clash preferentially stabilizes the C3'-endo conformation of the ribose, a key feature that enhances the rigidity and thermal stability of the tRNA molecule.[4][5][6] This conformational rigidity is particularly advantageous for organisms living in high-temperature environments, as it helps maintain the structural integrity of tRNA and ensures efficient protein synthesis.[1][2][7]
Diagram of Molecular Interactions
Caption: Molecular basis for the differential stability conferred by T and s²T.
Experimental Validation: Quantifying tRNA Stability
The thermal stability of tRNA, and the influence of modifications like T and s²T, is experimentally determined primarily through thermal melting analysis, often monitored by UV-Vis spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy.[8][9]
Experimental Protocol: UV-Melting Analysis of tRNA
This protocol outlines the key steps for comparing the thermal stability of tRNAs containing ribothymidine versus 2-thioribothymidine.
Objective: To determine and compare the melting temperatures (Tm) of tRNA variants.
Materials:
-
Purified tRNA samples (unmodified, T-modified, and s²T-modified)
-
Buffer solution (e.g., 10 mM sodium cacodylate, 100 mM NaCl, 10 mM MgCl₂, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Methodology:
-
Sample Preparation: Dissolve the purified tRNA samples in the buffer to a final concentration of approximately 1 A₂₆₀ unit. Degas the buffer to prevent bubble formation at higher temperatures.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
Data Acquisition: Place the cuvette with the tRNA sample in the temperature-controlled holder. Start the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.
-
Data Analysis: Plot the absorbance at 260 nm as a function of temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the temperature at which 50% of the tRNA is denatured, which corresponds to the midpoint of the transition. This is determined by finding the maximum of the first derivative of the melting curve.
Experimental Workflow Diagram
Caption: Workflow for determining tRNA melting temperatures.
Comparative Performance Data
Experimental studies have consistently demonstrated the stabilizing effect of s²T over T. Proton NMR melting profiles of methionine tRNAs from different organisms have provided quantitative data on this phenomenon.
| tRNA Modification at Position 54 | Organism of Origin | Melting Temperature (Tm) | Relative Stability |
| Uridine (Unmodified) | E. coli mutant | ~6°C lower than wild-type | Least Stable |
| Ribothymidine (T) | E. coli (wild-type) | Baseline | Moderately Stable |
| 2-Thioribothymidine (s²T) | Thermus thermophilus | ~7°C higher than wild-type | Most Stable |
Data synthesized from comparative NMR melting studies.[8][9]
These results clearly indicate that the presence of ribothymidine significantly stabilizes the tRNA structure compared to an unmodified uridine.[8][9] The subsequent conversion to 2-thioribothymidine provides an even greater degree of thermal stabilization.[8][9]
Functional Implications and Applications
The enhanced stability of s²T-containing tRNA is not merely a biochemical curiosity; it has profound biological implications. For thermophilic organisms, it is a critical adaptation for survival at high temperatures.[1][2][10] In the context of drug development, understanding the role of tRNA modifications in stability and function is crucial. The enzymes responsible for these modifications are potential targets for novel antimicrobial agents. By inhibiting the biosynthesis of stabilizing modifications like s²T, it may be possible to compromise the viability of pathogenic thermophiles.
Furthermore, the principles of tRNA stabilization through nucleoside modification can be applied to the design of synthetic RNAs with enhanced stability for various biotechnological and therapeutic applications, such as RNA interference and mRNA vaccines.
Conclusion
The comparative analysis of ribothymidine and 2-thioribothymidine underscores the significant role of post-transcriptional modifications in fine-tuning the structure and function of tRNA. The substitution of a single oxygen atom with sulfur in the T-loop dramatically enhances the thermal stability of the tRNA molecule, a phenomenon that is critical for life in extreme environments. The experimental data, primarily from thermal melting analyses, provides clear and quantitative evidence for the superior stabilizing effect of 2-thioribothymidine. For researchers in molecular biology and drug development, a deep understanding of these modifications opens avenues for novel therapeutic strategies and the engineering of robust RNA-based technologies.
References
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Shigi, N., Sakaguchi, Y., Suzuki, T., & Watanabe, K. (2006). Temperature-dependent biosynthesis of 2-thioribothymidine of Thermus thermophilus tRNA. Journal of Biological Chemistry, 281(4), 2104-2113. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences, 74(9), 3730–3734. [Link]
-
Roe, B. A., & Tsen, H. Y. (1977). Role of ribothymidine in mammalian tRNAPhe. Proceedings of the National Academy of Sciences of the United States of America, 74(9), 3730–3734. [Link]
-
Davanloo, P., Sprinzl, M., Watanabe, K., Albani, M., & Kersten, H. (1979). Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance. Nucleic Acids Research, 6(4), 1571–1581. [Link]
-
Shigi, N., Sakaguchi, Y., Suzuki, T., & Watanabe, K. (2006). Temperature-dependent biosynthesis of 2-thioribothymidine of Thermus thermophilus tRNA. The Journal of biological chemistry, 281(4), 2104–2113. [Link]
-
Agris, P. F. (2008). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Journal of Nucleic Acids, 2008, 817823. [Link]
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Helm, M. (2006). tRNA Modifications: Impact on Structure and Thermal Adaptation. Transfer RNA and other non-coding RNAs, 1-28. [Link]
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Motorin, Y., & Helm, M. (2010). tRNA Stabilization by Modified Nucleotides. Biochemistry, 49(24), 4934–4944. [Link]
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Duechler, M., Leszczynska, G., Sochacka, E., & Nawrot, B. (2016). Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. International journal of molecular sciences, 17(9), 1433. [Link]
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Anderson, J., & Phan, L. (2020). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 117(27), 15693–15703. [Link]
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Hori, H. (2018). Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA. International Journal of Molecular Sciences, 19(11), 3350. [Link]
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Florentz, C., Giegé, R., & Motorin, Y. (1998). Pseudouridine and ribothymidine formation in the tRNA-like domain of turnip yellow mosaic virus RNA. Nucleic acids research, 26(17), 3968–3975. [Link]
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Helm, M. (2006). tRNA Modifications: Impact on Structure and Thermal Adaptation. RNA, 12(11), 1935–1947. [Link]
-
Vvedenskaya, I. O., et al. (2023). tRNAs Are Stable After All: Pitfalls in Quantification of tRNA from Starved Escherichia coli Cultures Exposed by Validation of RNA Purification Methods. mBio, 14(1), e02772-22. [Link]
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Vvedenskaya, I. O., et al. (2023). tRNAs Are Stable After All: Pitfalls in Quantification of tRNA from Starved Escherichia coli Cultures Exposed by Validation of RNA Purification Methods. mBio, 14(1), e02772-22. [Link]
-
Hori, H. (2018). Modified nucleosides in tRNA from thermophiles. ResearchGate. [Link]
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Behrens, M. A., et al. (2024). A robust method for measuring aminoacylation through tRNA-Seq. eLife, 13, e93941. [Link]
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Behrens, M. A., et al. (2024). A robust method for measuring aminoacylation through tRNA-Seq. bioRxiv. [Link]
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Thapar, R., & Varghese, N. (2023). Advances in methods for tRNA sequencing and quantification. Non-coding RNA Research, 8(4), 546-556. [Link]
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A Senior Application Scientist's Guide to ¹³C Stable Isotope Standards in Clinical Mass Spectrometry
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical mass spectrometry, the pursuit of accuracy and precision is paramount. Quantitative assays, from therapeutic drug monitoring to endocrinology and metabolic screening, demand the highest fidelity to ensure correct diagnoses and effective treatments.[1] The gold standard for achieving this level of confidence is Isotope Dilution Mass Spectrometry (IDMS), a technique whose robustness is fundamentally reliant on the quality of the internal standard (IS) used.[2][3]
This guide provides an in-depth comparison of stable isotope-labeled internal standards, focusing on the distinct advantages of Carbon-13 (¹³C) labeled standards over other alternatives, particularly deuterium (D or ²H) labeled compounds. As we will explore, the choice of isotope is not a trivial detail but a critical decision that impacts every stage of the analytical workflow, from sample preparation to data interpretation.
The Foundational Principle: Why an Ideal Internal Standard is Non-Negotiable
Mass spectrometry is a powerful but complex analytical technique susceptible to variations in sample preparation, instrument performance, and especially, matrix effects.[4] Matrix effects, where co-eluting endogenous substances suppress or enhance the ionization of the target analyte, are a primary source of quantitative inaccuracy in complex biological matrices like plasma, serum, or urine.[4][5]
An ideal internal standard is the ultimate safeguard against this variability. Added at the very beginning of the analytical workflow, it experiences the exact same processing, extraction inefficiencies, and matrix effects as the endogenous analyte.[6][7] By measuring the ratio of the analyte to the IS, these variations are effectively normalized, leading to highly accurate and reproducible results.[4][5][6] Stable isotope-labeled standards, which are chemically identical to the analyte but mass-shifted, are the closest we can get to this ideal.[8]
Core Comparison: ¹³C vs. Deuterium-Labeled Standards
While both ¹³C and deuterium-labeled compounds are used as internal standards, their subtle physicochemical differences have significant analytical consequences. The evidence strongly supports the superiority of ¹³C-labeled standards for the most demanding clinical applications.[9]
| Feature | ¹³C-Labeled Standard | Deuterium (²H)-Labeled Standard | Rationale & Clinical Implication |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone, making them chemically stable and not susceptible to exchange under typical analytical conditions.[6][7][10] | Variable. Deuterium atoms, especially when located on heteroatoms (-OH, -NH) or activated carbons, can be prone to back-exchange with protons from solvents or the sample matrix.[7][11] | Implication: ¹³C labeling provides greater confidence in the integrity of the standard throughout storage, sample preparation, and analysis, eliminating a potential source of quantitative error.[7] |
| Chromatographic Co-elution | Excellent. The minor mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties. This ensures the ¹³C-IS co-elutes perfectly with the native analyte.[6][9] | Potential for Shift. The significant relative mass difference between H and ²H can alter bond energies (Kinetic Isotope Effect), leading to slight changes in polarity and retention time. This can cause chromatographic separation from the native analyte.[8][9][12][13] | Implication: Perfect co-elution is critical for accurate matrix effect correction.[6] If the IS and analyte separate chromatographically, they may experience different degrees of ion suppression or enhancement, compromising quantitation.[13] ¹³C standards eliminate this risk.[9] |
| Mass Spectrometric Behavior | Identical. Fragmentation patterns and ionization efficiency are identical to the unlabeled analyte, ensuring consistent behavior in the MS source and collision cell. | Potential for Difference. The stronger C-D bond compared to the C-H bond can sometimes require different collision energies for optimal fragmentation and may even lead to different fragmentation patterns.[9] | Implication: Identical MS/MS behavior simplifies method development and ensures that the ratio of analyte to IS remains constant across the entire chromatographic peak, enhancing precision. |
| Risk of Interference | Minimal. Requires a mass shift of at least 3-4 Da to avoid overlap with the natural isotopic abundance (M+1, M+2) peaks of the analyte.[14] | Minimal. Similar mass shift requirements apply. | Implication: Proper design of the labeled standard is crucial for both types to prevent isotopic crosstalk, but this is a design consideration rather than an inherent flaw of the isotope itself. |
The Physics Behind the Performance: Understanding Isotope Effects
The primary reason for the divergent performance between ¹³C and deuterium standards lies in the Kinetic Isotope Effect (KIE) . The bond strength between two atoms is influenced by their respective masses. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. This difference can be substantial enough to affect the molecule's interaction with the stationary phase in liquid chromatography, leading to retention time shifts.[13]
In a study comparing various labeled amphetamines, researchers found that the chromatographic resolution between the native analyte and its deuterated standards increased with the number of deuterium substitutions, while all ¹³C₆-labeled versions perfectly co-eluted.[9] This chromatographic separation can be fatal to an assay's accuracy, especially in "dirty" matrices where ion suppression is highly variable across the elution window.
The following diagram illustrates how imperfect co-elution can lead to inaccurate quantification in the presence of matrix effects.
Experimental Workflow: A Self-Validating System
To illustrate the practical application and inherent trustworthiness of ¹³C standards, we outline a standard protocol for the quantification of a small molecule drug in human plasma. The use of a ¹³C-labeled IS makes this workflow a self-validating system; its consistent behavior relative to the analyte provides an ongoing internal check of assay performance.
Step-by-Step Methodology: Quantification of Analyte 'X' in Plasma
-
Preparation of Standards:
-
Prepare a stock solution of the certified reference standard for Analyte X.
-
Prepare a separate stock solution of the ¹³C-labeled internal standard (¹³C-IS). Purity and concentration must be accurately known.
-
From these stocks, prepare a series of calibration standards and quality control (QC) samples by spiking known amounts into a control matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of patient plasma, calibrator, or QC sample into a microcentrifuge tube.
-
Crucial Step: Add a precise volume (e.g., 25 µL) of the ¹³C-IS working solution to every tube. This must be done before any extraction or cleanup steps to account for variability.[7]
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared supernatant onto an appropriate LC system (e.g., reversed-phase C18 column).
-
Develop a chromatographic gradient that provides good separation of the analyte from other matrix components.
-
Optimize MS/MS parameters using a tandem quadrupole mass spectrometer. Determine the most intense and specific Multiple Reaction Monitoring (MRM) transitions for both the native analyte and the ¹³C-IS.
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the ¹³C-IS.
-
Calculate the Peak Area Ratio (Analyte Area / ¹³C-IS Area) for every sample, calibrator, and QC.
-
Construct a calibration curve by plotting the Peak Area Ratio vs. the known concentration of the calibrators.
-
Determine the concentration of Analyte X in patient samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
-
The following diagram visualizes this robust analytical workflow.
Conclusion: The Authoritative Choice for Clinical Excellence
For clinical and drug development applications where quantitative accuracy is not just a goal but a requirement, ¹³C stable isotope-labeled standards are the authoritative choice. Their superior isotopic stability and perfect chromatographic co-elution with the target analyte provide the most robust possible correction for the entire analytical process.[6][9] While deuterated standards can be suitable in some contexts, they carry inherent risks of isotopic exchange and chromatographic shifts that can compromise data integrity.[7][13] By investing in ¹³C-labeled internal standards, laboratories are not merely purchasing a reagent; they are implementing a foundational element of a rigorous, self-validating analytical system that ensures the highest degree of confidence in every result.
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A Researcher's Guide to Labeled RNA Production: A Comparative Analysis of Enzymatic and Chemical Synthesis
In the rapidly advancing fields of molecular biology, diagnostics, and therapeutics, the use of labeled RNA is indispensable. From visualizing RNA localization in living cells to understanding complex RNA-protein interactions, the ability to produce high-quality, specifically labeled RNA is paramount.[1][2] Researchers are primarily faced with two major strategies for generating these critical reagents: enzymatic synthesis and chemical synthesis. Each approach presents a unique set of advantages and limitations that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental insights, to empower researchers in making informed decisions for their specific applications.
The Core Decision: Navigating the Synthesis Landscape
Choosing between enzymatic and chemical synthesis is not a matter of one being definitively superior to the other; rather, it is a strategic decision dictated by the desired RNA length, the nature and position of the label, required yield, and downstream application. This guide will dissect the nuances of each method, providing the necessary framework to navigate this decision-making process effectively.
Enzymatic Synthesis: Harnessing Nature's Machinery for High-Yield RNA Production
Enzymatic synthesis, predominantly through in vitro transcription (IVT), leverages the power of bacteriophage RNA polymerases (such as T7, T3, and SP6) to generate large quantities of RNA from a DNA template.[3][4] This method is the workhorse for producing long RNA transcripts and is particularly well-suited for applications requiring substantial amounts of material.
The Enzymatic Workflow: A Template-Driven Process
The process begins with the generation of a linear DNA template containing a phage polymerase promoter sequence upstream of the desired RNA sequence.[4] This template can be a linearized plasmid or a PCR product. The subsequent in vitro transcription reaction is a one-pot reaction containing the DNA template, RNA polymerase, and ribonucleoside triphosphates (NTPs), including the desired labeled NTPs.
Advantages of Enzymatic Synthesis:
-
High Yield: IVT is capable of producing milligram quantities of RNA from a microgram of DNA template, making it ideal for applications requiring large amounts of material.
-
Long Transcripts: This method can generate RNA molecules thousands of nucleotides in length, a feat not easily achievable with chemical synthesis.[3]
-
Cost-Effective for Long RNAs: For the production of long transcripts, enzymatic synthesis is generally more economical than chemical synthesis.
-
Biologically Active RNA: The process mimics natural transcription, often resulting in RNA that is readily functional in biological assays.
Limitations and Considerations:
-
Template Dependence: The requirement for a specific DNA template with a polymerase promoter adds an initial step to the workflow.
-
5'-End Heterogeneity: T7 RNA polymerase can add non-templated nucleotides to the 3' end of the transcript, and transcription initiation is not always precise, leading to some heterogeneity at the 5' end.
-
Incorporation of Modified NTPs: While many modified NTPs can be incorporated, bulky labels can sometimes reduce the efficiency of the polymerase, leading to lower yields or truncated products.[5]
-
Labeling Position: Labels are incorporated randomly at the positions of the corresponding nucleotide, which may not be suitable for applications requiring precise, site-specific labeling.
Chemical Synthesis: Precision Engineering of RNA Oligonucleotides
Chemical synthesis, primarily solid-phase synthesis using phosphoramidite chemistry, offers unparalleled control over the sequence and modification of RNA.[6][7] This method is the gold standard for producing short, highly pure, and site-specifically labeled RNA oligonucleotides.
The Chemical Synthesis Workflow: A Stepwise Assembly
Solid-phase synthesis involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support.[6][8] This cyclical process of deprotection, coupling, capping, and oxidation allows for the precise placement of labeled or modified nucleotides at any desired position within the sequence.
Advantages of Chemical Synthesis:
-
Site-Specific Labeling: The key advantage is the ability to introduce a label or modification at any specific position in the RNA sequence.[9]
-
High Purity: The process allows for the synthesis of highly pure oligonucleotides, often exceeding 99% purity after purification.
-
Wide Range of Modifications: A vast array of modified and labeled phosphoramidites are commercially available, enabling the incorporation of diverse chemical moieties.[10]
-
No Template Required: The synthesis is directed entirely by the sequential addition of phosphoramidites, eliminating the need for a DNA template.
Limitations and Considerations:
-
Length Limitation: The efficiency of each coupling step is not 100%, leading to a decrease in the overall yield with increasing length.[6] Consequently, chemical synthesis is generally limited to RNAs of less than 100 nucleotides.[7]
-
Lower Yield: The overall yield of full-length product is significantly lower than that of enzymatic synthesis, especially for longer oligonucleotides.
-
Cost: The cost of phosphoramidite monomers, particularly those with modifications, and the instrumentation required for synthesis can be high.[7][11]
-
Harsh Chemicals: The synthesis and deprotection steps involve the use of harsh organic solvents and reagents.[11][12]
Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis
| Feature | Enzymatic Synthesis (In Vitro Transcription) | Chemical Synthesis (Solid-Phase) |
| Principle | Template-directed polymerization by RNA polymerase | Stepwise addition of phosphoramidites |
| Typical Product Length | Up to several kilobases[3] | Typically < 100 nucleotides[7] |
| Yield | High (µg to mg) | Lower (nmol to µmol) |
| Purity | Variable, may contain truncated products and enzyme | High, can achieve >99% purity |
| Labeling Position | Random incorporation at corresponding nucleotide positions | Site-specific at any desired position[9] |
| Types of Labels | Labeled NTPs (e.g., fluorescent, biotinylated, radioactive) | Wide variety of modified phosphoramidites |
| Cost | Generally more cost-effective for long RNAs | Can be expensive, especially for long or modified RNAs[11] |
| Hands-on Time | Relatively short for the reaction itself | Can be automated but requires setup and purification |
| Key Advantage | High yield of long RNA transcripts | Precise control over sequence and modification |
| Key Disadvantage | Lack of site-specific label placement | Length limitation and lower yield |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, the following sections outline standardized protocols for both enzymatic and chemical synthesis of a labeled RNA probe.
Experimental Protocol 1: Enzymatic Synthesis of a DIG-Labeled RNA Probe via In Vitro Transcription
This protocol describes the synthesis of a digoxigenin (DIG)-labeled RNA probe for use in applications such as in situ hybridization.
1. DNA Template Preparation: a. Linearize 1 µg of plasmid DNA containing the target sequence downstream of a T7 promoter with a suitable restriction enzyme. b. Purify the linearized DNA using a spin column or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.
2. In Vitro Transcription Reaction Setup: a. In a nuclease-free microfuge tube, assemble the following components at room temperature in the order listed:
- Nuclease-free water to a final volume of 20 µL
- 2 µL 10X Transcription Buffer
- 2 µL 10X DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)
- 1 µg of linearized DNA template
- 2 µL T7 RNA Polymerase b. Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation: a. Incubate the reaction at 37°C for 2 hours.
4. DNase Treatment: a. Add 2 µL of DNase I (RNase-free) to the reaction mixture. b. Incubate at 37°C for 15 minutes to remove the DNA template.
5. Purification of the Labeled RNA: a. Purify the DIG-labeled RNA using a spin column designed for RNA purification or by lithium chloride precipitation. b. Elute or resuspend the purified RNA in nuclease-free water.
6. Quantification and Quality Control: a. Determine the concentration of the RNA by measuring the absorbance at 260 nm. b. Assess the integrity and labeling efficiency of the RNA probe by running an aliquot on a denaturing agarose gel. Labeled RNA will exhibit a slight mobility shift compared to unlabeled RNA.
Experimental Protocol 2: Chemical Synthesis of a 5'-Fluorescein-Labeled RNA Oligonucleotide
This protocol provides a conceptual overview of the steps involved in solid-phase synthesis of a short RNA with a 5'-fluorescein label. This process is typically performed on an automated DNA/RNA synthesizer.
1. Solid Support and First Nucleoside: a. The synthesis begins with the first nucleoside of the desired sequence (at the 3'-end) attached to a controlled pore glass (CPG) solid support.
2. Synthesis Cycle (automated): a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the first nucleoside using a mild acid. b. Coupling: The next protected RNA phosphoramidite in the sequence is activated and coupled to the 5'-hydroxyl group of the previous nucleoside. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. d. Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester. e. These four steps are repeated for each subsequent nucleotide in the sequence.
3. Incorporation of the Fluorescein Label: a. In the final coupling cycle, a fluorescein phosphoramidite is used instead of a standard RNA phosphoramidite to attach the label to the 5'-end.
4. Cleavage and Deprotection: a. After the final cycle, the synthesized RNA is cleaved from the solid support using a strong base (e.g., ammonium hydroxide). b. This treatment also removes the protecting groups from the phosphate backbone and the nucleobases. c. A subsequent desilylation step is required to remove the 2'-hydroxyl protecting groups.[8]
5. Purification: a. The crude, labeled RNA oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length, labeled product from shorter, unlabeled failure sequences.
6. Quality Control: a. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Chemo-Enzymatic Approaches: The Best of Both Worlds
It is important to note that a growing number of strategies combine both chemical and enzymatic methods to achieve specific labeling outcomes that are difficult to obtain with either method alone.[10] For example, a long RNA can be synthesized enzymatically and then specifically labeled at its 3' or 5' end using enzymatic ligation of a chemically synthesized labeled oligonucleotide.[10][13] These hybrid approaches offer a powerful toolkit for advanced RNA engineering.
Conclusion: A Strategic Choice for Successful Research
The choice between enzymatic and chemical synthesis for labeled RNA production is a critical decision that directly impacts the feasibility and outcome of an experiment. Enzymatic synthesis is the method of choice for producing large quantities of long RNA transcripts, while chemical synthesis offers unparalleled precision for site-specific labeling of short oligonucleotides. By understanding the fundamental principles, advantages, and limitations of each approach, researchers can strategically select the optimal method to generate high-quality labeled RNA tailored to their specific research needs, ultimately accelerating discovery in the dynamic world of RNA biology.
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Steiner, M., et al. (2019). Strategic labelling approaches for RNA single-molecule spectroscopy. Biological Chemistry, 400(11), pp. 1429-1443. [Link]
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Pharmaceutical Outsourcing. (2023). Rethinking RNA Manufacturing: The Enzymatic Approach as a Scalable, Sustainable Alternative. Pharmaceutical Outsourcing. [Link]
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Hutter, D., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]
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Le, T. T., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), 55811. [Link]
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Beckert, B., & Masquida, B. (2011). RNA synthesis and purification for structural studies. Methods in Molecular Biology, 703, 29-43. [Link]
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Kim, D., et al. (2014). Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies. Journal of Biomolecular NMR, 59(2), 75-87. [Link]
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Drug Discovery & Development. (2024). The enzymatic advantage: Scaling RNA manufacturing for the next wave of therapeutics. Drug Discovery & Development. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [1'-13C]ribothymidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of [1'-13C]ribothymidine. As a stable isotope-labeled nucleoside analog, it requires meticulous handling and disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is structured to provide clear, step-by-step guidance, grounded in established safety protocols and regulations.
Understanding this compound: Hazard Identification and Classification
This compound is a specialized chemical used in research, primarily for tracing metabolic pathways and in drug development studies.[1][2][3] The key characteristic of this compound is the incorporation of a stable isotope, Carbon-13 (¹³C), at the 1' position of the ribose sugar.
Isotopic Nature: Crucially, ¹³C is a stable, non-radioactive isotope .[4][5] This distinguishes its disposal requirements from radioactive compounds. Waste containing stable isotopes does not necessitate special precautions for radioactivity.[4][]
Chemical Nature: As a nucleoside analog, this compound should be handled with the caution afforded to all research chemicals, as comprehensive toxicity data may not be available.[7][8] It is prudent to treat it as a potentially hazardous substance. The Safety Data Sheet (SDS) for the unlabeled parent compound, thymidine, indicates that it is not considered hazardous under the US OSHA Hazard Communication Standard.[9] However, it is always best practice to handle research chemicals with care, assuming potential hazards in the absence of complete data.
Waste Classification: All waste materials contaminated with this compound should be classified as hazardous chemical waste . This classification is a precautionary measure to ensure the highest level of safety and environmental protection.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to standard laboratory safety protocols is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound and its associated waste:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Work should be conducted in a well-ventilated area, and a chemical fume hood is recommended to minimize the risk of inhalation.[8]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[10] Do not mix this compound waste with general laboratory trash or radioactive waste.[4][]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in the laboratory, at or near the point of waste generation.[11][12] This area must be under the direct control of laboratory personnel.[13]
Step 2: Select Appropriate Waste Containers Use only compatible, leak-proof containers for waste collection.[14] The container must be in good condition and have a secure lid.[13]
Step 3: Label Waste Containers Clearly All waste containers must be labeled with the words "Hazardous Waste ".[11][12] The label must also include:
-
The full chemical name: "this compound" (no abbreviations).[13]
-
An indication of the hazards (e.g., "Caution: Research Chemical").
-
The date when waste is first added to the container.
Step 4: Segregate Different Waste Streams Use separate, clearly labeled containers for each type of waste contaminated with this compound:
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and vials. Place these items in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant container. Do not mix incompatible solvents.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Regulatory Compliance
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the primary federal regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14]
-
EPA: Academic and research laboratories may be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[15]
-
OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to develop and implement a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[16][17] Your institution's CHP will provide specific guidance on waste disposal procedures.
It is imperative to consult your institution's EHS department for specific policies and procedures, as they are tailored to comply with all applicable regulations.
Final Disposal
Once waste containers are full, they should be securely sealed and moved to a designated central accumulation area for pickup. The final disposal of the hazardous waste must be conducted by a licensed and certified hazardous waste management company.[4] This ensures that the waste is handled and disposed of in an environmentally sound and legally compliant manner.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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Essential Guide to the Proper Disposal of L-Acosamine Nucleoside. Benchchem.
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
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Laboratory Waste Management: The New Regulations. MedicalLab Management.
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The OSHA Laboratory Standard. Lab Manager.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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OSHA Laboratory Standard. Environment, Health and Safety Manual - Chapter 05.09: Occupational Safety Policies.
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Laboratory Safety Guidance. Occupational Safety and Health Administration.
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Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
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How to Dispose the Waste from Isotope Labeling. BOC Sciences.
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Safeguarding Research: A Comprehensive Guide to the Proper Disposal of N(6)-Methyl-3'-amino-3'-deoxyadenosine. Benchchem.
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Analytical Considerations of Stable Isotope Labelling in Lipidomics. PubMed Central.
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Specific Instruction for Isotope Research Waste. University of Pittsburgh Radiation Safety.
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Sample Preparation Protocols for Stable Isotope Analysis. Newsome Lab.
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[1′-13C]ribothymidine, CAS 201996-60-3. Santa Cruz Biotechnology.
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NIH Waste Disposal Guide. National Institutes of Health.
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RI-13 - . Colorado State University.
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Hazardous Waste Disposal Guide. Northwestern University.
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Hazardous Chemical Waste Management Guidelines. Columbia University Research.
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This compound. Omicron Biochemicals, Inc.
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SAFETY DATA SHEET - Thymidine. Fisher Scientific.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Safety Data Sheet. Cayman Chemical.
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THYMIDINE (CHEMICAL PURITY 97%) (METHYL- 13C, 98%). Cambridge Isotope Laboratories.
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NIH Waste Disposal Guide 2022. National Institutes of Health.
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An overview of methods using 13C for improved compound identification in metabolomics and natural products. PubMed Central.
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. American Chemical Society.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
